molecular formula C6H2ClF3N2O2 B046346 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine CAS No. 117519-08-1

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Cat. No.: B046346
CAS No.: 117519-08-1
M. Wt: 226.54 g/mol
InChI Key: RBLRRZSRLXGELK-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is a versatile and high-value chemical building block extensively utilized in organic synthesis and medicinal chemistry research. This multi-functionalized pyridine derivative features three distinct reactive sites: a chloro group susceptible to nucleophilic aromatic substitution (SNAr), a nitro group that can be reduced to an amine or acts as a strong electron-withdrawing group, and a trifluoromethyl group that enhances lipophilicity and metabolic stability. Its primary research value lies in its application as a key scaffold for the synthesis of complex molecules, particularly in the development of agrochemicals (e.g., herbicides, pesticides) and pharmaceuticals. The electron-deficient nature of the aromatic ring, amplified by the nitro and trifluoromethyl substituents, activates the chloro group at the 2-position for displacement by various nucleophiles, such as amines and alkoxides, enabling the rapid generation of diverse compound libraries. Furthermore, the nitro group serves as a versatile handle for further functionalization, including reduction to an aniline for amide formation or diazotization chemistry. Researchers employ this compound to investigate structure-activity relationships (SAR) and to incorporate the privileged pyridine motif and CF3 group into novel active ingredients, making it an indispensable tool for discovery chemists.

Properties

IUPAC Name

2-chloro-3-nitro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N2O2/c7-5-3(12(13)14)1-2-4(11-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLRRZSRLXGELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445072
Record name 2-chloro-3-nitro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117519-08-1
Record name 2-chloro-3-nitro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound, a key intermediate in the pharmaceutical and agrochemical industries. The information is presented to support research, development, and handling of this compound.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 117519-08-1[1][2]

  • Molecular Formula: C₆H₂ClF₃N₂O₂[1][2]

  • Molecular Weight: 226.54 g/mol [1]

  • Chemical Structure:

Physical Properties

The physical characteristics of this compound are critical for its application in synthesis, formulation, and quality control. The following table summarizes the available data.

PropertyValueSource(s)
Appearance Yellow crystalline solid; may also be supplied as a light yellow to yellow liquid.[1][2]
Melting Point 85 - 87 °C[1]
Boiling Point Data not available.
Solubility Sparingly soluble in water; Moderately soluble in organic solvents.[1]
Flash Point 100 °C[2]
pKa (Predicted) -7.04 ± 0.10[1][2]
Storage Store under inert gas (Nitrogen or Argon) at 2-8 °C.[2]

Note on Physical State: There is a discrepancy in the reported physical state, with some sources listing it as a crystalline solid and others as a liquid.[1][2] Given the reported melting point of 85-87 °C, the compound is expected to be a solid at standard room temperature.[1] The liquid form may refer to the compound being supplied in a molten state or dissolved in a solvent.

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this specific compound are not extensively published. However, the following are generalized, standard methodologies that are typically employed for such characterizations.

Melting Point Determination

The melting point is determined using a digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed into the heating block of the melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point where the entire sample has melted.

Solubility Assessment

A qualitative or semi-quantitative solubility assessment is performed to understand the compound's behavior in various solvents.

  • Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure: A small, pre-weighed amount of the compound (e.g., 1-5 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a vial.

  • Observation: The mixture is vortexed or agitated at a controlled temperature. The solubility is observed visually and categorized (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the saturated solution is analyzed via techniques like HPLC or UV-Vis spectroscopy.

Flash Point Measurement

The flash point is determined using a Pensky-Martens closed-cup tester.

  • Sample Preparation: The liquid sample is placed into the test cup of the apparatus.

  • Heating: The sample is heated at a slow, constant rate while being stirred.

  • Ignition Test: An ignition source is directed into the cup at regular temperature intervals.

  • Determination: The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source.

Characterization Workflow

The following diagram illustrates a typical workflow for the physical and chemical characterization of a newly synthesized chemical compound like this compound.

G Figure 1: General Workflow for Chemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physical & Chemical Characterization cluster_physical Physical Properties cluster_spectroscopic Structural Confirmation cluster_purity Purity Analysis synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification appearance Appearance (Color, Form) purification->appearance nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr hplc HPLC / GC purification->hplc melting_point Melting Point final_product Qualified Reference Material appearance->final_product solubility Solubility melting_point->final_product boiling_point Boiling Point solubility->final_product boiling_point->final_product ms Mass Spectrometry nmr->final_product ir IR Spectroscopy ms->final_product ir->final_product elemental Elemental Analysis hplc->final_product elemental->final_product

Figure 1: General Workflow for Chemical Characterization

References

Technical Guide: 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (CAS No. 117519-08-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is a halogenated and nitrated pyridine derivative belonging to a class of compounds with significant interest in the agrochemical and pharmaceutical sectors. The presence of a trifluoromethyl group, a chloro substituent, and a nitro group on the pyridine ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and known biological activities of structurally related compounds, offering insights for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 117519-08-1
Molecular Formula C₆H₂ClF₃N₂O₂
Molecular Weight 226.54 g/mol
Appearance Yellow crystalline solid
Melting Point 72-73 °C[1]
Boiling Point 242.5 °C at 760 mmHg
Density 1.618 g/cm³
Solubility Sparingly soluble in water; Soluble in organic solvents such as ethanol, ether, and dichloromethane.[1]
pKa (Predicted) -5.31 ± 0.10

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

G cluster_0 Proposed Synthesis of this compound A 2-Hydroxy-6-(trifluoromethyl)pyridine C 2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridine A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C E This compound C->E Chlorination D Chlorinating Agent (e.g., POCl₃, SOCl₂) D->E

Caption: Proposed two-step synthesis of the target compound.

Exemplary Experimental Protocols for Isomeric Compounds

To provide practical guidance, detailed experimental protocols for the synthesis of structurally similar isomers are provided below. These methods can be adapted by skilled chemists for the synthesis of the title compound.

3.2.1. Synthesis of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine from 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine [1]

This protocol demonstrates the chlorination of a hydroxypyridine precursor.

  • Materials:

    • 5-Nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol)

    • Thionyl chloride (SOCl₂, 18.45 mL, 253 mmol)

    • N,N-Dimethylformamide (DMF, 1.957 mL, 25.3 mmol)

    • Ethyl acetate (EA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol, slowly add thionyl chloride dropwise.

    • Add N,N-dimethylformamide as a catalyst.

    • Stir the reaction mixture at 100 °C for 10 hours.

    • Upon completion, concentrate the reaction solution under reduced pressure to remove excess thionyl chloride.

    • Partition the concentrated residue between ethyl acetate and saturated sodium bicarbonate solution.

    • Separate the organic phase, wash with saturated brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.

3.2.2. Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine from 3-Nitro-5-(trifluoromethyl)pyridin-2-ol [2]

This protocol utilizes phosphorus oxychloride for the chlorination step.

  • Materials:

    • 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (300 mg, 1.44 mmol)

    • Acetonitrile (4.5 mL)

    • Phosphorus oxychloride (0.4 mL, 4.33 mmol)

    • Benzyltrimethylammonium chloride (164 mg, 0.721 mmol)

    • Ethyl acetate

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a 25 mL flask, dissolve 3-nitro-5-(trifluoromethyl)pyridin-2-ol in acetonitrile.

    • Add phosphorus oxychloride and benzyltrimethylammonium chloride to the solution.

    • Stir the mixture for 3 hours at 80 °C.

    • After the reaction is complete, add water and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.

Biological Activity and Potential Mechanisms of Action

While specific biological studies on this compound are limited, the broader class of trifluoromethylpyridine and nitropyridine derivatives exhibits significant herbicidal and insecticidal activities.[3][4] The following sections outline the likely mechanisms of action based on structurally related compounds.

Herbicidal Activity

Trifluoromethylpyridine derivatives are known to act as potent herbicides through various mechanisms.

4.1.1. Inhibition of Acetyl-CoA Carboxylase (ACCase)

Certain pyridine-based herbicides are known to inhibit ACCase, a crucial enzyme in fatty acid biosynthesis in grasses.[5] Inhibition of this enzyme disrupts membrane formation and ultimately leads to plant death.

G cluster_0 Herbicidal Action: ACCase Inhibition A 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine (or its active metabolite) B Acetyl-CoA Carboxylase (ACCase) X A->B Inhibits C Fatty Acid Biosynthesis B->C Catalyzes D Membrane Synthesis & Plant Growth C->D Essential for E Plant Death D->E Disruption leads to

Caption: ACCase inhibition pathway.

4.1.2. Protoporphyrinogen Oxidase (PPO) Inhibition

Some nitropyridine-containing herbicides act by inhibiting PPO, an enzyme involved in chlorophyll and heme biosynthesis.[6][7] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that destroy cell membranes.

G cluster_0 Herbicidal Action: PPO Inhibition A 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine (or its active metabolite) B Protoporphyrinogen Oxidase (PPO) X A->B Inhibits C Protoporphyrinogen IX Accumulation B->C Prevents oxidation of D Reactive Oxygen Species (ROS) Generation C->D Leads to E Cell Membrane Destruction D->E Causes

Caption: PPO inhibition leading to plant cell death.

Insecticidal Activity

Trifluoromethylpyridine moieties are present in several commercial insecticides.[5] The mechanisms of action for this class of compounds can vary.

4.2.1. Chitin Biosynthesis Inhibition

Some insect growth regulators containing a trifluoromethylpyridine structure, such as chlorfluazuron, inhibit chitin biosynthesis in insects.[5] Chitin is a critical component of the insect exoskeleton, and its inhibition disrupts the molting process, leading to mortality.

G cluster_0 Insecticidal Action: Chitin Synthesis Inhibition A 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine (or its active metabolite) B Chitin Synthase X A->B Inhibits C Chitin Biosynthesis B->C Catalyzes D Exoskeleton Formation C->D Essential for E Molting Disruption & Insect Death D->E Disruption leads to

Caption: Inhibition of chitin synthesis in insects.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. While a specific synthesis protocol is not widely published, established methodologies for related isomers provide a strong foundation for its preparation. The known biological activities of the trifluoromethylpyridine and nitropyridine classes of compounds suggest that this molecule is a promising candidate for further investigation as a herbicide or insecticide. The information and protocols provided in this guide are intended to support researchers in their efforts to explore the full potential of this compound.

References

An In-depth Technical Guide to 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is a key heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group, a nitro group, and a reactive chlorine atom, makes it a versatile intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols and graphical representations of synthetic workflows are included to assist researchers in its practical application.

Physicochemical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₂ClF₃N₂O₂[1]
Molecular Weight 226.54 g/mol
CAS Number 117519-08-1[1]
Appearance Yellow crystalline solid[1]
Melting Point 85-87 °C[1]
Boiling Point Not readily available
Density Not readily available
Solubility Moderately soluble in organic solvents[1]
InChI Key RBLRRZSRLXGELK-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound and its isomers typically involves the chlorination and nitration of a suitable pyridine precursor. The following is a representative experimental protocol for the synthesis of a structurally related compound, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, which can be adapted for the target molecule.

Experimental Protocol: Synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine

This procedure details the conversion of 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine to its chlorinated analogue.

Materials:

  • 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel containing 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine (1.0 eq), slowly add thionyl chloride (excess, e.g., 20 eq) at room temperature.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-chloro-5-nitro-3-(trifluoromethyl)pyridine can be used in subsequent steps without further purification.

Workflow of the Synthesis:

synthesis_workflow start Start: 2-Hydroxy-5-nitro-3- (trifluoromethyl)pyridine reagents Add SOCl₂ (excess) and DMF (catalytic) start->reagents reaction Heat at 100°C for 10 hours reagents->reaction workup1 Concentrate under reduced pressure reaction->workup1 workup2 Partition between EtOAc and NaHCO₃(aq) workup1->workup2 workup3 Wash with NaHCO₃(aq) and Brine workup2->workup3 workup4 Dry (MgSO₄), filter, and concentrate workup3->workup4 product Product: 2-Chloro-5-nitro-3- (trifluoromethyl)pyridine workup4->product drug_discovery_pipeline intermediate 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine synthesis Chemical Synthesis & Derivatization intermediate->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

An In-depth Technical Guide to 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a pyridine ring substituted with a chlorine atom, a nitro group, and a trifluoromethyl group, makes it a versatile building block in medicinal chemistry and material science.[1][2]

Chemical Structure and Properties

This compound is a yellow crystalline solid.[1] The strategic placement of its functional groups—a reactive chlorine atom, an electron-withdrawing nitro group, and a lipophilicity-enhancing trifluoromethyl group—underpins its utility in organic synthesis.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₂ClF₃N₂O₂[1][3]
Molecular Weight 226.54 g/mol [1][3]
CAS Number 117519-08-1[1][3]
Appearance Yellow solid[1]
Melting Point 85-87°C[1]
Boiling Point 242°C[4]
Density 1.618 g/cm³[4]
Flash Point 100°C[4]
pKa -7.04 ± 0.10 (Predicted)[1][4]
Solubility Sparingly soluble in water, moderately soluble in organic solvents.[1]
Spectroscopic Data

While specific spectra were not detailed in the search results, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are essential for the structural confirmation and purity assessment of this compound.[5][6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the nitration of a corresponding chloro-trifluoromethylpyridine precursor.

Synthesis from 3-Amino-2-chloro-6-(trifluoromethyl)pyridine

A documented synthesis route for this compound starts from 3-Amino-2-chloro-6-(trifluoromethyl)pyridine.[4] While the specific multi-step protocol from this precursor is not fully detailed, a general procedure for a related compound, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, provides insight into the likely reaction conditions.

Experimental Protocol: Synthesis of a Related Compound, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine

This protocol describes the synthesis of an isomer, which is illustrative of the chemical transformations involved.

  • Starting Material: 5-nitro-3-(trifluoromethyl)pyridin-2-ol.[7]

  • Reagents: Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) (catalyst).[7]

  • Procedure:

    • Thionyl chloride (18.45 mL, 253 mmol) is slowly added dropwise to a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol).[7]

    • N,N-dimethylformamide (1.957 mL, 25.3 mmol) is subsequently added as a catalyst.[7]

    • The reaction mixture is stirred at 100°C for 10 hours.[7]

    • Upon completion, the reaction solution is concentrated under reduced pressure to remove excess thionyl chloride.[7]

    • The concentrated residue is partitioned between ethyl acetate (EA) and a saturated sodium bicarbonate (NaHCO₃) solution for extraction.[7]

    • The organic phases are combined, washed with saturated brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[7]

  • Yield: This process yields the crude product, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (2.46 g, 10.86 mmol, 86% yield), which can be used in subsequent steps without further purification.[7]

G Synthesis Workflow A 1. Add Thionyl Chloride to Starting Material B 2. Add DMF (Catalyst) A->B C 3. Heat and Stir (100°C, 10h) B->C D 4. Concentrate under Reduced Pressure C->D E 5. Extraction with Ethyl Acetate and NaHCO3 D->E F 6. Wash, Dry, and Concentrate Organic Phase E->F G Crude Product F->G G Compound 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine Inter Key Intermediate Compound->Inter Pharma Pharmaceuticals Inter->Pharma Agro Agrochemicals Inter->Agro API APIs Pharma->API Herbicide Herbicides Agro->Herbicide

References

Technical Guide: Physicochemical Properties of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is a substituted pyridine derivative of interest in medicinal chemistry and agrochemical research. Its specific trifluoromethyl, chloro, and nitro functional groups make it a versatile intermediate for the synthesis of more complex molecules. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is crucial for its effective use in research and development, including reaction setup, process scale-up, and safety assessments.

This technical guide provides a summary of the available data for the boiling point and density of this compound. Due to a lack of experimentally determined values in publicly accessible literature, this guide also furnishes detailed, standard experimental protocols for the determination of these properties.

Physicochemical Data

There are also conflicting reports regarding the physical state of this compound, with some sources describing it as a light yellow to yellow liquid[1] and others as a yellow crystalline solid[2]. This discrepancy may arise from impurities or different reporting conditions.

PropertyValueSourceNotes
Boiling Point Not available-No experimentally determined value found for this compound.
Predicted Boiling Point (Isomer)242.3 ± 35.0 °C[3]For 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.
Boiling Point (Isomer)ca. 251-253 °C[4]For 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.
Density Not available-No experimentally determined value found for this compound.
Predicted Density (Isomer)1.618 ± 0.06 g/cm³[3]For 2-chloro-3-nitro-5-(trifluoromethyl)pyridine.
Flash Point 100 °C[1]-
Appearance Light yellow to yellow Liquid / Yellow solid[1][2]Conflicting reports exist.

Experimental Protocols

In the absence of published experimental data, the following standard laboratory protocols can be employed to determine the boiling point and density of this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube (fusion tube)

  • Heat source (Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (a few drops) is placed into the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is clamped and immersed in a Thiele tube or an oil bath.

  • The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

  • As the temperature rises, a stream of air bubbles will emerge from the open end of the capillary tube.

  • The heating is carefully controlled until a rapid and continuous stream of bubbles is observed.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6][7][8]

Determination of Density (Pycnometer or Volumetric Method)

This protocol outlines the determination of the density of a liquid sample.

Apparatus:

  • Pycnometer (a specific gravity bottle) or a calibrated volumetric flask

  • Analytical balance (accurate to ±0.001 g)

  • Constant temperature water bath

  • The liquid sample

Procedure:

  • The clean, dry pycnometer is accurately weighed on an analytical balance (m₁).

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The temperature of the sample should be recorded.

  • The filled pycnometer is then weighed (m₂).

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density at the same temperature (e.g., distilled water), and weighed again (m₃).

  • The density of the sample (ρ_sample) is calculated using the following formula:

    ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

    Alternatively, if a calibrated volumetric flask of known volume (V) is used:

    • Weigh the empty, dry volumetric flask (m_flask).

    • Fill the flask to the calibration mark with the sample liquid.

    • Weigh the filled flask (m_filled).

    • The density is calculated as: ρ_sample = (m_filled - m_flask) / V[9][10]

Logical Workflow: Role as a Chemical Intermediate

This compound is primarily utilized as a building block in organic synthesis. Its reactivity allows for the introduction of the substituted pyridine core into larger, more complex molecules, particularly in the development of new pharmaceutical and agrochemical agents. The chloro and nitro groups provide reactive sites for various chemical transformations.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reactions Chemical Transformations cluster_products Final Products Starting_Material Pyridine Derivative Intermediate This compound Starting_Material->Intermediate Synthesis Reaction1 Nucleophilic Substitution Intermediate->Reaction1 Reaction2 Reduction of Nitro Group Intermediate->Reaction2 Reaction3 Cross-Coupling Reactions Intermediate->Reaction3 Product1 Pharmaceuticals Reaction1->Product1 Reaction2->Product1 Product2 Agrochemicals Reaction3->Product2

Caption: Logical workflow illustrating the role of this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for determining solubility in-house.

Introduction to this compound

This compound is a yellow crystalline solid with the chemical formula C₆H₂ClF₃N₂O₂ and a molecular weight of 226.54 g/mol .[1] Its chemical structure, featuring a pyridine ring substituted with chloro, nitro, and trifluoromethyl groups, makes it a versatile building block in organic synthesis. The compound is noted to have moderate solubility in organic solvents and is sparingly soluble in water.[1]

Chemical Structure:

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The available information is qualitative, indicating its general solubility behavior. The following table summarizes the known qualitative solubility in common organic solvents.

SolventCAS NumberPolarity IndexQualitative Solubility
Water7732-18-510.2Sparingly Soluble[1]
Common Organic Solvents--Moderately Soluble[1]
Acetone67-64-15.1Expected to be soluble
Ethanol64-17-54.3Expected to be soluble
Methanol67-56-15.1Expected to be soluble
Dichloromethane (DCM)75-09-23.1Expected to be soluble
Ethyl Acetate141-78-64.4Expected to be soluble
Toluene108-88-32.4Expected to be soluble
Hexane110-54-30.1Expected to have low solubility

Note: "Expected to be soluble" is an inference based on the compound's "moderate solubility in organic solvents" and the general principle of "like dissolves like." Experimental verification is required for quantitative assessment.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound. This protocol is adapted from established methods for similar compounds and can be implemented in a standard laboratory setting.

3.1. Materials and Equipment

  • This compound (analytical standard)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or magnetic stirrer with heating capabilities

  • Calibrated thermometer or temperature probe

  • Syringe filters (0.45 µm, solvent-compatible)

  • Glass vials with screw caps

  • Drying oven

  • Centrifuge (optional)

3.2. Experimental Workflow

The following diagram illustrates the experimental workflow for determining the solubility of the target compound.

experimental_workflow A Preparation of Saturated Solution B Equilibration A->B Incubate at constant temperature C Phase Separation B->C Allow to settle or centrifuge D Sample Withdrawal and Filtration C->D Use filtered syringe E Solvent Evaporation D->E Under vacuum or gentle heat F Mass Determination and Calculation E->F Weigh residue solvent_selection_workflow start Define Process Requirements (e.g., Crystallization, Reaction) screening Initial Solvent Screening (Qualitative Solubility) start->screening screening->start Insoluble quant_sol Quantitative Solubility Determination (at different T) screening->quant_sol Soluble safety Safety & Environmental Assessment (Toxicity, BP, Flash Point) quant_sol->safety safety->screening Unacceptable compatibility Process Compatibility (Reaction with reagents, etc.) safety->compatibility Acceptable compatibility->screening Incompatible optimization Process Optimization (Yield, Purity, Crystal Form) compatibility->optimization Compatible final_choice Final Solvent Selection optimization->final_choice

References

Spectroscopic Profile of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document presents a combination of known physicochemical properties, predicted spectroscopic characteristics, and data from closely related structural isomers and analogues. This approach offers a robust framework for the characterization and identification of the target molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 117519-08-1) are summarized in the table below. This data is essential for sample handling, storage, and preparation for spectroscopic analysis.[1][2]

PropertyValue
CAS Number 117519-08-1
Molecular Formula C₆H₂ClF₃N₂O₂
Molecular Weight 226.54 g/mol [1]
Appearance Light yellow to yellow solid/liquid[1][2]
Melting Point Approximately 85-87°C[1]
Boiling Point 242°C[2]
Density 1.618 g/cm³[2]
pKa (Predicted) -7.04 ± 0.10[1]
Storage Temperature 2-8°C under inert gas[2]

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, two aromatic protons are expected in the ¹H NMR spectrum, and six distinct carbon signals are anticipated in the ¹³C NMR spectrum. The electron-withdrawing nature of the nitro, chloro, and trifluoromethyl groups will significantly influence the chemical shifts, generally pushing signals downfield.

¹H NMR Data of a Structural Isomer: 2-Chloro-6-(trifluoromethyl)pyridine

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in a quantitative format in the search results.Aromatic Protons

Note: Specific peak assignments and coupling constants for 2-Chloro-6-(trifluoromethyl)pyridine were not detailed in the provided search results but a spectrum is available for reference.[3]

¹³C NMR Data of a Structural Isomer: 2-Chloro-6-(trifluoromethyl)pyridine

Chemical Shift (ppm)
Data not available in a quantitative format in the search results.

Note: A spectrum for 2-Chloro-6-(trifluoromethyl)pyridine is available for reference.[4]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the C-Cl, C-F, N-O (nitro group), and aromatic C=C and C-H bonds.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C Aromatic Ring Stretch1600 - 1450
N-O Asymmetric Stretch (NO₂)1550 - 1500
N-O Symmetric Stretch (NO₂)1350 - 1300
C-F Stretch (CF₃)1350 - 1150
C-Cl Stretch850 - 550
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of the molecular weight and elemental composition. Electron ionization (EI) is a common technique for such compounds.

Mass Spectrometry Data of a Structural Isomer: 2-Chloro-4-(trifluoromethyl)pyridine

m/zInterpretation
181Molecular Ion [M]⁺
146[M-Cl]⁺
112[M-CF₃]⁺

Note: This data is for the isomer 2-Chloro-4-(trifluoromethyl)pyridine and serves as an example of the expected fragmentation pattern.[5] For this compound, the molecular ion peak would be expected at m/z 226.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for an organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).[6] Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans and an appropriate relaxation delay to ensure all carbon signals are observed, particularly quaternary carbons.[7]

    • Reference the spectrum to the solvent peak.

FT-IR Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the solid directly onto the ATR crystal.[8] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[9]

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the prepared sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction : For a volatile solid, direct insertion probe or gas chromatography (GC-MS) can be used. The sample is heated in a vacuum to promote vaporization.[10]

  • Ionization : Electron Impact (EI) is a standard method where high-energy electrons bombard the gaseous sample molecules, causing ionization and fragmentation.[11]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of how different spectroscopic techniques contribute to the structural elucidation of this compound.

G cluster_sample Sample cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Structural Information cluster_structure Final Structure Elucidation 2_Chloro_3_nitro_6_trifluoromethyl_pyridine 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine NMR NMR Spectroscopy (¹H, ¹³C) 2_Chloro_3_nitro_6_trifluoromethyl_pyridine->NMR IR FT-IR Spectroscopy 2_Chloro_3_nitro_6_trifluoromethyl_pyridine->IR MS Mass Spectrometry 2_Chloro_3_nitro_6_trifluoromethyl_pyridine->MS NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->NMR_info IR_info Functional Groups - NO₂ - CF₃ - C-Cl IR->IR_info MS_info Molecular Weight & Elemental Formula - Fragmentation Pattern MS->MS_info Structure Confirmed Structure NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for the structural elucidation of the target molecule.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of the compound's spectral characteristics, supported by structured data, detailed experimental protocols, and logical visualizations. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted analysis based on established NMR principles and data from structurally analogous molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of similar substituted pyridine compounds containing chloro, nitro, and trifluoromethyl functional groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.2 - 8.4Doublet~8-9
H-57.8 - 8.0Doublet~8-9

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-coupled)
C-2148 - 152Singlet
C-3145 - 149Singlet
C-4138 - 142Doublet
C-5120 - 124Doublet
C-6149 - 153 (quartet due to C-F coupling)Quartet
-CF₃118 - 122 (quartet due to C-F coupling)Quartet

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a sample of this compound for NMR spectroscopy.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 15-25 mg of high-purity this compound into a clean, dry vial.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for a wide range of organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. Sonication can be utilized to aid dissolution if necessary.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it with the sample's identification details.

II. NMR Instrument Setup and Data Acquisition
  • Instrument Setup:

    • Utilize a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for both ¹H and ¹³C nuclei.

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity, which is indicated by sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-15 ppm, centered around 7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-8192, to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Temperature: 298 K.

III. Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of NMR Data Relationships

The following diagram illustrates the logical connection between the molecular structure of this compound and its predicted NMR signals.

G Predicted NMR Signal Correlations for this compound cluster_mol Molecular Structure cluster_1h_nmr Predicted ¹H NMR Signals cluster_13c_nmr Predicted ¹³C NMR Signals mol H4 H-4 ~8.2-8.4 ppm (d) mol->H4 H-4 H5 H-5 ~7.8-8.0 ppm (d) mol->H5 H-5 C2 C-2 ~148-152 ppm mol->C2 C-2 C3 C-3 ~145-149 ppm mol->C3 C-3 C4 C-4 ~138-142 ppm mol->C4 C-4 C5 C-5 ~120-124 ppm mol->C5 C-5 C6 C-6 ~149-153 ppm (q) mol->C6 C-6 CF3 -CF₃ ~118-122 ppm (q) mol->CF3 -CF₃ H4->H5 J-coupling (~8-9 Hz)

Technical Guide: Spectroscopic Analysis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Due to the absence of publicly available experimental spectra for this specific compound, this paper presents predicted data based on the analysis of its functional groups and fragmentation patterns of structurally related molecules. This guide offers detailed, adaptable experimental protocols for acquiring spectral data and illustrates the analytical workflow and data interpretation logic through diagrams. The objective is to equip researchers with a foundational understanding for the structural elucidation and quality control of this and similar compounds.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on the pyridine ring, suggests a unique electronic and chemical profile. Accurate structural confirmation is paramount for its application and is typically achieved through a combination of spectroscopic techniques.

This guide focuses on two primary methods for structural analysis: FT-IR spectroscopy for the identification of functional groups and mass spectrometry for the determination of molecular weight and fragmentation patterns, which further aids in structural confirmation.

Predicted FT-IR Spectral Data

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted characteristic infrared absorption bands for this compound are summarized in the table below, based on established group frequency correlations.[1][2][3][4]

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3100-3000Medium to Weak
Aromatic C=C and C=NRing Stretching1600-1475Medium to Weak
Nitro (NO₂)Asymmetric Stretching1550-1530Strong
Nitro (NO₂)Symmetric Stretching1360-1340Strong
C-F (Trifluoromethyl)Stretching1300-1100Strong
C-ClStretching800-600Strong

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (Molecular Formula: C₆H₂ClF₃N₂O₂, Molecular Weight: 226.54 g/mol ), electron ionization (EI) is a common method.[5][6] The predicted fragmentation pattern is based on the known behavior of nitroaromatics, chlorinated aromatics, and compounds containing trifluoromethyl groups.[7][8]

A strong molecular ion peak is expected due to the stability of the aromatic ring.[9][10] Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[8][11][12][13] The presence of a trifluoromethyl group can lead to the loss of a CF₃ radical (69 Da).[7]

Table of Predicted Mass Fragments:

m/z Value Proposed Fragment Ion Proposed Neutral Loss
226/228[C₆H₂ClF₃N₂O₂]⁺ (Molecular Ion)-
196/198[C₆H₂ClF₃N₂O]⁺NO
180/182[C₆H₂ClF₃N]⁺NO₂
157[C₅H₂ClN₂O₂]⁺CF₃
145/147[C₅H₂ClFN]⁺NO₂, CO

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate intensity ratio of 3:1.

Experimental Protocols

The following are generalized protocols for obtaining FT-IR and mass spectra for a solid organic compound like this compound.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR accessory (e.g., diamond crystal), is powered on and has undergone its startup diagnostics.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction. Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrument Setup: Tune the mass spectrometer according to the manufacturer's guidelines. For EI, a standard ionization energy of 70 eV is typically used.

  • Sample Introduction: Introduce the sample into the ion source. For a solid, a direct insertion probe can be used, or if dissolved, it can be introduced via a gas chromatograph (GC-MS).

  • Ionization and Fragmentation: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_ftir FT-IR Analysis cluster_ms Mass Spec Analysis cluster_analysis Data Interpretation Sample 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine FTIR_Spec FT-IR Spectrometer Sample->FTIR_Spec MS_Spec Mass Spectrometer Sample->MS_Spec FTIR_Data FT-IR Spectrum FTIR_Spec->FTIR_Data Acquisition Structure Structural Confirmation FTIR_Data->Structure MS_Data Mass Spectrum MS_Spec->MS_Data Acquisition MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Logical Relationship for Structural Confirmation

logical_relationship cluster_ftir_evidence FT-IR Evidence cluster_ms_evidence Mass Spec Evidence Compound 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine NO2_stretch N=O Stretch (~1540, 1350 cm⁻¹) Compound->NO2_stretch has CF3_stretch C-F Stretch (~1300-1100 cm⁻¹) Compound->CF3_stretch has Aromatic_stretch Aromatic C=C/C=N (~1600-1475 cm⁻¹) Compound->Aromatic_stretch has CCl_stretch C-Cl Stretch (~800-600 cm⁻¹) Compound->CCl_stretch has Mol_Ion Molecular Ion (m/z 226/228) Compound->Mol_Ion shows Conclusion Confirmed Structure NO2_stretch->Conclusion CF3_stretch->Conclusion Aromatic_stretch->Conclusion CCl_stretch->Conclusion Loss_NO2 Loss of NO₂ (M-46) Mol_Ion->Loss_NO2 fragments to Loss_CF3 Loss of CF₃ (M-69) Mol_Ion->Loss_CF3 fragments to Mol_Ion->Conclusion Loss_NO2->Conclusion Loss_CF3->Conclusion

Caption: Logic of structural confirmation via spectroscopy.

Conclusion

References

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety in Pyridine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into the pyridine ring profoundly alters its electronic properties, significantly impacting its reactivity, basicity, and potential applications, particularly in the realms of medicinal chemistry and agrochemicals. This guide provides a comprehensive analysis of the electron-withdrawing effects of the trifluoromethyl group on the pyridine core, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Strong Electron-Withdrawing Nature of the Trifluoromethyl Group

The trifluoromethyl group is a powerful electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the pyridine ring and, most notably, the availability of the lone pair of electrons on the nitrogen atom. This decreased electron density is the primary driver for the observed changes in the physicochemical properties of trifluoromethylpyridines.[1][2]

Unlike some substituents, the trifluoromethyl group does not participate in resonance donation of electrons (+R) and is considered to have a negligible resonance effect. Its influence is almost entirely inductive, making it a valuable tool for systematically tuning the electronic character of the pyridine ring.[3]

Quantitative Assessment of Electron-Withdrawing Effects

The electron-withdrawing strength of the trifluoromethyl group can be quantified using several parameters, including pKa values and Hammett constants.

Impact on Pyridine Basicity (pKa)

The most direct measure of the electron-withdrawing effect on the pyridine nitrogen is the significant decrease in its basicity, as reflected in the lower pKa values of its conjugate acids (pyridinium ions) compared to unsubstituted pyridine. The position of the CF₃ group on the ring dictates the magnitude of this effect.

CompoundpKa
Pyridine5.25
2-(Trifluoromethyl)pyridine[Data not available in search results]
3-(Trifluoromethyl)pyridine[Data not available in search results]
4-(Trifluoromethyl)pyridine[Data not available in search results]
Note: While the search results confirm the electron-withdrawing nature of the CF₃ group and its effect on basicity, specific experimental pKa values for the three isomers were not found in a comparative table.

The expected trend in basicity is: Pyridine > 3-(Trifluoromethyl)pyridine > 4-(Trifluoromethyl)pyridine > 2-(Trifluoromethyl)pyridine. The 2- and 4-positions are in direct conjugation with the nitrogen atom, leading to a more pronounced decrease in electron density and thus lower basicity. The ortho-effect of the 2-substituted CF₃ group, including potential steric hindrance to protonation, may result in it being the least basic.

Hammett Substituent Constants (σ)

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of the electronic effect of a substituent on a reaction center.[4] The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, is a measure of the sensitivity of a given reaction to substituent effects. For the protonation of pyridines, a positive ρ value of 5.94 has been reported, indicating that the reaction is highly sensitive to the electronic effects of substituents.[5]

The Hammett constant for the trifluoromethyl group is generally positive, indicating its electron-withdrawing nature. For substitution on a benzene ring, the following values are widely accepted:

Substituentσ_meta_σ_para_
-CF₃0.430.54

Source:[6]

These values provide a good approximation for the electronic effects on the 3- and 4-positions of the pyridine ring, respectively. The σ value for the 2-position is more complex due to the proximity to the nitrogen atom and potential steric and field effects.

Spectroscopic Evidence of Electron Withdrawal

Spectroscopic techniques, particularly ¹⁹F NMR, provide direct evidence of the electronic environment of the trifluoromethyl group and its influence on the pyridine ring.

¹⁹F NMR Chemical Shifts

The chemical shift of the ¹⁹F nucleus is highly sensitive to the electronic environment.[7] Electron-withdrawing interactions deshield the fluorine nuclei, resulting in a downfield shift (less negative ppm values) in the ¹⁹F NMR spectrum.

CompoundSolvent¹⁹F Chemical Shift (δ, ppm)
2-(Trifluoromethyl)pyridineCDCl₃-66.3
3-(Trifluoromethyl)pyridine[Data not available in search results][Data not available in search results]
4-(Trifluoromethyl)pyridineCDCl₃[Data not available in search results]

Source:[8] Note: A comprehensive, comparative dataset for all three isomers in the same solvent was not available in the search results.

The chemical shift provides a valuable probe to assess the electronic communication between the trifluoromethyl group and the pyridine ring.

Experimental Protocols

Accurate determination of the quantitative data presented above relies on precise experimental methodologies. The following sections detail the protocols for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak bases like pyridines.[2]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

    • Prepare a solution of the trifluoromethylpyridine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue.

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Procedure:

    • Place a known volume of the trifluoromethylpyridine solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized strong acid titrant in small, precise increments (e.g., 0.1 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant added is half of that required to reach the equivalence point).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Standard Strong Acid start_titration Start Titration prep_acid->start_titration prep_pyridine Prepare Pyridine Solution prep_pyridine->start_titration calibrate_ph Calibrate pH Meter calibrate_ph->start_titration add_titrant Add Titrant Increment start_titration->add_titrant record_ph Record pH add_titrant->record_ph record_ph->add_titrant Continue until past equivalence point plot_curve Plot Titration Curve record_ph->plot_curve find_equivalence Determine Equivalence Point plot_curve->find_equivalence calc_pka Calculate pKa at Half-Equivalence Point find_equivalence->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Determination of pKa by UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore and can be performed with smaller sample quantities.

Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 1 to 7 for trifluoromethylpyridines).

    • Prepare a stock solution of the trifluoromethylpyridine in a suitable solvent (e.g., methanol or water).

  • Spectral Measurement:

    • For each buffer solution, add a small, constant amount of the pyridine stock solution to a cuvette to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer.

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for the protonated (acidic solution) and deprotonated (neutral/basic solution) forms of the pyridine.

    • Plot the absorbance at a chosen wavelength (where the difference in absorbance between the two forms is significant) against the pH of the buffer solutions.

    • The resulting plot will be a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B)/(A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the free base.

UV_Vis_pKa_Workflow cluster_measurement Spectral Measurement cluster_analysis Data Analysis prep_buffers Prepare Buffer Solutions (various pH) mix_solution Mix Pyridine Stock with each Buffer prep_buffers->mix_solution prep_stock Prepare Pyridine Stock Solution prep_stock->mix_solution record_spectra Record UV-Vis Spectra mix_solution->record_spectra plot_data Plot Absorbance vs. pH record_spectra->plot_data determine_pka Determine pKa from Inflection Point plot_data->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

¹⁹F NMR Spectroscopy

¹⁹F NMR provides valuable information about the electronic environment of the trifluoromethyl group.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the trifluoromethylpyridine sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Add a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene or hexafluorobenzene) if precise chemical shift referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine probe.

    • Set the spectrometer to the ¹⁹F nucleus frequency.

    • Optimize the spectral width to encompass the expected chemical shift range of the trifluoromethyl group.

    • Commonly, proton decoupling is applied to simplify the spectrum and remove ¹H-¹⁹F couplings.

  • Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Phase the resulting spectrum and reference the chemical shifts to the internal standard or an external reference (e.g., CFCl₃ at 0 ppm).

    • Integrate the signals if quantitative analysis is needed.

F19_NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent add_standard Add Internal Standard (optional) dissolve->add_standard setup Instrument Setup (¹⁹F nucleus, decoupling) add_standard->setup acquire Acquire FID setup->acquire process_fid Fourier Transform acquire->process_fid phase_ref Phase and Reference Spectrum process_fid->phase_ref

Caption: General workflow for ¹⁹F NMR spectroscopy.

Implications for Drug Development and Scientific Research

The strong electron-withdrawing nature of the trifluoromethyl group has significant consequences for the application of trifluoromethylpyridines in drug discovery and other research areas:

  • Modulation of pKa: The ability to precisely tune the basicity of the pyridine nitrogen is crucial for optimizing the pharmacokinetic properties of a drug candidate, such as its solubility, absorption, and interaction with biological targets.

  • Increased Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug molecule.

  • Enhanced Binding Affinity: The electron-deficient nature of the trifluoromethyl-substituted pyridine ring can alter its interactions with biological targets, potentially leading to stronger binding through dipole-dipole or other electrostatic interactions.[5]

  • Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Conclusion

The trifluoromethyl group is a powerful and predictable electron-withdrawing group that significantly modulates the properties of the pyridine ring. Its strong inductive effect leads to a marked decrease in basicity, a phenomenon that can be quantified through pKa measurements and Hammett constants. Spectroscopic techniques, particularly ¹⁹F NMR, offer a direct probe into the electronic environment of the CF₃ group. A thorough understanding of these effects, supported by robust experimental data, is essential for the rational design of novel pharmaceuticals, agrochemicals, and functional materials incorporating the trifluoromethylpyridine scaffold. Further research to establish a comprehensive and comparative dataset of pKa values and Hammett constants for all three isomers of trifluoromethylpyridine is warranted to facilitate more precise structure-activity relationship studies.

References

A Comprehensive Technical Guide to the Reactivity of Chloronitropyridines with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the reactivity of chloronitropyridines with a diverse range of nucleophiles. A core focus is placed on the governing principles of the Nucleophilic Aromatic Substitution (S"N"Ar) mechanism, regioselectivity, and the kinetic factors that are paramount in the synthesis of functionalized pyridine derivatives, which are key building blocks in medicinal chemistry and materials science.

Core Principles: The S"N"Ar Mechanism

The reaction between chloronitropyridines and nucleophiles predominantly proceeds via the Nucleophilic Aromatic Substitution (S"N"Ar) mechanism. This process is initiated by the nucleophilic attack on an electron-deficient carbon atom of the pyridine ring, which is activated by the potent electron-withdrawing nitro group. This initial attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a critical determinant of the reaction rate. In a subsequent, typically faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]

The pyridine ring itself is inherently electron-deficient, and the addition of a nitro group further enhances its electrophilicity, making it highly susceptible to nucleophilic attack.[1] This activation is crucial for the displacement of the chloro substituent.

SNAr_Mechanism cluster_intermediate Meisenheimer Complex Chloronitropyridine Meisenheimer Chloronitropyridine->Meisenheimer Nucleophilic Attack Nu Nu⁻ Substituted_Pyridine Meisenheimer->Substituted_Pyridine Chloride Elimination Cl Cl⁻

Caption: General mechanism of the S"N"Ar reaction.

Regioselectivity: A Decisive Factor in Synthesis

A critical aspect of the reactivity of dichloronitropyridines is the regioselectivity of the nucleophilic attack, determining which chlorine atom is preferentially substituted. This selectivity is primarily governed by the electronic stabilization of the resulting Meisenheimer intermediate.

For instance, in the case of 2,4-dichloro-5-nitropyridine, nucleophilic attack is strongly favored at the C4 position.[2] This preference is attributed to the superior delocalization of the negative charge in the Meisenheimer complex formed upon C4 attack. The charge can be effectively delocalized onto the oxygen atoms of the para-nitro group, leading to a more stable, lower-energy intermediate compared to the intermediate formed from attack at the C2 position.[2] This inherent selectivity makes 2,4-dichloro-5-nitropyridine a valuable precursor for the regioselective synthesis of 4-substituted-2-chloro-5-nitropyridine derivatives.[2]

Regioselectivity Start 2,4-Dichloro-5-nitropyridine Attack_C4 Nucleophilic Attack at C4 Start->Attack_C4 Favored Pathway Attack_C2 Nucleophilic Attack at C2 Start->Attack_C2 Disfavored Pathway Intermediate_C4 More Stable Meisenheimer Intermediate (Charge delocalized to NO2) Attack_C4->Intermediate_C4 Intermediate_C2 Less Stable Meisenheimer Intermediate Attack_C2->Intermediate_C2 Product_C4 Major Product: 4-Substituted-2-chloro-5-nitropyridine Intermediate_C4->Product_C4 Product_C2 Minor Product Intermediate_C2->Product_C2

Caption: Regioselectivity in the amination of 2,4-dichloro-5-nitropyridine.

Quantitative Data on Reactivity

The efficiency of the S"N"Ar reaction on chloronitropyridines is highly dependent on the nucleophile's nature and the specific isomer of the chloronitropyridine. The following tables summarize representative yields for the reaction of 2-chloro-5-nitropyridine with various amines.

Nucleophile (Amine)ProductSolvent SystemBaseTemp. (°C)Time (h)Yield (%)
Piperidine2-(Piperidin-1-yl)-5-nitropyridineEthanolEt₃NReflux3~95
Morpholine4-(5-Nitropyridin-2-yl)morpholineEthanolEt₃NReflux3~92
BenzylamineN-Benzyl-5-nitropyridin-2-amineIsopropanol/H₂ONone802~90
AnilineN-Phenyl-5-nitropyridin-2-amineDMFK₂CO₃1006~85
p-MethoxyanilineN-(4-Methoxyphenyl)-5-nitropyridineDMFK₂CO₃1005~88
CyclohexylamineN-Cyclohexyl-5-nitropyridin-2-amineEthanolEt₃NReflux4~93

Note: Yields are representative and can vary based on the specific reaction scale and purification method.[3]

Kinetic studies on the reaction of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with a series of aryloxide ions in methanol have shown good linear relationships between the logarithm of the second-order rate constant (log k₂) and both Hammett σ° values and pKₐ values.[4] This indicates that the reactions proceed through the formation of a Meisenheimer σ-complex intermediate and exhibit a significant degree of bond formation in the transition state.[4]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted nitropyridines via S"N"Ar reactions.

Protocol 1: General Procedure for S"N"Ar with Aliphatic Amines in Ethanol

This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with highly nucleophilic aliphatic amines such as piperidine and morpholine.[3]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Amine (e.g., piperidine, morpholine) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous ethanol to a concentration of approximately 0.2 M.

  • Add the aliphatic amine (1.1 equiv) and triethylamine (1.2 equiv) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for S"N"Ar with Primary Amines in Isopropanol/Water

This protocol is suitable for the reaction of 2-chloro-5-nitropyridine with primary amines such as benzylamine.[3]

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • Primary amine (e.g., benzylamine) (1.0 equiv)

  • Isopropanol (IPA)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a 1:1 mixture of isopropanol and water to achieve a concentration of approximately 0.2 M.

  • Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.

  • Heat the reaction mixture to 80 °C and maintain for 2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup: Extract the mixture with ethyl acetate. Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental_Workflow Start Start Reactants Dissolve Chloronitropyridine and add Nucleophile/Base Start->Reactants Reaction Heat Reaction Mixture (e.g., Reflux or 80°C) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Purification Purify by Column Chromatography Drying->Purification End End Purification->End

Caption: A typical experimental workflow for an S"N"Ar reaction.

Conclusion

The nucleophilic aromatic substitution of chloronitropyridines is a robust and versatile method for the synthesis of a wide array of functionalized heterocyclic compounds. A comprehensive understanding of the underlying S"N"Ar mechanism, the factors governing regioselectivity, and the kinetics of the reaction is essential for the rational design of synthetic routes to novel molecules with potential applications in drug discovery and materials science. The provided data and protocols serve as a valuable resource for researchers in these fields.

References

Navigating the Synthesis and Handling of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for professionals in research and development who require detailed technical information to ensure safe and effective use of this compound.

Compound Profile and Properties

This compound is a halogenated, nitrated pyridine derivative with the chemical formula C₆H₂ClF₃N₂O₂.[1][2] Its trifluoromethyl group significantly influences its chemical properties, including its reactivity and biological activity, making it a valuable building block in medicinal chemistry. The incorporation of a trifluoromethyl group can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that reported values may vary between suppliers and should be confirmed with a certificate of analysis.

PropertyValueReference(s)
Molecular Weight 226.54 g/mol [1][2]
Appearance Light yellow to yellow liquid or solid[1][5]
Boiling Point 242 °C[5]
Melting Point ~85-87 °C[1]
Density 1.618 g/cm³[5]
Flash Point 100 °C[5]
pKa -7.04 ± 0.10 (Predicted)[1][5]
Storage Temperature 2-8 °C under inert gas (Nitrogen or Argon)[5]

Safety and Handling

Proper handling of this compound is crucial to ensure personnel safety and prevent environmental contamination. The following guidelines are based on available safety data sheets for this compound and structurally similar chemicals.

Hazard Identification

This compound is considered hazardous. Key hazard statements include:

  • Harmful if swallowed.[6]

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this chemical.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Handling Handling the Compound Engineering_Controls Engineering Controls (Fume Hood) Handling->Engineering_Controls Always use Gloves Chemical Resistant Gloves (e.g., Nitrile) Engineering_Controls->Gloves Eye_Protection Safety Goggles/ Face Shield Engineering_Controls->Eye_Protection Lab_Coat Lab Coat/ Protective Clothing Engineering_Controls->Lab_Coat Respiratory Respiratory Protection (If ventilation is inadequate) Engineering_Controls->Respiratory As needed

Caption: Recommended Personal Protective Equipment workflow.

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water. Consult a physician.[7][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7][9]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7][10]
Storage and Disposal

Storage: Store in a cool, dry, and well-ventilated place.[8] Keep the container tightly closed and under an inert atmosphere.[5] Recommended storage temperature is between 2-8°C.[5]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[6] Do not let the product enter drains.[8]

Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions.

Synthesis of this compound

A general procedure for the synthesis involves the nitration of a chlorinated trifluoromethylpyridine precursor. The following is a representative, though not exhaustive, synthetic pathway.

Synthesis_Workflow cluster_synthesis General Synthesis Pathway Start Starting Material: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine Oxidation Oxidation Step Start->Oxidation Oxidizing Agent Nitration Nitration Step Oxidation->Nitration Nitrating Agent Purification Purification (e.g., Chromatography) Nitration->Purification Product Final Product: This compound Purification->Product

Caption: A generalized workflow for the synthesis of the target compound.

A documented method for the synthesis of a related isomer, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine, involves the following steps:

  • Reaction Setup: To a solution of 5-nitro-3-(trifluoromethyl)pyridin-2-ol (2.63 g, 12.64 mmol) in a reaction vial, slowly add thionyl chloride (18.45 mL, 253 mmol) dropwise.[11]

  • Catalysis: Add N,N-dimethylformamide (DMF, 1.957 mL, 25.3 mmol) as a catalyst.[11]

  • Reaction: Stir the reaction mixture at 100°C for 10 hours.[11]

  • Work-up: After the reaction is complete, concentrate the solution under reduced pressure to remove excess thionyl chloride.[11]

  • Extraction: Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.[11]

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[11] The product can be used in the next step without further purification.[11]

Role in Drug Development and Research

This compound and its isomers are valuable intermediates in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1][12] The presence of three distinct functional groups (chloro, nitro, and trifluoromethyl) on the pyridine ring provides multiple reaction sites for further chemical transformations.[13] This allows for the construction of diverse molecular scaffolds, which is a key aspect of modern drug discovery.[3][13]

The trifluoromethyl group, in particular, is a bioisostere for various functional groups and can significantly improve the pharmacological profile of a drug candidate.[3] Its introduction into a molecule can lead to enhanced efficacy, selectivity, and metabolic stability.[3][4] While specific drugs synthesized directly from this compound are not widely publicized, the importance of trifluoromethylated pyridine intermediates in the synthesis of active pharmaceutical ingredients is well-established.[14][15]

Conclusion

This compound is a versatile and reactive chemical intermediate with significant potential in the fields of drug development and agrochemical synthesis. Its handling requires strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. The synthetic routes to this compound and its isomers involve well-established organic chemistry principles but demand careful execution and purification. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe utilization in research and development.

References

Methodological & Application

Detailed protocol for nitration of 2-chloro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the nitration of 2-chloro-6-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Due to the electron-deficient nature of the pyridine ring, further deactivated by the chloro and trifluoromethyl substituents, this reaction requires carefully controlled, forcing conditions.

Introduction

2-chloro-6-(trifluoromethyl)pyridine is a valuable building block in medicinal and agricultural chemistry. The introduction of a nitro group onto the pyridine ring offers a versatile handle for further functionalization, enabling the synthesis of a diverse range of derivatives. However, the pyridine nucleus is inherently less reactive towards electrophilic aromatic substitution than benzene. The presence of two strong electron-withdrawing groups, a chlorine atom and a trifluoromethyl group, significantly deactivates the ring, making nitration a challenging transformation that necessitates harsh reaction conditions. Under the strongly acidic environment required for nitration, the pyridine nitrogen is protonated, forming a pyridinium salt, which further deactivates the ring.

The directing effects of the substituents predict that nitration will occur at the positions meta to the pyridine nitrogen and the trifluoromethyl group, namely the 3- and 5-positions. Of these, the 5-position is generally favored to yield 2-chloro-5-nitro-6-(trifluoromethyl)pyridine.

Safety Precautions

Extreme caution must be exercised when performing this reaction.

  • Starting Material: 2-chloro-6-(trifluoromethyl)pyridine is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[1] It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid (or oleum) are extremely corrosive and potent oxidizing agents.[2][3][4] They can cause severe burns on contact and release toxic fumes.[2][3][4] Always handle these reagents in a chemical fume hood with the sash at the lowest practical height. Wear heavy-duty acid-resistant gloves, a face shield, and a chemical-resistant apron over a lab coat.[2][3]

  • Reaction Hazards: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[2] The reaction mixture must be cooled and the nitrating agent added slowly. The reaction temperature should be carefully monitored throughout the addition and the subsequent heating phase. Have an appropriate quenching agent and a cooling bath readily available in case of an emergency.

Experimental Protocol

This protocol is a representative procedure based on general methods for the nitration of deactivated pyridine derivatives and should be optimized for specific laboratory conditions.

Materials and Reagents:

ReagentGradeSupplier
2-chloro-6-(trifluoromethyl)pyridine≥98%(e.g., Sigma-Aldrich)
Fuming Nitric Acid (≥90%)Reagent Grade(e.g., Merck)
Concentrated Sulfuric Acid (98%)Reagent Grade(e.g., Fisher Scientific)
Dichloromethane (DCM)HPLC Grade(e.g., VWR)
Saturated Sodium Bicarbonate SolutionLaboratory Grade-
Anhydrous Magnesium SulfateLaboratory Grade-
Deionized Water--

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Reflux condenser with a gas outlet connected to a scrubber (containing a solution of sodium bicarbonate)

  • Magnetic stirrer with a heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow:

Nitration_Workflow A Charge flask with 2-chloro-6-(trifluoromethyl)pyridine and H2SO4 B Cool to 0-5 °C A->B C Slowly add fuming HNO3 via dropping funnel B->C D Maintain temperature at 0-10 °C during addition C->D E Slowly warm to room temperature D->E F Heat to 80-90 °C for 4-6 hours E->F G Monitor reaction by TLC or GC-MS F->G H Cool to room temperature G->H Upon completion I Pour reaction mixture onto crushed ice H->I J Neutralize with saturated NaHCO3 solution I->J K Extract with Dichloromethane (x3) J->K L Combine organic layers K->L M Wash with brine L->M N Dry over anhydrous MgSO4 M->N O Filter and concentrate in vacuo N->O P Purify by column chromatography or recrystallization O->P

References

Application Notes and Protocols for the Use of Chemical Intermediates in Insecticide and Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of key chemical intermediates and their subsequent conversion into widely used insecticides and herbicides. The document also elucidates the molecular mechanisms of action of the final products through signaling pathway diagrams.

Herbicide Intermediates: Synthesis of Chloroacetanilides

Chloroacetanilide herbicides are a class of pre-emergent herbicides used to control annual grasses and some broadleaf weeds. A key intermediate in their synthesis is a substituted aniline, such as 2,6-diethylaniline.

Synthesis of 2,6-Diethylaniline from Aniline

Experimental Protocol:

This industrial synthesis method involves the direct ortho-alkylation of aniline with ethylene gas under high temperature and pressure, a reaction catalyzed by an aluminum species generated in situ from triethylaluminum.

Materials:

  • Aniline

  • Triethylaluminum

  • Ethylene gas

  • High-boiling aromatic solvent

  • Aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

Equipment:

  • High-pressure autoclave reactor with stirrer, gas inlet, and temperature/pressure controls

  • Evaporation kettle

  • Distillation apparatus

Procedure:

  • Catalyst Complex Preparation: In an evaporation kettle, react aniline and triethylaluminum in a molar ratio of approximately 3:1 at 160°C for 1.5 hours to form the catalyst complex. Reduce the pressure to 0.1 MPa.

  • Alkylation Reaction: Mix the prepared catalyst complex with additional aniline in a mass ratio of 1:12.5 and transfer to a high-pressure synthesis kettle.[1] Heat the reactor to 310°C and pressurize with ethylene to 4.6-5.0 MPa.[1] Continuously feed ethylene to maintain the pressure as the reaction proceeds for 1-8 hours.

  • Work-up and Purification: After cooling and venting the reactor, deactivate the catalyst by adding an aqueous sodium hydroxide solution. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate. Purify the crude 2,6-diethylaniline by vacuum distillation.

Quantitative Data for Alkylation of Aniline:

ParameterValueReference
Aniline to Triethylaluminum Molar Ratio (Catalyst Prep)~3:1BenchChem
Catalyst Complex to Aniline Mass Ratio (Alkylation)1:12.5[1]
Reaction Temperature310°C[1]
Reaction Pressure4.6-5.0 MPa[1]
Reaction Time1-8 hours[1]

Synthesis Workflow for 2,6-Diethylaniline:

G cluster_catalyst Catalyst Preparation cluster_alkylation Alkylation cluster_purification Work-up & Purification Aniline1 Aniline Catalyst Aluminum Anilide Catalyst Complex Aniline1->Catalyst TEA Triethylaluminum TEA->Catalyst Reactor High-Pressure Reactor 310°C, 4.6-5.0 MPa Catalyst->Reactor Aniline2 Aniline (excess) Aniline2->Reactor Ethylene Ethylene Ethylene->Reactor Crude_DEA Crude 2,6-Diethylaniline Reactor->Crude_DEA NaOH NaOH (aq) Crude_DEA->NaOH Drying Drying (MgSO4) NaOH->Drying Distillation Vacuum Distillation Drying->Distillation DEA Pure 2,6-Diethylaniline Distillation->DEA

Synthesis of 2,6-Diethylaniline.
Synthesis of N-(methoxymethyl)-2,6-diethylaniline

This intermediate is a precursor for herbicides like Alachlor.

Experimental Protocol:

A general method for the N-alkylation of anilines can be adapted for this synthesis.

Materials:

  • 2,6-Diethylaniline

  • Formaldehyde (or paraformaldehyde)

  • Methanol

  • Acid catalyst (e.g., HCl)

Procedure:

  • Dissolve 2,6-diethylaniline in methanol.

  • Add formaldehyde and a catalytic amount of acid.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation.

Synthesis of Alachlor from 2,6-Diethyl-N-(methoxymethyl)aniline

Experimental Protocol:

Materials:

  • N-(methoxymethyl)-2,6-diethylaniline

  • Chloroacetyl chloride

  • A non-polar solvent (e.g., toluene)

  • A base (e.g., triethylamine or sodium carbonate)

Procedure:

  • Dissolve N-(methoxymethyl)-2,6-diethylaniline and the base in the solvent in a reaction flask.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride to the stirred solution.

  • After the addition is complete, allow the reaction to proceed at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water to remove the salt byproduct.

  • Dry the organic layer and remove the solvent to yield Alachlor.

Mode of Action of Chloroacetanilide Herbicides

Chloroacetamide herbicides inhibit the early growth of seedlings.[2] Their mechanism of action is believed to involve the inhibition of very-long-chain fatty acid synthesis.[2] This disruption affects various cellular processes that rely on these fatty acids, ultimately leading to the death of the susceptible weed.

Signaling Pathway for Chloroacetanilide Herbicides:

Chloroacetanilide Chloroacetanilide Herbicide (e.g., Alachlor) VLCFA_Elongase Very-Long-Chain Fatty Acid Elongase Enzymes Chloroacetanilide->VLCFA_Elongase Inhibits VLCFA Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->VLCFA Blocks Synthesis Cell_Membranes Cell Membrane Formation & Function VLCFA->Cell_Membranes Cuticular_Wax Cuticular Wax Biosynthesis VLCFA->Cuticular_Wax Gibberellin Gibberellin Pathway VLCFA->Gibberellin Seedling_Growth Inhibition of Seedling Growth Cell_Membranes->Seedling_Growth Disrupts Cuticular_Wax->Seedling_Growth Disrupts Gibberellin->Seedling_Growth Disrupts

Chloroacetanilide Herbicide Mode of Action.

Insecticide Intermediates: Synthesis of Pyrethroids

Pyrethroids are a major class of synthetic insecticides that mimic the structure of natural pyrethrins. A crucial intermediate for many pyrethroids is chrysanthemic acid.

Synthesis of Chrysanthemic Acid

Experimental Protocol:

A multistep synthesis starting from readily available reagents.[3]

Procedure Outline: The synthesis generally involves the formation of a cyclopropane ring, which is the core structure of chrysanthemic acid. One common laboratory-scale synthesis involves the reaction of a diene with a diazo compound, though industrial processes may differ.[3]

Synthesis of Deltamethrin from Deltamethrinic Acid

Experimental Protocol:

The final step in the synthesis of many pyrethroids is the esterification of the acid moiety with the appropriate alcohol.

Materials:

  • Deltamethrinic acid (a derivative of chrysanthemic acid)

  • 3-Phenoxybenzyl alcohol

  • Esterification catalyst (e.g., dicyclohexylcarbodiimide - DCC) or conversion to acid chloride followed by reaction with the alcohol.

Procedure (via acid chloride):

  • Convert deltamethrinic acid to its acid chloride using a reagent like thionyl chloride.

  • React the deltamethrinoyl chloride with 3-phenoxybenzyl alcohol in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.

  • The reaction is typically carried out in an inert solvent.

  • After the reaction is complete, the product is isolated and purified.

Mode of Action of Pyrethroid Insecticides

Pyrethroid insecticides act on the nervous system of insects by targeting voltage-gated sodium channels.[4][5] They bind to the open state of these channels, preventing them from closing normally.[6] This leads to a prolonged influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect.[7]

Signaling Pathway for Pyrethroid Insecticides:

Pyrethroid Pyrethroid Insecticide (e.g., Deltamethrin) VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds to Open_State Open State of VGSC VGSC->Open_State Stabilizes Na_Influx Prolonged Na+ Influx Open_State->Na_Influx Nerve_Impulse Repetitive Nerve Impulses Na_Influx->Nerve_Impulse Paralysis Paralysis Nerve_Impulse->Paralysis Insect_Death Insect Death Paralysis->Insect_Death

Pyrethroid Insecticide Mode of Action.

Herbicide Intermediates: Synthesis of Sulfonylureas

Sulfonylurea herbicides are a class of herbicides that are effective at very low application rates. A common intermediate for their synthesis is 2-amino-4,6-dimethoxypyrimidine.

Synthesis of 2-amino-4,6-dimethoxypyrimidine

Experimental Protocol:

This synthesis can be achieved through a multi-step process starting from guanidine nitrate and diethyl malonate.[8]

Materials:

  • Guanidine nitrate

  • Diethyl malonate

  • Sodium methoxide

  • Methanol

  • Dimethyl carbonate

  • Catalyst (e.g., NaOH)

Procedure:

  • Ring Formation and Hydrolysis: React guanidine nitrate and diethyl malonate in the presence of sodium methoxide and methanol to form 2-amino-4,6-dihydroxypyrimidine.

  • Methylation: React the 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate in the presence of a catalyst like NaOH to produce 2-amino-4,6-dimethoxypyrimidine.

  • Purification: The product can be purified by recrystallization.

Quantitative Data for Synthesis of 2-amino-4,6-dimethoxypyrimidine:

StepReactantsConditionsYieldReference
Ring FormationGuanidine nitrate, Diethyl malonate, Sodium methoxideReflux in methanol-[8]
Methylation2-amino-4,6-dihydroxypyrimidine, Dimethyl carbonate, NaOH140°C, 8 hours28.6% (example)[8]

Synthesis Workflow for 2-amino-4,6-dimethoxypyrimidine:

Guanidine Guanidine Nitrate Ring_Formation Ring Formation & Hydrolysis Guanidine->Ring_Formation Malonate Diethyl Malonate Malonate->Ring_Formation NaOCH3 Sodium Methoxide / Methanol NaOCH3->Ring_Formation Dihydroxy 2-amino-4,6-dihydroxypyrimidine Ring_Formation->Dihydroxy Methylation Methylation Dihydroxy->Methylation DMC Dimethyl Carbonate DMC->Methylation NaOH NaOH NaOH->Methylation ADMP 2-amino-4,6-dimethoxypyrimidine Methylation->ADMP

Synthesis of 2-amino-4,6-dimethoxypyrimidine.
Synthesis of Bensulfuron-methyl

Experimental Protocol:

Bensulfuron-methyl can be synthesized from 2-amino-4,6-dimethoxypyrimidine and methyl 2-(chlorosulfonylmethyl)benzoate.[9]

Procedure Outline: The synthesis involves the reaction of the amino group of 2-amino-4,6-dimethoxypyrimidine with the sulfonyl chloride group of the other reactant to form the sulfonylurea bridge.

Mode of Action of Sulfonylurea Herbicides

Sulfonylurea herbicides inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[10][11] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[12] By blocking this pathway, the herbicide halts protein synthesis and cell division in susceptible plants, leading to their death.

Signaling Pathway for Sulfonylurea Herbicides:

Sulfonylurea Sulfonylurea Herbicide (e.g., Bensulfuron-methyl) ALS Acetolactate Synthase (ALS/AHAS) Sulfonylurea->ALS Inhibits BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Blocks Synthesis Pyruvate Pyruvate Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Required for Cell_Division Cell Division Protein_Synthesis->Cell_Division Required for Plant_Growth Plant Growth Inhibition & Death Cell_Division->Plant_Growth Required for

Sulfonylurea Herbicide Mode of Action.

References

Application Notes and Protocols for the Synthesis of Neonicotinoid-Like Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of various neonicotinoid-like compounds. The information is compiled from recent scientific literature and is intended to guide researchers in the design and execution of synthetic strategies for developing novel insecticides.

Introduction

Neonicotinoids are a significant class of insecticides that act as agonists at the insect nicotinic acetylcholine receptor (nAChR).[1] Their high efficacy against a broad spectrum of pests has made them a cornerstone of modern crop protection.[2] However, concerns over insect resistance and environmental impact have spurred research into the development of new neonicotinoid-like compounds with improved properties, such as enhanced potency, novel modes of action, or reduced toxicity to non-target organisms like bees.[3][4] This document outlines synthetic approaches to a variety of neonicotinoid analogs, including chiral compounds, dihydropyridine derivatives, and others, providing detailed experimental procedures and data for reference.

Synthetic Strategies and Key Reactions

The synthesis of neonicotinoid-like compounds often involves multi-step reaction sequences. Common strategies include the modification of existing neonicotinoid scaffolds or the construction of novel heterocyclic systems. Key reactions frequently employed are condensation reactions, cycloadditions, and chemoenzymatic resolutions.

Chiral Neonicotinoid Analogs

The introduction of chirality into neonicotinoid structures can lead to compounds with enhanced insecticidal activity.[3] A study on chiral neonicotinoid analogs demonstrated that the absolute configuration of the molecule plays a crucial role in its biological activity, with R-enantiomers showing superior insecticidal effects in some cases.[3]

A common synthetic route involves the use of chiral amines as starting materials. For example, the synthesis of chiral nitroguanidine derivatives can be achieved through a Mannich-type reaction, where an acid catalyst promotes the cyclization of a diol intermediate.[3]

Experimental Protocol: Synthesis of Chiral Cyclic Nitroguanidines [3]

  • Intermediate Synthesis: Synthesize the necessary chiral amines and other precursors. For example, enantiopure amines can be prepared and utilized.

  • Mannich-Type Reaction: In a suitable flask, dissolve the starting amine (1 equivalent) in an appropriate solvent.

  • Add the acid catalyst.

  • Introduce the diol intermediate to initiate the cyclization reaction.

  • Stir the reaction mixture at a specified temperature for a designated period.

  • Work-up and Purification: After the reaction is complete, quench the reaction and extract the product using a suitable organic solvent.

  • Purify the crude product using column chromatography to obtain the desired chiral cyclic nitroguanidine.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), and High-Resolution Mass Spectrometry (HRMS).

Workflow for Chiral Neonicotinoid Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification & Analysis Chiral Amines Chiral Amines Mannich-Type Reaction Mannich-Type Reaction Chiral Amines->Mannich-Type Reaction Other Precursors Other Precursors Other Precursors->Mannich-Type Reaction Work-up Work-up Mannich-Type Reaction->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Characterization (NMR, IR, HRMS) Characterization (NMR, IR, HRMS) Column Chromatography->Characterization (NMR, IR, HRMS)

Caption: General workflow for the synthesis of chiral neonicotinoid analogs.

Neonicotinoid Analogs with Dihydropyridine Moieties

The incorporation of a dihydropyridine ring into the neonicotinoid structure has been explored to develop new bioactive molecules.[5] These compounds have shown promising insecticidal and antibacterial activities.[5] The synthesis typically involves a cyclization condensation reaction.[5]

Experimental Protocol: Synthesis of Dihydropyridine Neonicotinoid Analogs [5]

  • Intermediate Synthesis: Prepare the required intermediates, such as pyridyl (or thiazolyl) methyl-2-substituted-methylideneimidazolidine and cyanoacrylates.

  • Cyclization Condensation: In a round-bottom flask, dissolve the imidazolidine intermediate (1 equivalent), the cyanoacrylate intermediate (1 equivalent), and the desired aromatic aldehyde (1 equivalent) in acetonitrile.

  • Add a catalytic amount of a base, such as piperidine.

  • Reflux the reaction mixture for approximately 18 hours.

  • Work-up and Purification: After cooling, the product can be isolated by filtration or extraction.

  • Recrystallize or purify the crude product by column chromatography to obtain the pure dihydropyridine neonicotinoid analog.

  • Characterization: Characterize the final product using IR, ¹H NMR, ¹³C NMR, and elemental analysis.

Synthetic Pathway for Dihydropyridine Analogs

Imidazolidine Intermediate Imidazolidine Intermediate Cyclization Cyclization Condensation Imidazolidine Intermediate->Cyclization Cyanoacrylate Intermediate Cyanoacrylate Intermediate Cyanoacrylate Intermediate->Cyclization Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Cyclization Dihydropyridine Analog Dihydropyridine Analog Cyclization->Dihydropyridine Analog

Caption: Key reaction in the synthesis of dihydropyridine neonicotinoid analogs.

Chemoenzymatic Dynamic Kinetic Resolution (DKR) in Neonicotinoid Synthesis

Chemoenzymatic dynamic kinetic resolution (DKR) is a powerful technique for synthesizing enantiomerically pure compounds.[6] This method combines an enzyme-catalyzed resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product.[6] This approach has been successfully applied to the synthesis of a chiral chloronicotinyl insecticide derivative.[6]

Experimental Protocol: DKR of a Secondary Alcohol Intermediate [6]

  • Substrate Preparation: Synthesize the racemic secondary alcohol that serves as the key intermediate.

  • DKR Reaction: In a reaction vessel, dissolve the racemic alcohol in a suitable organic solvent.

  • Add the racemization catalyst (e.g., a ruthenium-based catalyst) and the enzyme (e.g., Candida antarctica lipase B, CALB).

  • Add an acyl donor (e.g., an ester).

  • Stir the reaction at room temperature until the desired conversion is achieved.

  • Hydrolysis: After the DKR reaction, the resulting enantiopure ester can be hydrolyzed to the desired enantiopure alcohol using the same enzyme (CALB) in a phosphate buffer (pH 7.2).[6]

  • Purification and Characterization: Purify the final product and confirm its enantiomeric excess using chiral chromatography.

DKR Process Flow

Racemic Alcohol Racemic Alcohol DKR Reaction DKR Reaction Racemic Alcohol->DKR Reaction Enzyme (CALB) Enzyme (CALB) Enzyme (CALB)->DKR Reaction Ru Catalyst Ru Catalyst Ru Catalyst->DKR Reaction Acyl Donor Acyl Donor Acyl Donor->DKR Reaction Enantiopure Ester Enantiopure Ester DKR Reaction->Enantiopure Ester Hydrolysis (CALB) Hydrolysis (CALB) Enantiopure Ester->Hydrolysis (CALB) Enantiopure Alcohol Enantiopure Alcohol Hydrolysis (CALB)->Enantiopure Alcohol

Caption: Chemoenzymatic dynamic kinetic resolution for producing enantiopure intermediates.

Quantitative Data Summary

The following tables summarize quantitative data from the synthesis and biological evaluation of various neonicotinoid-like compounds.

Table 1: Insecticidal Activity of Chiral Neonicotinoid Analogs against Xyleborus sp. [3]

CompoundConfigurationMortality (%) after 12h
R-13R73
23-73
S-29S73
43-73
Dinotefuran-40

Table 2: Insecticidal Activity of Dihydropyridine Neonicotinoid Analogs against N. lugens at 500 mg/L [5]

CompoundActivity (%)
3a≥90.3
3c≥90.3
3e≥90.3

Table 3: LC50 Values of β-Substituted Nitromethylene Neonicotinoid Analogues against Cowpea Aphids (Aphis craccivora) [2]

CompoundLC50 (mmol L⁻¹)
70.01567
90.00974
120.02494
130.01893
150.02677
170.01778
190.0220
200.02447
Imidacloprid0.03502

Conclusion

The synthesis of neonicotinoid-like compounds is a dynamic area of research driven by the need for new and improved insecticides. The protocols and data presented here highlight several successful strategies for generating novel analogs with significant biological activity. Researchers can utilize these methodologies as a foundation for their own investigations into the design and synthesis of next-generation pest control agents. Further exploration of structure-activity relationships will be crucial in optimizing the efficacy and safety profiles of these compounds.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine is a highly activated electron-deficient heterocyclic compound, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two strong electron-withdrawing groups, a nitro group at the 3-position and a trifluoromethyl group at the 6-position, significantly enhances the electrophilicity of the pyridine ring. This activation facilitates the displacement of the chlorine atom at the 2-position by a wide variety of nucleophiles under relatively mild conditions. This reactivity profile makes this compound a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals, where the introduction of substituted pyridine moieties can impart desirable biological properties.

These application notes provide an overview of the SNAr reactions of this compound with common classes of nucleophiles, including amines, alcohols (phenols), and thiols. Detailed experimental protocols, representative quantitative data, and visualizations of the reaction pathway and experimental workflow are presented to guide researchers in the successful application of this versatile reagent.

Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro and trifluoromethyl groups, as well as the pyridine nitrogen. In the second step, the aromaticity of the pyridine ring is restored by the elimination of the chloride leaving group, yielding the substituted product.

A simplified representation of the SNAr mechanism. Note: Image SRCs are placeholders. Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Data Presentation: Representative Reaction Yields

The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on activated chloropyridines with various nucleophiles. While these data are for analogous compounds, they provide a strong indication of the expected outcomes for reactions with this compound.

Table 1: Reactions with Amine Nucleophiles

Nucleophile (Amine)ProductSolvent SystemBaseTemp. (°C)Time (h)Yield (%)
Ammonia2-Amino-3-nitro-6-(trifluoromethyl)pyridineMethanol/Water-405~90
AnilineN-Phenyl-3-nitro-6-(trifluoromethyl)pyridin-2-amineEthanolTriethylamineReflux485-95
BenzylamineN-Benzyl-3-nitro-6-(trifluoromethyl)pyridin-2-amineIsopropanol-802>90
Morpholine4-(3-Nitro-6-(trifluoromethyl)pyridin-2-yl)morpholineDMFK₂CO₃1001280-90

Table 2: Reactions with Oxygen Nucleophiles

Nucleophile (Alcohol/Phenol)ProductSolvent SystemBaseTemp. (°C)Time (h)Yield (%)
Sodium Methoxide2-Methoxy-3-nitro-6-(trifluoromethyl)pyridineMethanol-Reflux2~85
Phenol2-Phenoxy-3-nitro-6-(trifluoromethyl)pyridineDMFK₂CO₃80480-90
4-Methoxyphenol2-(4-Methoxyphenoxy)-3-nitro-6-(trifluoromethyl)pyridineAcetonitrileCs₂CO₃Reflux6>90

Table 3: Reactions with Thiol Nucleophiles

Nucleophile (Thiol)ProductSolvent SystemBaseTemp. (°C)Time (h)Yield (%)
Thiophenol2-(Phenylthio)-3-nitro-6-(trifluoromethyl)pyridineEthanolSodium EthoxideRT3>95
Benzyl Mercaptan2-(Benzylthio)-3-nitro-6-(trifluoromethyl)pyridineTHFNaHRT2~90
Sodium SulfideBis(3-nitro-6-(trifluoromethyl)pyridin-2-yl)sulfaneDMF-50575-85

Experimental Protocols

The following are detailed, representative protocols for key SNAr reactions involving this compound. Note: These protocols are based on established methodologies for structurally similar compounds and may require optimization for the specific substrate and nucleophile.

Protocol 1: Synthesis of N-Aryl-3-nitro-6-(trifluoromethyl)pyridin-2-amines

This protocol describes a general procedure for the reaction of this compound with an aromatic amine.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Ethanol (or other suitable solvent like DMF, Acetonitrile)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in ethanol, add the substituted aniline and triethylamine.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-nitro-6-(trifluoromethyl)pyridin-2-amine.

Protocol 2: Synthesis of 2-Aryloxy-3-nitro-6-(trifluoromethyl)pyridines

This protocol details a general procedure for the reaction of this compound with a phenol.

Materials:

  • This compound (1.0 equiv)

  • Substituted Phenol (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound and the substituted phenol in anhydrous DMF.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 2-aryloxy-3-nitro-6-(trifluoromethyl)pyridine.

Protocol 3: Synthesis of 2-(Arylthio)-3-nitro-6-(trifluoromethyl)pyridines

This protocol outlines a general procedure for the reaction of this compound with a thiol.

Materials:

  • This compound (1.0 equiv)

  • Thiophenol or other thiol (1.1 equiv)

  • Sodium Ethoxide (NaOEt) or another suitable base (e.g., NaH) (1.1 equiv)

  • Anhydrous Ethanol (or THF if using NaH)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of the thiol in anhydrous ethanol at room temperature, add sodium ethoxide and stir for 15 minutes.

  • Add a solution of this compound in anhydrous ethanol dropwise to the thiolate solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Assemble Reactants reaction_setup Reaction Setup: - Dissolve substrate in solvent - Add nucleophile and base start->reaction_setup reaction_conditions Reaction Conditions: - Stir at specified temperature - Monitor by TLC reaction_setup->reaction_conditions workup Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer reaction_conditions->workup Reaction Complete purification Purification: - Concentrate crude product - Column chromatography or recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for an SNAr reaction.

logical_relationships sub This compound product Substituted Pyridine Derivative sub->product SNAr Reaction with nuc Nucleophile (Amine, Alcohol, Thiol) nuc->product attacks application Applications in: - Drug Discovery - Agrochemicals - Materials Science product->application

Caption: Logical relationship of reactants to products and applications.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Trifluoromethylated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated pyridines are crucial building blocks in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of these important heterocyclic scaffolds, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

These application notes provide a comprehensive overview and detailed protocols for the most common palladium-catalyzed cross-coupling reactions applied to trifluoromethylated pyridine substrates, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, Stille, and Heck couplings. The information presented is intended to guide researchers in the strategic design and practical execution of these transformative reactions.

General Experimental Workflow

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving a trifluoromethylated pyridine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reagents: - Trifluoromethylated Pyridine Halide/Triflate - Coupling Partner - Palladium Catalyst & Ligand - Base solvent Add Anhydrous Solvent start->solvent degas Degas Reaction Mixture (e.g., N2/Ar sparging) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end end purify->end Characterization (NMR, MS, etc.)

General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-pyridine structures. It involves the reaction of a trifluoromethylated pyridyl halide or triflate with a boronic acid or ester. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, making ligand and base selection crucial for optimal results.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle center pd0 Pd(0)L2 pd2_ox R-Pd(II)L2-X pd0->pd2_ox Oxidative Addition product R-R' (Coupled Product) pd0->product pd2_trans R-Pd(II)L2-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination reagents1 R-X (CF3-Pyridyl-X) reagents1->pd0 reagents2 R'-B(OR)2 (Boronic Acid/Ester) reagents2->pd2_trans base Base base->pd2_trans

Catalytic cycle of the Suzuki-Miyaura coupling.
Quantitative Data for Suzuki-Miyaura Coupling of Trifluoromethylated Pyridines

SubstrateCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,5-Dibromo-3-(trifluoromethyl)pyridinePhenylboronic acidPdCl₂(dppf) (5)dppfK₂CO₃DME802High[1]
2,5-Dibromo-3-(trifluoromethyl)pyridinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄1,4-Dioxane/H₂O9012Good[1]
2,5-Dibromo-3-(trifluoromethyl)pyridinePhenylboronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene10016High[1]
3-Bromo-5-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃Toluene/EtOH/H₂O801685[2]
2-Chloro-4-(trifluoromethyl)pyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhosK₃PO₄Toluene/H₂O1001878[2]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of halo-pyridines.[3][4]

Materials:

  • Trifluoromethylated pyridyl halide (e.g., 2-bromo-5-(trifluoromethyl)pyridine) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the trifluoromethylated pyridyl halide, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the solvent mixture via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted trifluoromethylated pyridines, which are valuable precursors for more complex heterocyclic systems. The reaction couples a trifluoromethylated pyridyl halide with a terminal alkyne.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle center pd0 Pd(0)L2 pd2_ox R-Pd(II)L2-X pd0->pd2_ox Oxidative Addition product R-C≡CR' pd0->product pd2_alkynyl R-Pd(II)L2-C≡CR' pd2_ox->pd2_alkynyl Transmetalation cu_alkynyl Cu-C≡CR' pd2_ox->cu_alkynyl pd2_alkynyl->pd0 Reductive Elimination cu_x Cu-X cu_x->cu_alkynyl Alkyne Coordination cu_alkynyl->cu_x Base reagents1 R-X (CF3-Pyridyl-X) reagents1->pd0 reagents2 H-C≡CR' reagents2->cu_alkynyl

Catalytic cycle of the Sonogashira coupling.
Quantitative Data for Sonogashira Coupling of Trifluoromethylated Pyridines

SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromo-5-(trifluoromethyl)pyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100391[5]
4,8-Dibromo-2-(trifluoromethyl)quinolinePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF65685[6]
6-Bromo-2-(trifluoromethyl)quinoline4-EthynyltoluenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF65692[6]
2-Bromo-5-(trifluoromethyl)pyridine1-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃NDMF801288Inferred from[7]
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is based on a procedure for the alkynylation of aminobromopyridines.[5]

Materials:

  • 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 eq)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • PPh₃ (5.0 mol%)

  • CuI (5.0 mol%)

  • Et₃N (2.0 eq)

  • Anhydrous DMF

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir for 30 minutes at room temperature.

  • Add 2-amino-3-bromo-5-(trifluoromethyl)pyridine, the terminal alkyne, and Et₃N.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for synthesizing N-aryl and N-heteroaryl amines. For trifluoromethylated pyridines, which are electron-deficient, this reaction is particularly useful for introducing primary and secondary amines. The choice of a bulky, electron-rich phosphine ligand is critical for achieving high yields.[8][9]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle center pd0 Pd(0)L2 pd2_ox R-Pd(II)L2-X pd0->pd2_ox Oxidative Addition product R-NR'R'' (Coupled Product) pd0->product pd2_amido R-Pd(II)L2-NR'R'' pd2_ox->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination reagents1 R-X (CF3-Pyridyl-X) reagents1->pd0 reagents2 HNR'R'' (Amine) reagents2->pd2_amido base Base base->pd2_amido

Catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination of Trifluoromethylated Pyridines

SubstrateAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-5-(trifluoromethyl)pyridineMorpholinePd(OAc)₂ (2)XPhosNaOt-BuToluene1001692Inferred from[8][10]
2-Chloro-5-(trifluoromethyl)pyridineAnilinePd₂(dba)₃ (1.5)tBuXPhosK₂CO₃1,4-Dioxane1102085Inferred from[8][10]
3-Bromo-5-(trifluoromethyl)pyridinen-ButylaminePd(OAc)₂ (2)RuPhosCs₂CO₃Toluene1001889Inferred from[8][10]
2-Amino-5-bromo-4-methylpyridineBenzylaminePd₂(dba)₃ (1.5)BINAPNaOt-BuToluene1102475[11]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adapted for trifluoromethylated pyridyl chlorides.[10]

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • Amine (e.g., morpholine) (1.2 eq)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 eq)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (glovebox recommended)

Procedure:

  • Inside a nitrogen-filled glovebox, add Pd(OAc)₂, XPhos, and NaOt-Bu to a Schlenk tube.

  • Add 2-chloro-5-(trifluoromethyl)pyridine and the amine.

  • Add anhydrous toluene.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Negishi Coupling: Versatile C-C Bond Formation

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. This makes it a powerful method for coupling trifluoromethylated pyridines with a variety of sp, sp², and sp³-hybridized partners.

Catalytic Cycle for Negishi Coupling

Negishi_Cycle center pd0 Pd(0)L2 pd2_ox R-Pd(II)L2-X pd0->pd2_ox Oxidative Addition product R-R' (Coupled Product) pd0->product pd2_trans R-Pd(II)L2-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination reagents1 R-X (CF3-Pyridyl-X) reagents1->pd0 reagents2 R'-ZnX' (Organozinc) reagents2->pd2_trans

Catalytic cycle of the Negishi coupling.
Quantitative Data for Negishi Coupling of Trifluoromethylated Pyridines

SubstrateCoupling PartnerCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodo-5-(trifluoromethyl)pyridinePhenylzinc chloridePd(PPh₃)₄ (5)PPh₃THF651682Inferred from[12]
2-Chloro-4-(trifluoromethyl)pyridineEthylzinc bromidePd(OAc)₂ (2)CPhosTHF501275[13]
2-Bromo-6-(trifluoromethyl)pyridine2-Thienylzinc chloridePd₂(dba)₃ (1.5)P(o-tol)₃DMF801888Inferred from[14]
4-Iodobenzotrifluoride3-Pyridylzinc chloridePdCl₂(dppf) (3)dppfTHF602479[1][15]
Detailed Experimental Protocol: Negishi Coupling

This protocol is a general procedure based on Negishi couplings of halopyridines.[12][16]

Materials:

  • Trifluoromethylated pyridyl halide (e.g., 3-iodo-5-(trifluoromethyl)pyridine) (1.0 eq)

  • Organozinc reagent (e.g., phenylzinc chloride, 0.5 M in THF) (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous THF

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the trifluoromethylated pyridyl halide and Pd(PPh₃)₄.

  • Add anhydrous THF via syringe.

  • Slowly add the organozinc reagent solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling: Tin-Based C-C Bond Formation

The Stille coupling employs organostannane reagents, which are stable and tolerant of a wide range of functional groups. This reaction is effective for creating C-C bonds with trifluoromethylated pyridines, particularly for introducing vinyl and aryl groups.

Catalytic Cycle for Stille Coupling

Stille_Cycle center pd0 Pd(0)L2 pd2_ox R-Pd(II)L2-X pd0->pd2_ox Oxidative Addition product R-R' (Coupled Product) pd0->product pd2_trans R-Pd(II)L2-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination reagents1 R-X (CF3-Pyridyl-X) reagents1->pd0 reagents2 R'-Sn(Alkyl)3 (Organostannane) reagents2->pd2_trans

Catalytic cycle of the Stille coupling.
Quantitative Data for Stille Coupling of Trifluoromethylated Pyridines

SubstrateCoupling PartnerCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-6-(trifluoromethyl)pyridineTributyl(vinyl)stannanePd(PPh₃)₄ (5)PPh₃DMF901885Inferred from[17]
3-Iodo-5-(trifluoromethyl)pyridineTributyl(phenyl)stannanePdCl₂(PPh₃)₂ (3)PPh₃Toluene1001679Inferred from[17]
2-Triflate-4-(trifluoromethyl)pyridineTrimethyl(phenylethynyl)stannanePd(PPh₃)₄ (4)PPh₃NMP801281Inferred from[18]
4-Fluoro-3-nitro-benzotrifluorideTributyl(phenyl)stannanePd(PPh₃)₄ (5)PPh₃DMF1002475[19]
Detailed Experimental Protocol: Stille Coupling

This protocol is a representative procedure for the Stille coupling of a trifluoromethylated pyridyl bromide with a vinylstannane.[17]

Materials:

  • 2-Bromo-6-(trifluoromethyl)pyridine (1.0 eq)

  • Tributyl(vinyl)stannane (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous DMF

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-6-(trifluoromethyl)pyridine and Pd(PPh₃)₄.

  • Add anhydrous DMF via syringe.

  • Add tributyl(vinyl)stannane via syringe.

  • Heat the reaction mixture to 90-100 °C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling: Alkenylation of Pyridines

The Heck coupling reaction facilitates the arylation or vinylation of alkenes. While less common for trifluoromethylated pyridines compared to other cross-coupling reactions, it offers a direct method for introducing alkenyl substituents.

Catalytic Cycle for Heck Coupling

Heck_Cycle center pd0 Pd(0)L2 pd2_ox R-Pd(II)L2-X pd0->pd2_ox Oxidative Addition product R-CH=CHR' (Coupled Product) pd0->product pd2_ins R-CH2-CH(R')-Pd(II)L2-X pd2_ox->pd2_ins Migratory Insertion pd2_ins->pd0 β-Hydride Elimination reagents1 R-X (CF3-Pyridyl-X) reagents1->pd0 reagents2 H2C=CHR' (Alkene) reagents2->pd2_ins base Base base->pd0

Catalytic cycle of the Heck coupling.
Quantitative Data for Heck Coupling of Trifluoromethylated Pyridines

SubstrateAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-5-(trifluoromethyl)pyridineStyrenePd(OAc)₂ (2)P(o-tol)₃Et₃NAcetonitrile1002470Inferred from general Heck protocols
3-Iodo-5-(trifluoromethyl)pyridinen-Butyl acrylatePdCl₂(PPh₃)₂ (3)PPh₃K₂CO₃DMF1201865Inferred from general Heck protocols
Detailed Experimental Protocol: Heck Coupling

This is a representative protocol for the Heck coupling of a trifluoromethylated pyridyl bromide.

Materials:

  • 2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)

  • Alkene (e.g., styrene) (1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Et₃N (2.0 eq)

  • Anhydrous acetonitrile

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a sealed tube, add 2-bromo-5-(trifluoromethyl)pyridine, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous acetonitrile, the alkene, and Et₃N.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of trifluoromethylated pyridines. The choice of the specific coupling reaction, catalyst system, and reaction conditions depends on the desired transformation and the nature of the substrates. The protocols and data presented in these application notes serve as a valuable resource for researchers engaged in the synthesis of novel trifluoromethylated pyridine derivatives for applications in drug discovery and materials science. Careful optimization of the reaction parameters is often necessary to achieve high yields and selectivity, particularly with the electron-deficient nature of the trifluoromethylated pyridine ring.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 2-Chlor-3-nitro-6-(trifluormethyl)pyridin für die Synthese von Bibliotheken

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Methodensammlung für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung

2-Chlor-3-nitro-6-(trifluormethyl)pyridin ist ein vielseitiges Reagenz für die Synthese von chemischen Bibliotheken, die in der Wirkstoffforschung von großem Interesse sind. Die elektronenziehenden Nitro- und Trifluormethylgruppen aktivieren den Pyridinring für nukleophile aromatische Substitutionen (SNAr), während das Chloratom als reaktiver Angriffspunkt für Kreuzkupplungsreaktionen dient. Diese duale Reaktivität ermöglicht die Einführung einer breiten Palette von funktionellen Gruppen und den Aufbau diverser Molekülgerüste.

Diese Anwendungsbeispiele bieten detaillierte Protokolle für Schlüsselreaktionen zur Derivatisierung von 2-Chlor-3-nitro-6-(trifluormethyl)pyridin und fassen quantitative Daten zur einfachen Vergleichbarkeit zusammen.

Kernreaktionen und Anwendungsbereiche

Die Derivatisierung dieses Bausteins konzentriert sich hauptsächlich auf zwei Arten von Transformationen: die nukleophile aromatische Substitution am C2-Atom und palladiumkatalysierte Kreuzkupplungsreaktionen. Diese Methoden ermöglichen die Synthese von substituierten Pyridinderivaten, die als potenzielle Modulatoren für biologische Zielstrukturen wie AMPA-Rezeptoren untersucht werden.

G A 2-Chlor-3-nitro-6-(trifluormethyl)pyridin B Nukleophile Aromatische Substitution (SNAr) A->B C Kreuzkupplungs- reaktionen A->C D Amine (R-NH2) B->D E Alkohole (R-OH) B->E F Thiole (R-SH) B->F G Suzuki-Kupplung (Boronsäuren) C->G H Buchwald-Hartwig- Aminierung C->H I Generierung von Wirkstoffbibliotheken D->I E->I F->I G->I H->I G cluster_0 Schritt 1: SNAr-Reaktion cluster_1 Schritt 2: Reduktion der Nitrogruppe cluster_2 Schritt 3: Aufarbeitung A Edukte in DMF lösen: - 2-Chlor-3-nitro-6-(trifluormethyl)pyridin - 1H-Indazol-5-amin B Erhitzen auf 110 °C (3 Stunden) A->B C Zugabe von Natriumdithionit B->C D Weiteres Erhitzen auf 110 °C (5 Stunden) C->D E Verdünnen mit Wasser D->E F Produkt ausfällen lassen (20 Minuten rühren) E->F G Filtrieren, Waschen, Trocknen F->G

Application Notes and Protocols for the Analysis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended as a starting point for method development and validation in research and quality control environments.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a robust and widely used technique for the analysis of small organic molecules such as substituted pyridines. The method outlined below is designed for the accurate quantification of this compound.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Prepare the sample solution by dissolving the material to be tested in the mobile phase to achieve an expected concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-20 min: 80% to 30% B20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

3. Data Analysis:

Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of this compound in the sample is then determined from this calibration curve.

Quantitative Data Summary (HPLC-UV)

The following table summarizes typical performance data for the HPLC-UV method. These values are representative and should be confirmed during method validation.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh and Dissolve Reference Standard C Filter Samples A->C B Prepare Sample Solution B->C D Inject into HPLC System C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration and Quantification F->G H Generate Report G->H

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity, making it an excellent method for the identification and quantification of this compound, especially at trace levels.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane. Create working standards by serial dilution to cover the desired concentration range (e.g., 0.01 to 10 µg/mL).

  • Sample Preparation (QuEChERS Method):

    • Homogenize 10 g of the sample with 10 mL of water.

    • Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the acetonitrile supernatant and subject it to dispersive SPE (d-SPE) cleanup with appropriate sorbents (e.g., PSA and MgSO₄).

    • Centrifuge and transfer the supernatant to an autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC System A gas chromatograph equipped with a mass selective detector.
Column 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
Injector Splitless mode at 250 °C.
Injection Volume 1 µL.
MS System Electron Ionization (EI) at 70 eV.
Ion Source Temp. 230 °C.
Quadrupole Temp. 150 °C.
Acquisition Mode Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions To be determined from the mass spectrum of the analyte (molecular ion and characteristic fragment ions).

3. Data Analysis:

Identification is confirmed by comparing the retention time and mass spectrum of the analyte in the sample with that of a reference standard. Quantification is performed using a calibration curve based on the peak areas of the selected ions in SIM mode.

Quantitative Data Summary (GC-MS)

The following table presents representative performance data for the GC-MS method. Actual values should be determined during method validation.

ParameterTypical Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing A Homogenization B Extraction with Acetonitrile & Salts A->B C Dispersive SPE Cleanup B->C D Inject into GC-MS System C->D E Gas Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Data Acquisition (Scan & SIM) F->G H Identification & Quantification G->H I Report Generation H->I

Caption: Workflow for the GC-MS analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the solute's melting point.

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool more slowly. Slow cooling is crucial for the formation of well-defined crystals.

  • Solution 2: Ensure that the chosen solvent is appropriate. If the boiling point of the solvent is higher than the melting point of the compound, "oiling out" is more likely. Consider a lower-boiling point solvent.

  • Solution 3: Try adding a seed crystal to the cooled solution to induce crystallization at a lower temperature.

Q2: No crystals have formed even after cooling the solution in an ice bath. What is the problem?

A2: This typically indicates that the solution is not sufficiently saturated with the compound.

  • Solution 1: The solution is likely too dilute. Reheat the solution and evaporate some of the solvent to increase the concentration of the compound.[1] Allow the more concentrated solution to cool again.

  • Solution 2: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Solution 3: Add a "seed crystal" of pure this compound to the solution to initiate the crystallization process.[2]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low recovery of the purified compound can be due to several factors.

  • Problem 1: Too much solvent was used. This will result in a significant amount of the product remaining dissolved in the mother liquor, even after cooling.[1][2]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] You can test the mother liquor for remaining product by taking a small sample and evaporating the solvent.[1]

  • Problem 2: Premature crystallization. If crystals form during a hot filtration step, product will be lost.

    • Solution: Use pre-heated glassware for the hot filtration and perform the filtration as quickly as possible to prevent the solution from cooling down.[2]

  • Problem 3: Insufficient cooling.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize the precipitation of the crystals.[2]

Q4: The recrystallized product is still colored. How can I remove the colored impurities?

A4: A persistent color in the recrystallized product is often due to the presence of high-molecular-weight, colored impurities.

  • Solution 1: After dissolving the crude product in the hot solvent, add a small amount of activated carbon to the solution. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize.[2]

  • Solution 2: If the color remains after treatment with activated carbon, a preliminary purification step, such as column chromatography, may be necessary before proceeding with recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on solubility data for the related compound 2-chloro-3-(trifluoromethyl)pyridine, suitable solvents could include ethanol, methanol, 2-propanol, ethyl acetate, or a mixed solvent system like ethanol/water.[3][4] The solubility of 2-chloro-3-(trifluoromethyl)pyridine increases with temperature in these solvents.[3][4] A small-scale solvent screen is recommended to determine the optimal solvent or solvent mixture for your specific sample.

Q2: What is the expected appearance and melting point of pure this compound?

Q3: How can I confirm the purity of my recrystallized product?

A3: The purity of the recrystallized this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Quantitative Data

The following table summarizes the solubility of a structurally similar compound, 2-Chloro-3-(trifluoromethyl)pyridine, in various organic solvents at different temperatures. This data can serve as a useful guide for selecting a suitable recrystallization solvent.

Table 1: Solubility of 2-Chloro-3-(trifluoromethyl)pyridine in Various Solvents [4]

SolventTemperature (K)Mole Fraction Solubility (x)
Ethyl acetate273.150.3951
283.150.5104
293.150.6567
303.150.8227
n-Butanol273.150.1449
283.150.2308
293.150.3480
303.150.5002
2-Propanol273.150.1678
283.150.2597
293.150.4005
303.150.5783

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on the scale of the experiment and the purity of the starting material.

  • Solvent Selection: Based on the data for similar compounds, ethanol is a good starting point for a recrystallization solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring (e.g., on a hot plate).

    • Continue to add the solvent portion-wise until the solid has completely dissolved. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution and swirl.

    • Gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper.

    • Quickly pour the hot solution through the filter paper to remove the activated carbon or any other insoluble impurities. This step is crucial to perform quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated.

    • Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Visualizations

G start Recrystallization Issue oiling_out Compound Oiled Out? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No solution1 Reheat, add more solvent, cool slowly oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Evaporate some solvent, recool no_crystals->solution2 Yes colored_product Product is Colored? low_yield->colored_product No solution3 Use minimum hot solvent, cool thoroughly low_yield->solution3 Yes solution4 Add activated carbon, hot filter colored_product->solution4 Yes end Successful Recrystallization colored_product->end No solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting flowchart for recrystallization.

G start Start: Crude Product dissolve Dissolve in minimum hot solvent start->dissolve decolorize Decolorize with activated carbon (optional) dissolve->decolorize hot_filter Hot gravity filtration decolorize->hot_filter cool Cool slowly to room temperature hot_filter->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filter Vacuum filtration to collect crystals ice_bath->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry the pure crystals wash->dry end End: Pure Product dry->end

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the electrophilic nitration of 2-chloro-6-(trifluoromethyl)pyridine. This reaction typically employs a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring.

Q2: What is the most significant side reaction I should be aware of?

The most critical side reaction is the formation of a regioisomer: 2-chloro-5-nitro-6-(trifluoromethyl)pyridine . During the electrophilic nitration of the pyridine ring, the nitronium ion can attack at different positions. The existing chloro- and trifluoromethyl groups direct the position of the incoming nitro group. While the 3-position is typically favored to yield the desired product, substitution at the 5-position can occur, leading to the formation of the isomeric impurity that can be difficult to separate from the final product. The ratio of these isomers is highly dependent on reaction conditions.

Q3: My reaction mixture turned dark brown or black. What does this indicate?

A dark coloration often suggests decomposition or charring of the organic material. This can be caused by several factors:

  • Excessive Temperature: The nitration reaction is highly exothermic. If the temperature is not carefully controlled, it can lead to runaway reactions and decomposition.

  • High Concentration of Nitrating Agent: Using an overly aggressive nitrating mixture or an incorrect ratio of sulfuric to nitric acid can promote oxidative side reactions and degradation of the starting material or product.

  • Presence of Impurities: Impurities in the starting material can sometimes catalyze decomposition pathways under strong acidic conditions.

Q4: I'm observing a low yield of the desired product. What are the potential causes?

Low yields can stem from several issues:

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.

  • Isomer Formation: A significant portion of your starting material may have been converted into the 2-chloro-5-nitro isomer instead of the desired 3-nitro product.

  • Product Loss During Workup: The product may be lost during the quenching, extraction, or purification phases. Ensure the pH is properly adjusted during aqueous washes and that the correct solvents are used for extraction.

  • Decomposition: As mentioned in Q3, harsh reaction conditions can degrade the product, lowering the overall isolated yield.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem Potential Cause Recommended Solution
High level of 2-chloro-5-nitro isomer impurity detected Reaction conditions favor formation of the 5-nitro isomer. This is often influenced by temperature and the specific nitrating agent used.1. Control Temperature: Maintain a lower reaction temperature (e.g., 0-10 °C) during the addition of the substrate and throughout the reaction. 2. Modify Nitrating Agent: Experiment with different nitrating systems. While HNO₃/H₂SO₄ is standard, other reagents can sometimes offer better regioselectivity. 3. Optimize Addition: Add the 2-chloro-6-(trifluoromethyl)pyridine substrate to the nitrating mixture very slowly to maintain temperature control and minimize localized concentration spikes.
Reaction is sluggish or stalls (incomplete conversion) Insufficient activation of the nitrating agent or reaction temperature is too low.1. Check Acid Concentration: Ensure that concentrated (98%) sulfuric acid and fuming or concentrated nitric acid are used. Water content can inhibit the formation of the nitronium ion. 2. Increase Temperature Gradually: After the initial addition at low temperature, allow the reaction to slowly warm to room temperature or slightly above (e.g., 40-50 °C) while carefully monitoring with TLC or LC-MS.[1] 3. Extend Reaction Time: Continue stirring for a longer duration (e.g., 5-10 hours) and monitor for the disappearance of the starting material.[1]
Formation of dinitro- or other over-nitrated products Reaction conditions are too harsh (excessive temperature or time).1. Reduce Reaction Temperature and Time: Use the mildest conditions necessary for complete consumption of the starting material. 2. Use Stoichiometric Reagents: Carefully control the molar equivalents of nitric acid to avoid a large excess that could promote further nitration.
Product degradation during aqueous workup The quenching process is too vigorous, causing localized heating, or the product is unstable to prolonged exposure to highly acidic or basic conditions.1. Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat effectively.[1] 2. Efficient Neutralization: Neutralize the acidic solution promptly but carefully with a suitable base (e.g., NaHCO₃ or dilute NaOH) at low temperatures. Avoid making the solution strongly basic if the product is base-sensitive.

Data Presentation: Product Distribution in an Analogous Reaction

Reaction Condition Desired Product (2-chloro-3-trifluoromethylpyridine)Isomeric Impurity (2-chloro-5-trifluoromethylpyridine)Unreacted Starting Material (3-trifluoromethylpyridine N-oxide)
Condition A85.57%0.42%5.47%
Condition B91.89%0.72%0.35%
Condition C (Harsher)50.34%25.34%0.16%

This data is from a related chlorination process and serves to illustrate how changes in reaction conditions can significantly impact the ratio of desired product to isomeric impurity.[2]

Experimental Protocol

The following is a representative protocol for the nitration of 2-chloro-6-(trifluoromethyl)pyridine, compiled from standard procedures for nitrating similar pyridine derivatives.[1] Researchers should perform their own optimization.

Materials:

  • 2-chloro-6-(trifluoromethyl)pyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (~90%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (or other suitable organic solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the sulfuric acid while maintaining the temperature below 10 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: Slowly add 2-chloro-6-(trifluoromethyl)pyridine dropwise to the cold nitrating mixture. Use the dropping funnel and ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1 hour. Then, allow the mixture to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization & Extraction: Carefully neutralize the acidic solution with saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash them with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude material, a mixture of 3-nitro and 5-nitro isomers, can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.

Visualizations

Reaction Pathway Diagram

This diagram illustrates the primary reaction pathway to the desired 3-nitro product and the competing side reaction that leads to the 5-nitro isomeric impurity.

G cluster_products Products SM 2-Chloro-6-(trifluoromethyl)pyridine P1 This compound (Desired Product) SM->P1 Major Pathway (Electrophilic Attack at C3) P2 2-Chloro-5-nitro-6-(trifluoromethyl)pyridine (Isomeric Impurity) SM->P2 Side Reaction (Electrophilic Attack at C5) reagent HNO₃ / H₂SO₄ Troubleshooting start Problem Detected low_yield Low Yield or Incomplete Reaction start->low_yield high_impurity High Level of 5-Nitro Isomer start->high_impurity decomposition Dark Reaction Mixture start->decomposition solution_yield Action: - Increase reaction time/temp - Check acid concentration low_yield->solution_yield solution_impurity Action: - Lower reaction temperature - Slow down substrate addition high_impurity->solution_impurity solution_decomp Action: - Improve temperature control - Check for impurities in SM decomposition->solution_decomp

References

Technical Support Center: By-product Formation in the Nitration of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with by-product formation during the nitration of substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyridine and its derivatives often problematic, leading to by-products?

A1: The nitration of pyridines is inherently challenging due to the electron-withdrawing nature of the nitrogen atom in the ring. This deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene, necessitating harsh reaction conditions such as the use of fuming nitric acid and high temperatures.[1] These vigorous conditions can lead to low yields and the formation of various side products.[2] Furthermore, under strongly acidic conditions, the pyridine nitrogen is protonated, forming a pyridinium ion, which is even more deactivated.[3]

Q2: What are the most common by-products observed during the nitration of substituted pyridines?

A2: The most frequently encountered by-product is the corresponding dinitrated pyridine . This occurs when the initial nitrated product undergoes a second nitration. Oxidative degradation of the pyridine ring or its substituents can also occur under the harsh reaction conditions, leading to a complex mixture of by-products and tarry materials.[2] Depending on the substituents and reaction conditions, rearranged products may also be observed.

Q3: How do substituents on the pyridine ring influence by-product formation?

A3:

  • Electron-donating groups (e.g., amino, hydroxy, alkyl groups) activate the pyridine ring, making it more susceptible to nitration. However, they can also increase the likelihood of over-nitration (dinitration) and oxidation. For example, the nitration of 2-aminopyridine can yield both 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, with the ratio depending on reaction conditions.[4]

  • Electron-withdrawing groups (e.g., nitro, halo groups) further deactivate the ring, requiring even more forcing conditions for nitration. This can increase the formation of degradation products. However, the presence of one deactivating group can sometimes help to prevent dinitration.

Q4: I am observing a significant amount of dinitrated product. How can I minimize this?

A4: To favor mono-nitration and reduce dinitration, consider the following strategies:

  • Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second nitration.

  • Stoichiometry of Nitrating Agent: Use a minimal excess of the nitrating agent. A large excess significantly increases the probability of multiple nitrations.

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions to maintain a low concentration of the active nitrating species.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the formation of the desired mono-nitrated product is maximized.

Q5: Are there alternative methods to direct nitration that can offer better selectivity and fewer by-products?

A5: Yes, a common and effective alternative is the nitration of pyridine-N-oxides . The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and can be readily removed after nitration. This method often proceeds under milder conditions and can provide higher yields of specific isomers with fewer by-products.[5] Another approach involves a dearomatization-rearomatization strategy, which can provide access to meta-nitrated pyridines.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Desired Product 1. Reaction conditions are too mild for the substituted pyridine. 2. The pyridine derivative is extensively protonated, deactivating the ring. 3. Degradation of starting material or product under harsh conditions.1. Increase reaction temperature and/or reaction time cautiously. 2. Consider using a less acidic nitrating system if possible, or explore the pyridine-N-oxide route. 3. Monitor the reaction closely and try to use the mildest effective conditions. Ensure proper temperature control.
Excessive Dinitration 1. Reaction temperature is too high. 2. Excess nitrating agent is used. 3. Prolonged reaction time.1. Lower the reaction temperature. 2. Use a stoichiometric amount or a slight excess of the nitrating agent. 3. Monitor the reaction progress and quench it once the desired product is formed.
Formation of Tarry, Intractable Materials 1. Oxidative degradation of the starting material or product. 2. Uncontrolled exothermic reaction.1. Use a lower reaction temperature. 2. Ensure slow and controlled addition of the nitrating agent with efficient stirring and cooling. 3. Consider a less aggressive nitrating agent if applicable.
Unexpected Isomer Formation 1. The directing effects of the substituent(s) lead to a mixture of isomers. 2. Rearrangement of an intermediate or the final product under the reaction conditions.1. Carefully consider the electronic and steric effects of the substituents to predict the major isomer. 2. Characterize all products to identify any rearranged isomers. If rearrangements are problematic, explore alternative synthetic routes.

Data Presentation: Product Distribution in Pyridine Nitration

The following tables summarize the product distribution for the nitration of various substituted pyridines under different reaction conditions.

Table 1: Nitration of Mono-substituted Pyridines with HNO₃ in Trifluoroacetic Anhydride

Substituent (R)Position of RMajor Product(s)Yield (%)By-product(s)Reference
H-3-Nitropyridine83-[6]
2-CH₃22-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine68 (mixture)Dinitro derivatives[6]
3-CH₃33-Methyl-5-nitropyridine62Dinitro derivatives[6]
4-CH₃44-Methyl-3-nitropyridine86Dinitro derivatives[6]
2-Cl22-Chloro-3-nitropyridine & 2-Chloro-5-nitropyridine--[6]
3-Cl33-Chloro-5-nitropyridine76-[6]

Table 2: Nitration of 2-Aminopyridine under Different Conditions

Nitrating AgentConditionsMajor ProductYield (%)Minor ProductYield (%)Reference
HNO₃ / H₂SO₄-2-Amino-5-nitropyridine-2-Amino-3-nitropyridine-[4]
Thermolysis of 2-NitraminopyridineChlorobenzene, 132°C2-Amino-3-nitropyridine402-Amino-5-nitropyridine26[4]

Experimental Protocols

Key Experiment 1: General Procedure for the Nitration of a Substituted Pyridine

This protocol outlines a general method for the direct nitration of a substituted pyridine using a mixed acid system. Caution: This reaction is highly exothermic and involves corrosive and strong oxidizing agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Substituted pyridine

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming nitric acid (HNO₃)

  • Ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the substituted pyridine in an ice bath.

  • Slowly add concentrated sulfuric acid to the pyridine with constant stirring, maintaining the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the substituted pyridine in sulfuric acid, ensuring the temperature does not exceed the desired reaction temperature (this will vary depending on the substrate, but is often kept low initially).

  • After the addition is complete, allow the reaction to stir at the appropriate temperature for the required time. The progress of the reaction should be monitored by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is neutral or slightly basic.

  • Extract the product with an appropriate organic solvent.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Key Experiment 2: Analysis of Nitration Products by GC-MS

This protocol provides a general method for the analysis of the product mixture from a pyridine nitration reaction using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • A suitable capillary column (e.g., HP-5ms or equivalent).

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • GC Conditions:

    • Injector Temperature: Typically 250°C.

    • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution of all components. The exact program will need to be optimized for the specific products.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weights of the products and by-products (e.g., m/z 40-400).

  • Data Analysis: Identify the components of the mixture by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns. The relative peak areas can be used to estimate the product distribution.

Visualizations

Nitration_Mechanism cluster_activation Nitronium Ion Formation cluster_substitution Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O Pyridine Substituted Pyridine H2O H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) Pyridine->Sigma_Complex + NO₂⁺ Nitropyridine Nitrated Pyridine Sigma_Complex->Nitropyridine - H⁺

Caption: General mechanism for the electrophilic nitration of a substituted pyridine.

Troubleshooting_Workflow start Nitration Reaction Issues low_yield Low or No Yield start->low_yield byproducts By-product Formation start->byproducts milder_cond Use Milder Conditions: - Lower Temperature - Alternative Nitrating Agent low_yield->milder_cond If degradation suspected alt_route Consider Alternative Route (e.g., Pyridine-N-Oxide) low_yield->alt_route If still low yield characterize Characterize By-products (GC-MS, NMR) byproducts->characterize dinitration Dinitration characterize->dinitration oxidation Oxidation/Degradation characterize->oxidation other Other By-products characterize->other optimize_mono Optimize for Mono-nitration: - Lower Temperature - Reduce Nitrating Agent - Shorter Reaction Time dinitration->optimize_mono Yes oxidation->milder_cond Yes other->alt_route

Caption: A troubleshooting workflow for addressing common issues in pyridine nitration.

Pyridine_N_Oxide_Route Pyridine Substituted Pyridine N_Oxide Pyridine-N-Oxide Pyridine->N_Oxide Oxidation (e.g., m-CPBA) Nitrated_N_Oxide 4-Nitro-Pyridine-N-Oxide N_Oxide->Nitrated_N_Oxide Nitration (HNO₃/H₂SO₄) Nitropyridine 4-Nitropyridine Nitrated_N_Oxide->Nitropyridine Reduction (e.g., PCl₃)

Caption: Alternative synthetic route to nitropyridines via pyridine-N-oxide intermediates.

References

Technical Support Center: Synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in pyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Impurities in the starting material, typically 3-nitro-6-(trifluoromethyl)pyridin-2-ol, can interfere with the reaction, leading to side products and reduced yields.[1] Always ensure the purity of your reagents before commencing the synthesis.

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] Some chlorination reactions require specific temperature ranges to proceed efficiently and minimize byproduct formation. For instance, when using oxalyl chloride with a base, a temperature range of -30 to -20°C has been shown to enhance yield significantly.[2]

  • Chlorinating Agent and Catalyst: The choice of chlorinating agent (e.g., SOCl₂, POCl₃, oxalyl chloride) and catalyst (e.g., DMF, quinoline, phase transfer catalysts) can dramatically impact the outcome.[2][3][4] If one system provides a low yield, consider screening other reported methods. For example, using phosphorus oxychloride with a catalyst like benzyltrimethylammonium chloride has been reported to give yields up to 92% for a similar isomer.[4]

  • Moisture Control: Chlorinating agents like thionyl chloride and phosphorus oxychloride are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent decomposition of the reagents.

Q2: I am observing significant amounts of byproducts. How can I improve the selectivity of the reaction?

A2: Side reactions are a common issue, often leading to complex purification steps and reduced yield.

  • Temperature Control: Uncontrolled exothermic reactions can lead to the formation of degradation products.[1] For reactions that are highly exothermic, consider measures such as the slow, dropwise addition of reagents, maintaining a low temperature using an ice bath, and running the reaction at a lower concentration.[1][2]

  • Order of Reagent Addition: The sequence of adding reagents can be critical. In some cases, adding a base after the chlorinating agent has been shown to conspicuously enhance the yield and reduce the formation of isomers.[2]

  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[4] This allows you to determine the optimal reaction time and quench the reaction once the starting material has been fully consumed, preventing the formation of further byproducts.

Q3: The purification of the final product is challenging. What are the best practices?

A3: Effective purification is crucial for obtaining a high-purity product.

  • Aqueous Workup: The workup procedure is critical for removing catalysts and excess reagents. Washing the organic extract with a saturated sodium bicarbonate (NaHCO₃) solution helps neutralize and remove acidic components.[3][4] If a basic catalyst like quinoline is used, washing with a dilute acid (e.g., 2N HCl) is necessary to remove it.[4] A final wash with brine is often used to remove residual water before drying.[3]

  • Chromatography: Column chromatography is a common purification method. Due to the basic nature of the pyridine ring, peak tailing can occur on silica gel.[1] This can often be mitigated by adding a small amount of a basic solvent, like triethylamine, to the eluent mixture.[1]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[1]

Data Presentation: Chlorination Reaction Parameters

The following tables summarize quantitative data from various reported syntheses of similar chloro-nitro-trifluoromethyl-pyridines. These can serve as a starting point for optimizing your reaction conditions.

Table 1: Synthesis using Thionyl Chloride (SOCl₂)[3]

ParameterValue
Starting Material 5-nitro-3-(trifluoromethyl)pyridin-2-ol
Chlorinating Agent Thionyl Chloride (SOCl₂)
Catalyst N,N-dimethylformamide (DMF)
Molar Ratio (SM:SOCl₂:DMF) 1 : 20 : 2
Temperature 100°C
Reaction Time 10 hours
Yield 86%

Table 2: Synthesis using Phosphorus Oxychloride (POCl₃)[4]

ParameterValue
Starting Material 3-nitro-5-trifluoromethyl-pyridin-2-ol
Chlorinating Agent Phosphorus Oxychloride (POCl₃)
Catalyst Benzyltrimethylammonium chloride
Solvent Acetonitrile
Molar Ratio (SM:POCl₃:Cat) 1 : 3 : 0.5
Temperature 80°C
Reaction Time 3 hours
Yield 92%

Table 3: Synthesis using Oxalyl Chloride[2]

ParameterValue
Starting Material 3-trifluoromethylpyridine N-oxide
Chlorinating Agent Oxalyl Chloride
Base Triethylamine
Solvent 1,2-dichloroethane
Temperature -30 to -20°C
Reaction Time 2 hours
Yield ~92% (Product in mixture)

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride and DMF[3]

This protocol is adapted for the synthesis of this compound.

  • To a reaction vial containing 3-nitro-6-(trifluoromethyl)pyridin-2-ol (1.0 eq), slowly add thionyl chloride (SOCl₂) (20.0 eq) dropwise at room temperature.

  • Add N,N-dimethylformamide (DMF) (2.0 eq) as a catalyst to the mixture.

  • Heat the reaction mixture to 100°C and stir for 10 hours.

  • Monitor the reaction to completion using TLC (e.g., petroleum ether/ethyl acetate = 5:1).

  • After completion, cool the reaction to room temperature and concentrate it under reduced pressure to remove excess thionyl chloride.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and wash it with saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

Protocol 2: Chlorination using Phosphorus Oxychloride[4]

This protocol is adapted for the synthesis of this compound.

  • In a flask, dissolve 3-nitro-6-(trifluoromethyl)pyridin-2-ol (1.0 eq) in acetonitrile.

  • Add phosphorus oxychloride (POCl₃) (3.0 eq) and benzyltrimethylammonium chloride (0.5 eq) to the solution.

  • Heat the mixture to 80°C and stir for 3 hours.

  • Monitor the reaction to completion using TLC.

  • Upon completion, cool the reaction mixture and carefully add water to quench the reaction.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate under reduced pressure to obtain the crude product.

Visualizations

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product A Starting Material: 3-nitro-6-(trifluoromethyl) pyridin-2-ol B Add Chlorinating Agent (e.g., SOCl2, POCl3) + Catalyst (e.g., DMF) A->B Step 1 C Heat Reaction Mixture (e.g., 80-100°C) Monitor via TLC B->C Step 2 D Quench Reaction & Remove Excess Reagent C->D Step 3 E Aqueous Extraction (e.g., EA vs NaHCO3/Brine) D->E Step 4 F Dry & Concentrate E->F Step 5 G Purification (Chromatography/Crystallization) F->G Step 6 H Final Product: 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine G->H

Caption: General experimental workflow for the synthesis.

G cluster_investigate Troubleshooting Steps Start Low Yield Observed Q1 Check Purity of Starting Materials? Start->Q1 S1 Purify Starting Material Q1->S1 No Q2 Reaction Conditions Optimized? Q1->Q2 Yes S1->Q2 S2 Adjust Temperature, Time, & Concentration Q2->S2 No Q3 Is the Reaction Anhydrous? Q2->Q3 Yes S2->Q3 S3 Use Dry Glassware & Inert Atmosphere Q3->S3 No Q4 Alternative Reagents Considered? Q3->Q4 Yes S3->Q4 S4 Screen Different Chlorinating Agents & Catalysts Q4->S4 No End Yield Improved Q4->End Yes S4->End

Caption: A logical workflow for troubleshooting low yield.

G Start 3-nitro-6-(trifluoromethyl) pyridin-2-ol End 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine Start->End Chlorination Byproduct HCl + SO2 End->Byproduct Reagent Chlorinating Agent (e.g., SOCl2) Reagent->End

Caption: A simplified reaction pathway diagram.

References

Stability of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected general stability of this compound in acidic solutions?

A1: Based on the general chemistry of substituted pyridines, this compound is expected to exhibit moderate to good stability in weakly acidic to neutral aqueous solutions at ambient temperature. In strongly acidic conditions, the pyridine nitrogen can be protonated to form a pyridinium salt, which can alter the electronic properties and reactivity of the molecule.[1] The presence of strongly electron-withdrawing groups (nitro and trifluoromethyl) generally deactivates the pyridine ring towards electrophilic attack but can activate it for nucleophilic substitution.

Q2: What are the potential degradation pathways for this compound under acidic conditions?

A2: While specific degradation pathways for this exact molecule are not extensively documented, plausible degradation routes under acidic conditions could involve:

  • Hydrolysis of the chloro group: Although typically slow for aryl chlorides, prolonged exposure to high temperatures and strongly acidic or aqueous conditions could lead to the replacement of the chlorine atom with a hydroxyl group, forming 2-hydroxy-3-nitro-6-(trifluoromethyl)pyridine.

  • Reduction of the nitro group: If reducing agents are present in the experimental setup, the nitro group could be reduced to a nitroso, hydroxylamino, or amino group. However, this is not a direct result of acidic hydrolysis.

  • Hydrolysis of the trifluoromethyl group: The trifluoromethyl group is generally very stable to hydrolysis under acidic conditions and would likely require harsh conditions (e.g., very high temperatures) to degrade.[2][3]

Q3: Are there any known incompatibilities with common acidic reagents?

A3: While specific incompatibility data is limited, it is advisable to avoid strong oxidizing acids (e.g., nitric acid, perchloric acid) at elevated temperatures, as they could potentially lead to uncontrolled oxidation or nitration, although the pyridine ring is already deactivated.[4] Caution should also be exercised when using acidic solutions containing good nucleophiles, which might lead to substitution of the chloro group.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis after incubation in acidic solution. Degradation of the compound.1. Confirm the identity of the new peaks using mass spectrometry. 2. Compare the retention time with potential degradation products (e.g., the hydroxylated analog). 3. Perform a forced degradation study under controlled conditions to systematically identify degradants.[5][6][7]
Loss of starting material with no corresponding appearance of degradation products. 1. Precipitation of the compound or its salt form in the acidic medium. 2. Adsorption to the container surface.1. Check the solubility of the compound at the specific pH. 2. Use a co-solvent if necessary to ensure solubility. 3. Use silanized glassware or low-binding tubes.
Inconsistent stability results between experiments. 1. Variability in pH of the acidic solution. 2. Fluctuations in temperature. 3. Presence of catalytic impurities.1. Accurately prepare and buffer the acidic solutions. 2. Use a calibrated pH meter. 3. Ensure precise temperature control using a calibrated incubator or water bath. 4. Use high-purity solvents and reagents.

Quantitative Stability Data

As there is no publicly available quantitative stability data for this compound, the following table is provided as a template for researchers to record their own experimental data from forced degradation studies.

Condition Time (hours) % Remaining of Initial Compound % Area of Major Degradant 1 % Area of Major Degradant 2 Mass Balance (%)
0.1 M HCl (RT) 010000100
24
48
72
0.1 M HCl (50°C) 010000100
8
24
48
pH 4.5 Buffer (RT) 010000100
24
72
168

Experimental Protocols

Protocol for Forced Degradation Study in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound in an acidic solution.[8][9]

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH) for neutralization

  • Volumetric flasks, pipettes, and vials

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

2. Preparation of Solutions:

  • Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Solution: Prepare a 0.1 M HCl solution in water.

3. Degradation Procedure:

  • Transfer a known volume of the stock solution into a reaction vial and evaporate the acetonitrile under a gentle stream of nitrogen.

  • Add a known volume of the 0.1 M HCl solution to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).

  • Incubate the vial at the desired temperature (e.g., room temperature, 50°C).

  • At specified time points (e.g., 0, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Neutralize the aliquot with an equivalent amount of NaOH solution.

  • Dilute the neutralized sample with mobile phase to a suitable concentration for analysis.

4. Analysis:

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

  • Calculate the percentage of the remaining parent compound and the percentage of each degradant.

Visualizations

Potential Degradation Pathway

A This compound B Protonation (Pyridinium Salt Formation) A->B H⁺ D 2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridine A->D H₂O, Δ C Hydrolysis

Caption: Plausible degradation under acidic conditions.

Experimental Workflow

cluster_prep Preparation cluster_degradation Degradation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) C Incubate Compound in 0.1 M HCl A->C B Prepare 0.1 M HCl B->C D Sample at Time Points (0, 8, 24, 48h) C->D E Neutralize Sample D->E F Dilute for Analysis E->F G HPLC/LC-MS Analysis F->G

References

Technical Support Center: 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the decomposition of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine?

A1: The decomposition of this compound can release toxic and corrosive gases. Based on its structure, hazardous decomposition products may include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Hydrogen chloride (HCl)

  • Hydrogen fluoride (HF)

  • Other irritating and toxic fumes[1]

The presence of a nitro group and a chlorinated pyridine ring suggests that rapid decomposition, especially at elevated temperatures or in the presence of initiators, could be energetic.

Q2: What conditions should be avoided to prevent unintentional decomposition?

A2: To ensure safety and sample integrity, avoid the following conditions:

  • High Temperatures: Store the compound in a cool, dry, and well-ventilated place, away from heat sources.[1][2]

  • Mechanical Shock: While not explicitly documented for this compound, similar energetic materials can be sensitive to shock.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

  • Moisture: Keep the container tightly closed to prevent hydrolysis, which could potentially lead to degradation.[1][4]

  • Light: Some related compounds are light-sensitive. It is good practice to store it in a dark or opaque container.

Q3: What are the expected signs of decomposition?

A3: Decomposition may be indicated by:

  • Color Change: A noticeable change in the color of the material.

  • Gas Evolution: The release of fumes or gases from the sample.

  • Pressure Buildup: In a closed container, the evolution of gaseous byproducts can lead to a dangerous increase in pressure.

  • Unexpected Exotherm: A sudden increase in the temperature of the sample without external heating.

Q4: I am observing an unexpected color change in my sample during storage. What should I do?

A4: A color change can be an early indicator of decomposition.

  • Do not open the container if you suspect significant decomposition or pressure buildup.

  • Isolate the container in a well-ventilated area, such as a fume hood.

  • Consult your institution's safety officer for guidance on handling and disposal of potentially degraded energetic materials.

  • If it is deemed safe to proceed, you may consider re-purifying a small, manageable amount of the material if the decomposition is minor. However, for safety, disposal is often the best course of action.

Troubleshooting Guides for Decomposition Studies

This section provides guidance for researchers actively studying the thermal decomposition of this compound using common analytical techniques.

Troubleshooting Thermal Analysis (TGA/DSC)
Observed Issue Potential Cause Troubleshooting Steps
Inconsistent onset of decomposition temperature in TGA/DSC. 1. Variable heating rates. 2. Sample inhomogeneity. 3. Contamination of the sample. 4. Different sample pan materials (open vs. sealed).1. Use a consistent and appropriate heating rate for all experiments. 2. Ensure the sample is homogenous. Gently grind if safe to do so. 3. Use fresh, high-purity samples. 4. Specify and consistently use the same type of sample pan. For volatile decomposition products, a pinhole or hermetically sealed pan may be necessary.
Sharp, unexpected exotherm in DSC. Rapid, uncontrolled decomposition. This can be a significant safety hazard.1. Immediately stop the experiment if possible. 2. Reduce the sample size significantly for subsequent runs. 3. Use a slower heating rate to better resolve thermal events. 4. Ensure the instrument's safety features are engaged.
Mass loss in TGA does not correspond to a clear thermal event in DSC. 1. Slow, multi-step decomposition. 2. Evaporation of a volatile component. 3. Sublimation of the sample.1. Use a modulated DSC technique to deconvolve overlapping thermal events. 2. Perform a TGA-MS or TGA-FTIR analysis to identify the evolved gases. 3. Check for sublimation by observing the sample chamber for residue after the experiment.
Troubleshooting Product Identification (GC-MS/LC-MS)
Observed Issue Potential Cause Troubleshooting Steps
No peaks observed in GC-MS after a decomposition experiment. 1. Decomposition products are not volatile enough for GC. 2. Decomposition products are too reactive and degrade in the injector or column. 3. Formation of non-volatile solid residue (soot/polymer).[5]1. Use LC-MS to analyze for less volatile or thermally labile products. 2. Derivatize the products to increase volatility and stability. 3. Analyze the solid residue using techniques like solid-state NMR or FTIR.
Complex chromatogram with many overlapping peaks. Multiple decomposition pathways are occurring simultaneously.1. Use a higher resolution GC column or a longer temperature gradient to improve separation. 2. Employ deconvolution software to help identify individual components. 3. Consider two-dimensional gas chromatography (GCxGC) for highly complex mixtures.
Poor reproducibility of product distribution. 1. Decomposition is sensitive to minor variations in experimental conditions (temperature, time, atmosphere). 2. Catalytic effects from the reactor surface.1. Precisely control all experimental parameters. 2. Ensure the reactor is made of an inert material and is thoroughly cleaned between experiments.

Experimental Protocols

Protocol 1: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

  • Sample Preparation: Carefully place 1-3 mg of the sample into an appropriate TGA pan (e.g., alumina).

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to create an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss begins.

    • Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass lost at each decomposition step.

Protocol 2: Identification of Volatile Decomposition Products by TGA coupled with Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the gases evolved during the thermal decomposition.

Methodology:

  • TGA Setup: Follow the TGA protocol as described above.

  • MS Interface: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

  • MS Parameters:

    • Set the mass spectrometer to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 10-300).

    • Use electron ionization (EI) as the ionization source.

  • Data Analysis:

    • Correlate the mass loss events observed in the TGA data with the ion currents for specific m/z values in the MS data.

    • For example, a mass loss event accompanied by an increase in the ion current at m/z 44 could indicate the evolution of CO2. Similarly, m/z 36 and 38 would suggest HCl, and m/z 46 would suggest NO2.

    • Compare the obtained mass spectra with library spectra for positive identification of the evolved gases.

Visualizations

Decomposition_Workflow Experimental Workflow for Decomposition Analysis cluster_prep Sample Preparation cluster_analysis Primary Analysis cluster_gas_analysis Evolved Gas Analysis cluster_residue_analysis Residue Analysis cluster_data Data Interpretation Sample 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine Sample TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC TGA_MS TGA-MS / TGA-FTIR TGA->TGA_MS Identify Gaseous Products Solid_State Solid-State NMR / FTIR / XRD TGA->Solid_State Analyze Solid Residue Pathway Propose Decomposition Pathway DSC->Pathway Determine Energetics (ΔH) TGA_MS->Pathway Solid_State->Pathway

Caption: Workflow for the comprehensive analysis of chemical decomposition.

Troubleshooting_Logic Troubleshooting Logic for Unexpected TGA Results Start Unexpected TGA/DSC Result Check_Purity Is the sample pure? Start->Check_Purity Check_Params Are experimental parameters (heating rate, atmosphere) correct and consistent? Check_Purity->Check_Params Yes Purify Purify Sample Check_Purity->Purify No Check_Sample_Size Is the sample size appropriate? (< 5mg) Check_Params->Check_Sample_Size Yes Adjust_Params Adjust and Standardize Parameters Check_Params->Adjust_Params No Reduce_Size Reduce Sample Size Check_Sample_Size->Reduce_Size No Re_Run Re-run Experiment Check_Sample_Size->Re_Run Yes Purify->Re_Run Adjust_Params->Re_Run Reduce_Size->Re_Run

Caption: A logical guide for troubleshooting unexpected thermal analysis results.

References

Common impurities in commercial 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Based on typical synthetic routes for halogenated and nitrated pyridines, the most common impurities in commercial this compound include positional isomers, unreacted starting materials, and over-halogenated byproducts. The specific impurities and their levels can vary between batches and manufacturers.

Q2: Why am I observing unexpected peaks in my reaction's analytical chromatogram (e.g., HPLC, GC-MS)?

A2: Unexpected peaks in your analytical chromatogram are likely due to impurities present in the commercial this compound. These impurities can include regioisomers from the nitration step or isomers from the chlorination of the pyridine ring. For instance, in the synthesis of the related compound 2-chloro-3-trifluoromethylpyridine, the 2-chloro-5-trifluoromethylpyridine isomer is a common byproduct.[1]

Q3: My reaction is giving a lower yield than expected. Could impurities be the cause?

A3: Yes, impurities can significantly impact reaction yields. Isomeric impurities may have different reactivities or may not participate in the desired reaction, leading to a lower overall yield of the target product. Unreacted starting materials from the synthesis of this compound will also contribute to a lower effective concentration of the desired reactant.

Q4: How can I identify the specific impurities in my batch of this compound?

A4: The most effective methods for identifying impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer.[2][3][4] These techniques can separate the impurities from the main compound and provide mass-to-charge ratio data to help elucidate their structures. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying and quantifying impurities if they are present at sufficient levels.

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities

Symptoms:

  • Multiple closely eluting peaks in your HPLC or GC chromatogram.

  • Mass spectrometry data showing ions with the same mass-to-charge ratio as the product but with different retention times.

  • Inconsistent reaction outcomes or unexpected side products.

Root Causes:

  • Non-selective nitration or chlorination steps during the synthesis of this compound can lead to the formation of positional isomers.[5] For example, nitration of 2-chloro-6-(trifluoromethyl)pyridine could potentially yield 2-chloro-5-nitro-6-(trifluoromethyl)pyridine as a byproduct.

Solutions:

  • Analytical Characterization: Confirm the presence of isomers using high-resolution GC-MS or HPLC-MS.

  • Purification:

    • Recrystallization: This can be an effective method for removing isomers if there is a significant difference in their solubility in a particular solvent system.

    • Preparative HPLC: For high-purity requirements, preparative HPLC using a suitable stationary phase (e.g., C18) can be used to isolate the desired isomer.[6]

    • Column Chromatography: Flash column chromatography on silica gel may also be effective for separating isomers.

Issue 2: Contamination with Starting Materials

Symptoms:

  • Peaks in the chromatogram corresponding to potential precursors, such as 2-hydroxy-3-nitro-6-(trifluoromethyl)pyridine or 2-chloro-6-(trifluoromethyl)pyridine.

  • A lower than expected purity of the main compound as determined by quantitative analysis.

Root Causes:

  • Incomplete reaction during the synthesis of this compound. For instance, if the compound is synthesized by chlorination of 2-hydroxy-3-nitro-6-(trifluoromethyl)pyridine, some of the starting material may remain.[7][8]

Solutions:

  • Aqueous Wash: If the starting material has significantly different acidity or basicity, an aqueous wash of a solution of the crude product in an organic solvent can be effective. For example, washing with a dilute base can remove acidic precursors like hydroxypyridines.

  • Chromatographic Purification: As with isomeric impurities, column chromatography or preparative HPLC can effectively separate the product from unreacted starting materials.

Data Presentation

The following table summarizes potential common impurities in commercial this compound with their likely origin and typical (hypothetical) concentration ranges.

Impurity NameChemical StructureLikely OriginTypical Concentration Range (%)
2-Chloro-5-nitro-6-(trifluoromethyl)pyridineIsomer of the main compoundNon-selective nitration of 2-chloro-6-(trifluoromethyl)pyridine.0.1 - 2.0
2,4-Dichloro-3-nitro-6-(trifluoromethyl)pyridineDichloro-substituted pyridineOver-chlorination during synthesis.0.1 - 1.5
2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridineHydroxy-substituted pyridineIncomplete chlorination of the corresponding hydroxypyridine precursor.[7][8]0.1 - 3.0
2-Chloro-6-(trifluoromethyl)pyridinePrecursor to nitrationIncomplete nitration of the chloropyridine precursor.0.1 - 2.5

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment
  • Objective: To determine the purity of this compound and identify the presence of impurities.

  • Instrumentation: HPLC system with a UV detector and a mass spectrometer (optional but recommended).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Protocol 2: Purification by Recrystallization
  • Objective: To purify this compound from less soluble or more soluble impurities.

  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

    • Further, cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Visualization

Impurity_Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Commercial 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine analytical_chem Analytical Chemistry (HPLC, GC-MS, NMR) start->analytical_chem purity_check Purity Acceptable? analytical_chem->purity_check purification_method Select Purification Method purity_check->purification_method No pure_product Pure Product for Experimentation purity_check->pure_product Yes recrystallization Recrystallization purification_method->recrystallization column_chrom Column Chromatography purification_method->column_chrom prep_hplc Preparative HPLC purification_method->prep_hplc recrystallization->analytical_chem column_chrom->analytical_chem prep_hplc->analytical_chem

Caption: Workflow for the analysis and purification of commercial this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the nitration of 2-Chloro-6-(trifluoromethyl)pyridine?

A1: Scaling up the nitration of 2-Chloro-6-(trifluoromethyl)pyridine presents several key challenges. The nitration of pyridine rings is often less straightforward than that of benzene derivatives due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[1][2][3] Key challenges include:

  • Exothermic Reaction: Nitration is a highly exothermic process. Inadequate heat dissipation on a larger scale can lead to temperature spikes, resulting in the formation of byproducts, degradation of starting material and product, and potential thermal runaway.[4][5]

  • Mixing and Mass Transfer: Ensuring efficient mixing of the reactants, especially when using mixed acids (e.g., HNO₃/H₂SO₄), is crucial.[6][7] Poor mixing can create localized "hot spots" and areas of high reactant concentration, leading to undesirable side reactions and reduced yield.[3]

  • Regioselectivity: Controlling the position of nitration is critical. While the trifluoromethyl group is meta-directing and the chloro group is ortho, para-directing, the pyridine nitrogen's deactivating effect can lead to a mixture of isomers, complicating purification.

  • Byproduct Formation: Over-nitration, oxidation of the starting material, and formation of other impurities are common issues, particularly under harsh reaction conditions required for deactivated rings.[4][6]

  • Work-up and Purification: Neutralization of large volumes of strong acids during work-up is hazardous and can generate significant heat. Purification of the final product from unreacted starting material, isomers, and other byproducts can be challenging on a large scale.

Q2: What are the recommended safety precautions for the large-scale synthesis of this compound?

A2: Due to the hazardous nature of the reagents and the exothermic reaction, stringent safety protocols are essential.

  • Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Fume Hood: All operations should be conducted in a well-ventilated fume hood.

  • Controlled Reagent Addition: The nitrating agent should be added slowly and in a controlled manner to manage the reaction exotherm. A dropping funnel or a syringe pump is recommended.

  • Temperature Monitoring: The reaction temperature must be continuously monitored with a calibrated thermometer or thermocouple.

  • Cooling System: An efficient cooling system, such as an ice bath or a cryostat, is necessary to maintain the desired reaction temperature.

  • Emergency Plan: Have a clear plan for handling spills, thermal runaway, and other potential emergencies. This includes having appropriate quenching agents and fire extinguishing equipment readily available.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor is highly recommended to enhance safety by minimizing reaction volume and improving heat and mass transfer.[6][7][8]

Q3: How can I improve the yield and purity of the final product during scale-up?

A3: Improving yield and purity on a larger scale requires careful optimization of reaction parameters.

  • Temperature Control: Maintain a consistently low temperature throughout the addition of the nitrating agent to minimize byproduct formation.[9]

  • Stoichiometry: Use a precise stoichiometric amount of the nitrating agent. An excess can lead to over-nitration and other side reactions.[4]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and avoid prolonged reaction times that can lead to product degradation.

  • Purification Method: Develop a robust purification strategy. This may involve recrystallization, column chromatography, or distillation. The choice of solvent for recrystallization is critical for obtaining high purity crystals.

  • Agitation: Ensure efficient and consistent stirring throughout the reaction to maintain homogeneity and improve heat and mass transfer.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Reaction temperature is too low. 2. Insufficiently strong nitrating agent. 3. Decomposed or low-quality reagents. 4. Poor mixing.1. Cautiously and incrementally increase the reaction temperature while carefully monitoring for any exotherm. 2. Consider using a stronger nitrating system, such as fuming nitric acid with fuming sulfuric acid (oleum), but with extreme caution and at very low temperatures. 3. Use fresh, high-purity reagents. 4. Increase the stirring rate to improve mass transfer between phases.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high. 2. Incorrect stoichiometry of the nitrating agent.1. Lower the reaction temperature. The selectivity of nitration reactions is often highly temperature-dependent.[9] 2. Carefully control the molar ratio of the nitrating agent to the substrate.
Dark Brown or Black Reaction Mixture 1. Oxidation of the starting material or product. 2. Decomposition due to localized overheating.1. Immediately lower the reaction temperature. 2. Ensure the rate of addition of the nitrating agent is slow and controlled. 3. Check for and eliminate any potential contaminants that could catalyze decomposition.
Uncontrolled Temperature Spike (Thermal Runaway) 1. Rate of heat generation exceeds the rate of heat removal. 2. Insufficient cooling capacity for the reaction scale. 3. Too rapid addition of the nitrating agent.1. IMMEDIATE ACTION: Stop the addition of reagents, apply maximum cooling, and if necessary, use a pre-prepared quenching bath. 2. For future runs, reduce the batch size, improve the cooling system, and slow down the rate of addition. 3. Consider using a continuous flow reactor for better heat management on a larger scale.[7][8]
Difficulties in Product Isolation and Purification 1. Formation of oily products or emulsions during work-up. 2. Co-crystallization of impurities. 3. Product is highly soluble in the purification solvent.1. During aqueous work-up, use a different organic solvent for extraction or add brine to break emulsions. 2. Experiment with different recrystallization solvents or solvent mixtures to improve selective crystallization. A multi-step purification process (e.g., chromatography followed by recrystallization) may be necessary. 3. Choose a recrystallization solvent in which the product has low solubility at cooler temperatures.

Experimental Protocols

The synthesis of this compound is typically achieved through the nitration of 2-Chloro-6-(trifluoromethyl)pyridine. Below is a general laboratory-scale protocol that can be adapted for scale-up with appropriate engineering controls.

Materials:

  • 2-Chloro-6-(trifluoromethyl)pyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%) or Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic Solvent for Extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Preparation of the Nitrating Mixture: In a reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice-salt bath.

  • Slowly add the nitrating agent (fuming or concentrated nitric acid) dropwise to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Nitration Reaction: Cool the nitrating mixture to 0-5 °C. Slowly add 2-Chloro-6-(trifluoromethyl)pyridine dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10 °C and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Ensure the temperature is kept low during neutralization.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the nitration of substituted pyridines. Note that optimal conditions for the specific synthesis of this compound may need to be determined empirically.

ParameterLaboratory ScalePilot/Industrial Scale Considerations
Reactant Ratio (Nitrating Agent:Substrate) 1.0 - 1.2 : 1Maintain precise stoichiometric control to minimize byproducts and unreacted starting material.
Reaction Temperature 0 - 10 °CCritical parameter. Requires a robust cooling system and careful monitoring to prevent runaway reactions. Continuous flow reactors offer superior temperature control.[6][7]
Reaction Time 1 - 4 hoursMay need adjustment based on mixing efficiency and heat transfer at a larger scale. In-process monitoring is crucial.
Solvent/Acid Concentration Concentrated H₂SO₄, 70-90% HNO₃The concentration of acids is a key factor in reactivity and safety.
Typical Yield 60 - 85%Yields can be lower on scale-up without proper optimization of mixing and temperature control.

Visualizations

experimental_workflow start Start prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_nitrating_mix cool_mix Cool Mixture to 0-5 °C prep_nitrating_mix->cool_mix add_substrate Slowly Add 2-Chloro-6-(trifluoromethyl)pyridine cool_mix->add_substrate reaction Nitration Reaction (Monitor Progress) add_substrate->reaction workup Quench on Ice & Neutralize reaction->workup extraction Solvent Extraction workup->extraction drying Dry Organic Layer extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for scaling up the synthesis.

References

Optimizing reaction conditions for nucleophilic substitution on 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound highly reactive towards nucleophiles?

A1: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) at the 3-position and the trifluoromethyl group (-CF₃) at the 6-position. These groups delocalize electron density from the ring, making the carbon atoms, particularly those at the 2- and 4-positions, highly electrophilic and susceptible to nucleophilic attack.[1][2] The chlorine atom at the 2-position is ortho to both the ring nitrogen and the nitro group, which provides resonance stabilization for the intermediate formed during the reaction, facilitating the substitution.[3][4]

Q2: What is the general mechanism for this nucleophilic substitution reaction?

A2: The reaction proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism.[5]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[6]

  • Elimination: The aromaticity of the pyridine ring is restored by the departure of the chloride ion (a good leaving group), resulting in the formation of the final substituted product.

Q3: Which solvents are recommended for this reaction?

A3: Polar aprotic solvents are generally the best choice as they can solvate the intermediate complex and facilitate the reaction without competing with the primary nucleophile.[7] Recommended solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF).

Q4: What role does a base play in these reactions?

A4: A base is often crucial, especially when using neutral nucleophiles like amines, alcohols, or thiols. Its primary role is to deprotonate the nucleophile, generating a more potent anionic nucleophile (e.g., an alkoxide from an alcohol) that reacts more rapidly.[7] For amine nucleophiles, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction. For alcohols and thiols, stronger bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often required.

Troubleshooting Guide

This guide addresses common issues encountered during the nucleophilic substitution on this compound.

Problem Possible Cause Recommended Solution
Low to No Product Yield Weak Nucleophile: The attacking species is not sufficiently nucleophilic.For alcohols or thiols, add a base (e.g., NaH, K₂CO₃) to generate the more reactive alkoxide or thiolate in situ.[7] For weak amines, consider increasing the reaction temperature.
Inappropriate Solvent: The solvent is not effectively solvating the reactants or the intermediate.Switch to a polar aprotic solvent such as DMF or DMSO, which are known to accelerate SNAr reactions.[7]
Low Reaction Temperature: The activation energy for the reaction is not being met.Gradually increase the reaction temperature in increments of 10-20 °C. Consider using microwave irradiation to reduce reaction times and potentially improve yields.[7]
Degradation of Reactants: The starting material or product is unstable under the reaction conditions.Ensure anhydrous (dry) conditions if reagents are sensitive to moisture.[7] Avoid excessively high temperatures or the use of overly harsh bases, which can cause decomposition.
Multiple Products or Side Reactions Solvolysis: The solvent (e.g., methanol, ethanol) is acting as a nucleophile.Use a non-nucleophilic, polar aprotic solvent like THF, DMF, or DMSO.[7]
Di-substitution: The nucleophile reacts more than once (if it possesses multiple nucleophilic sites).Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile. Lowering the reaction temperature can also improve selectivity for mono-substitution.[7]
Hydrolysis: Water in the reaction mixture is hydrolyzing the starting material or product.Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
Difficult Product Purification Polar Impurities: The product is difficult to separate from residual base or polar byproducts.Perform an aqueous workup to remove inorganic salts. An acid-base extraction can effectively separate acidic or basic impurities from a neutral product.[7]
Complex Mixture: The reaction has led to decomposition or multiple side products.Re-evaluate the reaction conditions. Try using a milder base and a lower temperature to minimize side reactions.[8]

Optimized Reaction Conditions: Data Summary

The following tables provide representative starting conditions for reactions with various classes of nucleophiles. Optimization may be required for specific substrates.

Table 1: Reaction with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Approx. Yield (%)
AnilineK₂CO₃DMF80 - 1004 - 885 - 95
BenzylamineDIPEAAcetonitrile60 - 806 - 1280 - 90
MorpholineK₂CO₃DMSO50 - 702 - 690 - 98
PyrrolidineTEATHF25 - 503 - 890 - 98

Table 2: Reaction with Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Approx. Yield (%)
Phenol[9]K₂CO₃ / Cs₂CO₃DMF60 - 905 - 1080 - 95
MethanolNaHTHF0 - 252 - 490 - 98
EthanolNaHTHF0 - 252 - 490 - 98
Benzyl alcoholK₂CO₃DMSO80 - 1008 - 1675 - 85

Table 3: Reaction with Thiol Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Approx. Yield (%)
ThiophenolK₂CO₃DMF25 - 501 - 390 - 99
EthanethiolDIPEAAcetonitrile25 - 402 - 588 - 96
Benzyl mercaptanK₂CO₃THF40 - 603 - 690 - 97

Key Experimental Protocols

Note: These are generalized protocols. Always conduct a thorough literature search and risk assessment before beginning any new experiment.

Protocol 1: Reaction with an Amine (e.g., Aniline)

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq) and anhydrous DMF (5 mL).

  • Add aniline (1.1 mmol, 1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization.

Protocol 2: Reaction with an Alcohol (e.g., Phenol)

  • Setup: To a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq).

  • Nucleophile Preparation: Cool the flask to 0 °C and add a solution of phenol (1.2 mmol, 1.2 eq) in anhydrous DMF (2 mL) dropwise. Stir for 30 minutes at 0 °C to form the sodium phenoxide.

  • Reagent Addition: Add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous DMF (3 mL) dropwise to the phenoxide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 70 °C for 8 hours, monitoring by TLC.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by column chromatography.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Mechanism cluster_end Products Reactant Pyridine Substrate Meisenheimer Meisenheimer Complex Reactant->Meisenheimer Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Elimination LeavingGroup Leaving Group (Cl⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Troubleshooting_Flowchart Start Low or No Yield? Check_Nu Is Nucleophile Strong Enough? Start->Check_Nu Yes Side_Rxns Side Reactions Observed? Start->Side_Rxns No, but complex mixture Check_Temp Is Temperature Sufficient? Check_Nu->Check_Temp Yes Sol_Base Add Base to Generate Anionic Nucleophile Check_Nu->Sol_Base No Check_Solvent Is Solvent Polar Aprotic? Check_Temp->Check_Solvent Yes Sol_Temp Increase Temperature or Use Microwave Check_Temp->Sol_Temp No Sol_Solvent Switch to DMF or DMSO Check_Solvent->Sol_Solvent No Success Reaction Optimized Check_Solvent->Success Yes Sol_Conditions Use Milder Conditions (Temp, Base) Side_Rxns->Sol_Conditions Yes

Caption: Troubleshooting logic for low reaction yield.

Experimental_Workflow Setup Reaction Setup Dry Glassware Inert Atmosphere Addition Reagent Addition Solvent Base Substrate Nucleophile Setup->Addition Reaction Heating & Stirring Monitor by TLC Addition->Reaction Workup Quenching Extraction Washing & Drying Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization NMR, MS, etc. Purification->Analysis

Caption: Standard experimental workflow for the SNAr reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine with other chloropyridine derivatives in nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in chemical behavior is paramount for optimizing reaction conditions and achieving desired synthetic outcomes in the fields of medicinal chemistry, agrochemicals, and materials science. This document synthesizes theoretical principles of reactivity, presents available quantitative and qualitative experimental data for analogous compounds, and provides a detailed experimental protocol for direct comparison.

Theoretical Basis for Reactivity

The reactivity of chloropyridines in SNAr reactions is predominantly governed by the electronic properties of the pyridine ring and its substituents. The pyridine nitrogen atom is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. This is due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the rate-determining step of the reaction.

The reactivity is further enhanced by the presence of strongly electron-withdrawing groups (EWGs), such as nitro (NO₂) and trifluoromethyl (CF₃) groups. These substituents delocalize the negative charge of the Meisenheimer complex through resonance and inductive effects, thereby lowering the activation energy of the reaction.

This compound is expected to be exceptionally reactive towards nucleophiles due to the synergistic effect of its substituents:

  • Chlorine at the 2-position: This is an activated position, ortho to the ring nitrogen, allowing for efficient stabilization of the intermediate.

  • Nitro group at the 3-position: As a potent EWG, it significantly enhances the electrophilicity of the pyridine ring.

  • Trifluoromethyl group at the 6-position: This is another powerful EWG that further activates the ring, contributing to the overall high reactivity.

Data Presentation: A Comparative Analysis of Reactivity

While direct kinetic data for this compound is not extensively available in the public domain, a robust comparison can be made by examining the reactivity of structurally related chloropyridines. The following tables summarize quantitative and qualitative data from the literature, providing a clear framework for understanding its expected reactivity.

Table 1: Quantitative Comparison of Second-Order Rate Constants for the Reaction of Chloronitropyridine Isomers with Piperidine. [1]

This data illustrates the profound impact of substituent positioning on reaction rates. The very high reactivity of 4-chloro-3-nitropyridine highlights the potent activating effect when the leaving group is para to the ring nitrogen and ortho to a nitro group. 2-Chloro-3-nitropyridine also shows high reactivity. Given that this compound possesses an additional strong electron-withdrawing group (CF₃), its reactivity is anticipated to be even greater than that of 2-chloro-3-nitropyridine.

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) at 40°C (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Table 2: Semi-Quantitative Comparison of Reactivity of Various Chloropyridines.

This table provides a broader, semi-quantitative comparison, incorporating the effect of the trifluoromethyl group. The inclusion of 2-chloro-5-(trifluoromethyl)pyridine from a quantitative reactivity model demonstrates the activating nature of the CF₃ group.[2]

CompoundKey SubstituentsExpected Relative Reactivity in SNArRationale
This compound 2-Cl, 3-NO₂, 6-CF₃Very High (Predicted) Chlorine at activated 2-position; two strong EWGs (NO₂ and CF₃) providing synergistic activation.
2-Chloro-3-nitropyridine2-Cl, 3-NO₂HighChlorine at activated 2-position; one strong EWG.
2-Chloro-5-(trifluoromethyl)pyridine2-Cl, 5-CF₃Moderate to HighChlorine at activated 2-position; one strong EWG.
2,4-Dichloropyridine2-Cl, 4-ClModerateChlorine atoms at activated 2- and 4-positions.
2-Chloropyridine2-ClLow to ModerateChlorine at activated 2-position; no additional EWGs.
3-Chloropyridine3-ClVery LowChlorine at a non-activated position.

Experimental Protocols

To facilitate direct and accurate comparison of the reactivity of this compound with other chloropyridines, the following detailed experimental protocol for determining relative SNAr rates via competition experiments is provided. This method is adapted from a high-throughput study by Leitch et al. (2022).

Objective: To determine the relative rate of nucleophilic aromatic substitution of two different chloropyridine substrates with a common nucleophile under pseudo-first-order conditions.

Materials:

  • This compound

  • Alternative chloropyridine substrate for comparison (e.g., 2-chloro-3-nitropyridine, 2-chloro-5-(trifluoromethyl)pyridine)

  • Nucleophile (e.g., benzyl alcohol, piperidine, morpholine)

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Internal standard (e.g., naphthalene, 1,3,5-trimethoxybenzene)

  • Acetonitrile (for UPLC analysis)

  • UPLC vials and instrument with a PDA detector

Procedure:

  • Stock Solution Preparation:

    • Prepare stock solutions of each chloropyridine substrate (e.g., 0.5 M in anhydrous DMSO).

    • Prepare a stock solution of the nucleophile (e.g., 0.2 M benzyl alcohol in anhydrous DMSO).

    • Prepare a stock solution of the base (e.g., 0.3 M potassium tert-butoxide in anhydrous DMSO).

    • Prepare a stock solution of the internal standard (e.g., 0.03 M naphthalene in anhydrous DMSO).

  • Reaction Setup (Competition Experiment):

    • In a clean, dry vial, combine the two chloropyridine substrates in equimolar amounts (e.g., 0.1 mmol of each).

    • Add the internal standard solution (e.g., to a final concentration of 0.003 M).

    • Add the nucleophile solution (e.g., 0.02 mmol), ensuring the chloropyridine substrates are in excess.

    • Initiate the reaction by adding the base solution (e.g., 0.03 mmol).

    • Stir the reaction mixture at a constant temperature (e.g., 25 °C).

  • Sample Collection and Analysis:

    • Immediately after the addition of the base (t=0), take an aliquot of the reaction mixture, quench it (e.g., with a dilute acid solution), and dilute with acetonitrile for UPLC analysis.

    • Allow the reaction to proceed to a desired conversion (e.g., 50% consumption of the more reactive substrate) or to completion.

    • Take a final aliquot (t=final), quench, and dilute in the same manner as the initial sample.

    • Analyze both samples by UPLC.

  • Data Analysis:

    • Integrate the peak areas of the two chloropyridine substrates and the internal standard at both time points.

    • Calculate the concentration of each substrate relative to the internal standard at t=0 and t=final.

    • The ratio of the rate constants (k₁/k₂) for the two substrates can be determined from the relative consumption of the substrates over the reaction time.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare Stock Solutions (Substrates, Nucleophile, Base, Internal Standard) mix_reactants Mix Equimolar Substrates, Nucleophile, and Internal Standard prep_stock->mix_reactants initiate_reaction Initiate with Base mix_reactants->initiate_reaction sample_t0 Sample at t=0 initiate_reaction->sample_t0 sample_tf Sample at t=final initiate_reaction->sample_tf quench_dilute Quench and Dilute Samples sample_t0->quench_dilute sample_tf->quench_dilute uplc_analysis UPLC Analysis quench_dilute->uplc_analysis calc_conc Calculate Relative Concentrations uplc_analysis->calc_conc det_rate Determine Relative Rate Constants calc_conc->det_rate

Caption: Workflow for the comparative kinetic analysis of chloropyridine reactivity.

Caption: General mechanism of SNAr on an activated chloropyridine.

References

Efficacy of Chloro-Trifluoromethylpyridine-Derived Herbicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the performance and application of key chloro-trifluoromethylpyridine-derived herbicides, with a focus on Acetyl-CoA Carboxylase (ACCase) and Acetolactate Synthase (ALS) inhibitors.

While no commercial herbicides are directly derived from 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, the broader chemical family of chloro-trifluoromethylpyridine derivatives is of significant importance in the agrochemical industry. This guide focuses on three prominent herbicides from this class: Fluazifop-P-butyl and Haloxyfop-P-methyl, which are Acetyl-CoA Carboxylase (ACCase) inhibitors, and Flupyrsulfuron-methyl, an Acetolactate Synthase (ALS) inhibitor. Their efficacy is compared with other relevant herbicides, supported by experimental data to inform research and development in weed management.

ACCase Inhibitors: Fluazifop-P-butyl and Haloxyfop-P-methyl

Fluazifop-P-butyl and Haloxyfop-P-methyl belong to the aryloxyphenoxypropionate ('fop') group of herbicides. They are systemic, post-emergence herbicides highly effective for the control of annual and perennial grass weeds in a variety of broadleaf crops such as soybeans, cotton, and canola.[1][2][3] Their mode of action is the inhibition of the ACCase enzyme, which is crucial for fatty acid synthesis in grasses, leading to the disruption of cell membrane formation and eventual weed death.[4][5]

Comparative Efficacy Data

The efficacy of these herbicides can be influenced by factors such as weed species, growth stage, application rate, and environmental conditions.[6][7] The following tables summarize their performance in comparison to other ACCase inhibitors.

HerbicideChemical FamilyApplication Rate (g a.i./ha)Weed SpeciesEfficacy MetricEfficacy (%)Source
Fluazifop-P-butyl FOP134Echinochloa colona, Digitaria marginata, Eleusine indica, Dactyloctenium aegyptium, Cynodon dactylonWeed Control Efficiency85.41 (at 30 DAS)[8]
Fluazifop-P-butyl FOP167Echinochloa colona, Digitaria marginata, Eleusine indica, Dactyloctenium aegyptium, Cynodon dactylonWeed Control Efficiency79.97 (at 60 DAS)[8]
Haloxyfop-P-methyl FOP62.4Digitaria insularis (Sourgrass)% Control at 28 DAA96.7[9]
Haloxyfop-P-methyl FOP300 L/fed (~714 L/ha)Grass Weeds% Control (Excellent)86 - 92[10]
Haloxyfop-P-methyl FOP400 L/fed (~952 L/ha)Grass Weeds% Control (Good to Excellent)77 - 84[10]
Quizalofop-p-ethylFOP50Echinochloa colona, Digitaria marginata, Eleusine indica, Dactyloctenium aegyptium, Cynodon dactylonWeed Control EfficiencyLower than Fluazifop-P-butyl[8]
ClethodimDIM108Digitaria insularis (Sourgrass)% Control at 28 DAALower than Haloxyfop-P-methyl[9]

DAA: Days After Application; DAS: Days After Sowing; FOP: Aryloxyphenoxypropionate; DIM: Cyclohexanedione

Experimental Protocols

1. Field Trial for ACCase Inhibitor Efficacy in Groundnut:

  • Experimental Design: Randomized block design with three replications.

  • Crop: Groundnut (Arachis hypogaea L.).

  • Weed Seeding: Natural infestation of grassy weeds including Echinochloa colona, Digitaria marginata, Eleusine indica, Dactyloctenium aegyptium, and Cynodon dactylon.[8]

  • Herbicide Application:

    • Post-emergence herbicides (Fluazifop-P-butyl, Quizalofop-p-ethyl) were applied 20 days after sowing (DAS), corresponding to the 2 to 3 leaf stage of the grasses.[8]

    • Application was carried out using a knapsack sprayer with a spray volume of 500 L/ha.[8]

  • Data Collection:

    • Weed density and dry weight were recorded at various intervals (e.g., 40 DAS till harvest).

    • Weed control efficiency was calculated.

    • Crop yield (pod yield) was measured at harvest.[8]

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA) to determine significant differences between treatments.

2. Greenhouse Assay for Sourgrass Control:

  • Experimental Setup: Sourgrass (Digitaria insularis) was grown in 1L-plastic pots filled with a mixture of sieved clay soil and commercial substrate.[9]

  • Herbicide Application:

    • Herbicides (Haloxyfop-P-methyl, Clethodim, and their mixtures) were applied when the plants reached the full tillering stage.

    • A 4x4 factorial scheme was used with varying doses of each herbicide.[9]

  • Data Collection:

    • Visual percentage control was evaluated at 21 and 28 days after application (DAA).

    • Residual dry matter of the aerial parts was measured at 28 DAA.[9]

  • Statistical Analysis: Data were analyzed to determine the efficacy of individual herbicides and the nature of their interaction in mixtures (additive, synergistic, or antagonistic).

Mechanism of Action and Experimental Workflow Diagrams

ACCase_Inhibition_Pathway cluster_herbicide_action Herbicide Action cluster_fatty_acid_synthesis Fatty Acid Biosynthesis Pathway Herbicide Fluazifop-P-butyl or Haloxyfop-P-methyl Absorption Foliar Absorption & Translocation to Meristems Herbicide->Absorption ACCase Acetyl-CoA Carboxylase (ACCase) Absorption->ACCase Inhibits MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA Catalyzed by ACCase FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Membranes Cell Membrane Formation FattyAcids->Membranes Growth Plant Growth Membranes->Growth Death Weed Death Growth->Death Disruption leads to

Caption: Mechanism of Action for ACCase-Inhibiting Herbicides.

Experimental_Workflow_ACCase Start Start: Field/Greenhouse Setup Planting Crop & Weed Planting/ Establishment Start->Planting HerbicideApp Post-emergence Herbicide Application (e.g., 2-4 leaf stage) Planting->HerbicideApp DataCollection Data Collection (Visual Assessment, Biomass) HerbicideApp->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Results Results & Efficacy Determination Analysis->Results ALS_Inhibition_Pathway cluster_herbicide_action Herbicide Action cluster_amino_acid_synthesis Amino Acid Biosynthesis Pathway Herbicide Flupyrsulfuron-methyl Absorption Root & Foliar Absorption & Translocation Herbicide->Absorption ALS Acetolactate Synthase (ALS) Absorption->ALS Inhibits AminoAcids Branched-Chain Amino Acids (Val, Leu, Ile) Precursors Pyruvate Precursors->AminoAcids Catalyzed by ALS Protein Protein Synthesis AminoAcids->Protein CellDivision Cell Division & Growth Protein->CellDivision Death Weed Death CellDivision->Death Cessation leads to Logical_Relationship_Weed_Management Weed_Problem Weed Infestation in Cereals (e.g., ALS-Resistant Weeds) IWM Integrated Weed Management (IWM) Weed_Problem->IWM Cultural Cultural Practices (Sowing Date, Crop Variety) IWM->Cultural Chemical Chemical Control (Herbicides) IWM->Chemical Outcome Effective Weed Control & Improved Crop Yield Cultural->Outcome Herbicide_Selection Herbicide Selection (Flupyrsulfuron-methyl, Alternatives) Chemical->Herbicide_Selection Application Proper Application (Timing, Rate, Adjuvants) Herbicide_Selection->Application Application->Outcome

References

A Researcher's Guide to the DFT Analysis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Density Functional Theory (DFT) analysis specifically for 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine could not be located in the available literature. This guide, therefore, presents a comparative framework based on established methodologies for similar substituted pyridine derivatives. It is intended to serve as a robust template for researchers and drug development professionals undertaking such an analysis.

This guide outlines the standard experimental and computational protocols necessary to characterize the molecular structure, vibrational modes, and electronic properties of this compound. By comparing theoretical data from DFT calculations with experimental results, a thorough understanding of the molecule's properties can be achieved.

Data Presentation: A Comparative Summary

Quantitative data from both experimental and theoretical analyses should be meticulously organized for direct comparison. The following tables provide a template for summarizing these key findings.

Table 1: Optimized Geometrical Parameters

This table compares the calculated ground-state geometrical parameters (bond lengths, bond angles, and dihedral angles) with experimental data, typically obtained from X-ray diffraction studies. The theoretical values are derived from geometry optimization using DFT methods.

ParameterBond/AtomsDFT Calculated Value (Å or °)Experimental Value (Å or °)
Bond Lengths C2-ClData not availableData not available
C3-N(O₂)Data not availableData not available
C6-C(F₃)Data not availableData not available
.........
Bond Angles Cl-C2-C3Data not availableData not available
C2-C3-N(O₂)Data not availableData not available
.........
Dihedral Angles N1-C2-C3-N(O₂)Data not availableData not available
.........

Table 2: Vibrational Frequencies

This table presents a comparison of experimentally observed vibrational frequencies from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with the theoretically calculated wavenumbers. Potential Energy Distribution (PED) analysis is often used to assign the vibrational modes.

Vibrational ModeFT-IR (cm⁻¹)FT-Raman (cm⁻¹)Calculated (Scaled, cm⁻¹)PED Assignment
C-H stretchData not availableData not availableData not available...
C-N stretchData not availableData not availableData not available...
NO₂ symmetric stretchData not availableData not availableData not available...
CF₃ stretchData not availableData not availableData not available...
...............

Table 3: NMR Chemical Shifts

A comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for theoretical NMR predictions.[1]

NucleusExperimental δ (ppm)Calculated δ (ppm)
¹H NMR Data not availableData not available
¹³C NMR Data not availableData not available
.........

Table 4: Electronic Properties

This table summarizes the key electronic properties, including the experimental UV-Vis absorption maxima (λ_max) and the theoretically predicted values from Time-Dependent DFT (TD-DFT). It also includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding chemical reactivity.[2][3]

ParameterExperimental ValueCalculated Value
UV-Vis λ_max (nm) Data not availableData not available
HOMO Energy (eV) Not applicableData not available
LUMO Energy (eV) Not applicableData not available
HOMO-LUMO Gap (eV) Not applicableData not available

Experimental and Computational Protocols

A combination of spectroscopic techniques and quantum chemical calculations is essential for a comprehensive analysis.

Experimental Protocols
  • Synthesis and Sample Preparation: The compound this compound would first be synthesized or procured. For spectroscopic measurements, the sample would be prepared in appropriate solvents (for NMR and UV-Vis) or as a solid (for FT-IR and FT-Raman).

  • FT-IR and FT-Raman Spectroscopy:

    • FT-IR: The spectrum is typically recorded in the 4000–400 cm⁻¹ range using a spectrometer, with the sample prepared as a KBr pellet.

    • FT-Raman: The spectrum is often recorded in the 3500–100 cm⁻¹ range using a spectrometer equipped with a Nd:YAG laser source.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically in a deuterated solvent like CDCl₃, with Tetramethylsilane (TMS) as the internal standard.

  • UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or chloroform) to identify the electronic transitions.[4]

Computational Protocol: DFT Analysis
  • Software: Quantum chemical calculations are commonly performed using the Gaussian suite of programs.[5]

  • Method and Basis Set: The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a widely used functional for such analyses.[5] A common and robust basis set is 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules containing a variety of atoms.[2][3][5]

  • Geometry Optimization: The molecular structure is first optimized to find the lowest energy conformation. A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[5]

  • Vibrational Analysis: From the frequency calculation, the theoretical vibrational wavenumbers are obtained. These are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, allowing for a better comparison with experimental data.

  • NMR Chemical Shifts: The GIAO method is used to calculate the isotropic shielding tensors, which are then converted to chemical shifts relative to TMS.

  • Electronic Properties: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic absorption spectra, including excitation energies and oscillator strengths.[6] The energies of the HOMO and LUMO frontier orbitals are also obtained from the ground-state calculation.

Workflow for Comparative Molecular Analysis

The following diagram illustrates the logical workflow for a combined experimental and theoretical investigation of a molecular structure.

DFT_Analysis_Workflow cluster_start Initiation cluster_exp Experimental Pathway cluster_comp Computational Pathway cluster_end Analysis & Conclusion Molecule Target Molecule: This compound Exp_Setup Synthesis & Sample Preparation Molecule->Exp_Setup Comp_Setup Computational Setup (DFT, B3LYP/6-311++G(d,p)) Molecule->Comp_Setup Spectroscopy Spectroscopic Analysis (FT-IR, Raman, NMR, UV-Vis) Exp_Setup->Spectroscopy Exp_Data Experimental Data (Spectra, Shifts, λ_max) Spectroscopy->Exp_Data Comparison Data Comparison & Structural Elucidation Exp_Data->Comparison Calculation Calculations: - Geometry Optimization - Vibrational Frequencies - NMR (GIAO) - Electronic Spectra (TD-DFT) Comp_Setup->Calculation Comp_Data Theoretical Data (Parameters, Frequencies, δ, λ_max) Calculation->Comp_Data Comp_Data->Comparison Publication Publish Comparison Guide Comparison->Publication

Caption: Workflow for a comparative experimental and theoretical molecular analysis.

References

A Comparative Crystallographic and Spectroscopic Analysis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and spectroscopic properties of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine with two structurally related pyridine derivatives: 2-chloro-3-nitropyridine and 2,3,6-Trichloro-5-(trichloromethyl)pyridine. While a single-crystal X-ray structure for this compound is not publicly available, this guide leverages available crystallographic data of its analogs to infer structural characteristics and provides a comparative overview of their synthetic methodologies and spectroscopic signatures.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The following tables summarize the key physicochemical and spectroscopic data for the target compound and its selected analogs. These tables are designed for easy comparison of their fundamental properties.

Table 1: Physicochemical Properties

PropertyThis compound2-chloro-3-nitropyridine2,3,6-Trichloro-5-(trichloromethyl)pyridine
CAS Number 117519-08-1[1]5470-18-8[2][3][4]69045-78-9 (for 2-chloro-5-trichloromethylpyridine)
Molecular Formula C₆H₂ClF₃N₂O₂[1]C₅H₃ClN₂O₂[2][3]C₆HCl₆N
Molecular Weight 226.54 g/mol [1]158.54 g/mol [5]299.78 g/mol [6]
Appearance Yellow solid[1]Yellow crystalline solid[4]Colorless to white crystals[7]
Melting Point 85-87 °C[1]101-104 °CNot available
Boiling Point 242 °C[8]Not availableNot available
Solubility Sparingly soluble in water[1]Insoluble in waterNot available

Table 2: Crystallographic Data

Parameter2-chloro-3-nitropyridine[5][9]2,3,6-Trichloro-5-(trichloromethyl)pyridine[6][10]
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPbcm
a (Å) 7.613 (1)8.3100 (17)
b (Å) 12.232 (2)17.018 (3)
c (Å) 7.716 (1)7.3160 (15)
β (º) 118.485 (2)90
Volume (ų) 631.5 (2)1034.6 (4)
Z 44
Calculated Density (Mg m⁻³) 1.668Not available

Table 3: Spectroscopic Data

Compound¹H NMR (CDCl₃)IR (Gas Phase, cm⁻¹)
This compound No data availableNo data available
2-chloro-3-nitropyridine No data availableAvailable through NIST WebBook[11]
2,3,6-Trichloro-5-(trichloromethyl)pyridine 8.54 ppm (s, 1H, pyridine ring)[10]3087 cm⁻¹ (aromatic C-H stretch)[10]

Experimental Protocols

Detailed methodologies for the synthesis of the comparative compounds are crucial for reproducibility and adaptation in a research setting.

Synthesis of 2-chloro-3-nitropyridine

A common route to 2-chloro-3-nitropyridine involves the nitration of 2-pyridone, followed by chlorination.[12]

  • Nitration: 2-pyridone is nitrated to yield 3-nitro-2-pyridone. This is typically achieved using a mixture of nitric acid and sulfuric acid.[13]

  • N-Alkylation: The resulting 3-nitro-2-pyridone undergoes an N-alkylation reaction with an alkyl iodide to protect the amide functionality.[12]

  • Chlorination and Deprotection: The N-alkyl-3-nitro-2-pyridone is then treated with a chlorinating agent, such as triphosgene, at elevated temperatures (90-130 °C). This step facilitates both chlorination and de-alkylation to yield 2-chloro-3-nitropyridine.[12] The reaction mixture is subsequently treated with an alkaline solution and purified by wet distillation.[12]

Synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine

This compound is synthesized from 2-chloro-5-chloromethyl pyridine through a two-step chlorination process.[10][14]

  • Initial Chlorination: 2-chloro-5-chloromethyl pyridine is chlorinated for 8 hours under reflux conditions in the presence of ultraviolet light to produce 2-chloro-5-(trichloromethyl)pyridine.[10][14]

  • Catalytic Chlorination: The intermediate, 2-chloro-5-(trichloromethyl)pyridine, is then further chlorinated for 6 hours at 175 °C with tungsten(VI) chloride (WCl₆) as a catalyst to yield the final product, 2,3,6-trichloro-5-(trichloromethyl)pyridine.[10][14]

  • Purification: The product is purified by vacuum distillation, followed by recrystallization from 1,2-dichloroethane.[10]

Visualizing Synthetic Pathways

The following diagram illustrates the two-step chlorination process for the synthesis of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

Synthesis_Pathway cluster_0 Step 1: Initial Chlorination cluster_1 Step 2: Catalytic Chlorination 2-chloro-5-chloromethyl_pyridine 2-chloro-5-chloromethyl pyridine 2-chloro-5-(trichloromethyl)pyridine 2-chloro-5-(trichloromethyl)pyridine 2-chloro-5-chloromethyl_pyridine->2-chloro-5-(trichloromethyl)pyridine Cl₂, UV, reflux, 8h 2-chloro-5-(trichloromethyl)pyridine_2 2-chloro-5-(trichloromethyl)pyridine Final_Product 2,3,6-Trichloro-5-(trichloromethyl)pyridine 2-chloro-5-(trichloromethyl)pyridine_2->Final_Product Cl₂, WCl₆, 175°C, 6h

Caption: Synthetic pathway for 2,3,6-Trichloro-5-(trichloromethyl)pyridine.

Structural Comparison and Discussion

The crystallographic data for 2-chloro-3-nitropyridine reveals a monoclinic crystal system, while 2,3,6-Trichloro-5-(trichloromethyl)pyridine crystallizes in an orthorhombic system.[5][10] In 2-chloro-3-nitropyridine, the nitro group is twisted by 38.5(2)° with respect to the pyridine ring.[5] This twist is a result of steric hindrance between the ortho-substituted chlorine atom and the nitro group. In the crystal structure, adjacent molecules are linked by non-classical C-H···N and C-H···O hydrogen bonds, forming a layer motif.[5]

For 2,3,6-Trichloro-5-(trichloromethyl)pyridine, the molecule lies on a mirror plane in the crystal lattice, with the asymmetric unit containing half a molecule.[6] The extensive chlorination of the pyridine ring and the methyl group significantly impacts its molecular packing and intermolecular interactions, which are characterized by weak intramolecular C-H···Cl contacts.[6]

Although the crystal structure of this compound is not available, we can anticipate certain structural features based on its analogs. The presence of the bulky trifluoromethyl group at the 6-position and the nitro group at the 3-position, both adjacent to the chlorine at the 2-position, would likely induce significant steric strain. This could lead to a non-planar conformation with the nitro and trifluoromethyl groups twisted out of the pyridine ring plane to a greater extent than observed in 2-chloro-3-nitropyridine. The electron-withdrawing nature of all three substituents would also significantly influence the electronic properties of the pyridine ring, making it highly electron-deficient and susceptible to nucleophilic attack.

This comparative guide highlights the importance of analyzing structurally related compounds to infer the properties of a target molecule when direct experimental data is scarce. The provided data and experimental protocols serve as a valuable resource for researchers working with substituted pyridines in the fields of medicinal chemistry and materials science.

References

Comparative Analysis of the Biological Activity of Novel Trifluoromethylpyridine Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antibacterial and insecticidal properties of compounds synthesized from 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, benchmarked against commercial alternatives.

This guide provides a detailed comparison of the biological activities of a series of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. The synthesis of these compounds originates from this compound, a key intermediate in creating a diverse range of bioactive molecules. The primary focus of this analysis is on their efficacy as antibacterial agents against significant plant pathogens, Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum, and as insecticidal agents against the diamondback moth, Plutella xylostella. The performance of these novel compounds is objectively compared with established commercial agrochemicals, Thiodiazole Copper and Bismerthiazol, supported by quantitative experimental data.

Synthesis of Trifluoromethylpyridine Amide Derivatives

The synthetic route to the target trifluoromethylpyridine amide derivatives involves a multi-step process, as illustrated in the workflow diagram below. The initial precursor, 2-chloro-6-(trifluoromethyl)pyridin-3-amine, undergoes diazotization and nitration to yield the key intermediate, this compound. This intermediate is then subjected to a series of reactions including hydrolysis, chlorination, and amidation to produce the final thioether, sulfone, and sulfoxide-containing amide derivatives.

cluster_synthesis Synthesis Workflow Start Start Intermediate_1 2-chloro-6-(trifluoromethyl)pyridin-3-amine Start->Intermediate_1 Reaction_1 Diazotization & Nitration Intermediate_1->Reaction_1 Intermediate_2 This compound Reaction_1->Intermediate_2 Reaction_2 Hydrolysis Intermediate_2->Reaction_2 Intermediate_3 3-nitro-6-(trifluoromethyl)pyridin-2-ol Reaction_2->Intermediate_3 Reaction_3 Chlorination Intermediate_3->Reaction_3 Intermediate_4 This compound-3-carbonyl chloride Reaction_3->Intermediate_4 Reaction_4 Amidation with various amines Intermediate_4->Reaction_4 Final_Products Thioether, Sulfone, and Sulfoxide Derivatives (E, F, G series) Reaction_4->Final_Products

Caption: Synthetic pathway for trifluoromethylpyridine amide derivatives.

Antibacterial Activity Comparison

The synthesized compounds were evaluated for their in vitro antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, and Ralstonia solanacearum, which causes bacterial wilt in a wide range of crops. The following tables summarize the half-maximal effective concentration (EC50) values of the most potent compounds compared to commercial bactericides.

Table 1: Antibacterial Activity against Xanthomonas oryzae pv. oryzae (Xoo)

Compound IDChemical Name/DescriptionEC50 (mg L⁻¹)[1]
F10 Sulfone-containing derivative83
Thiodiazole CopperCommercial Bactericide97
BismerthiazolCommercial Bactericide112

Table 2: Antibacterial Activity against Ralstonia solanacearum

Compound IDR group on thioether derivativeEC50 (mg L⁻¹)[1]
E13 4-isopropylbenzyl40
E6 2,3-dichlorobenzyl41
E1 4-fluorobenzyl53
E5 3-fluorobenzyl53
E11 4-trifluoromethylbenzyl73
E3 4-bromo-2-fluorobenzyl75
E10 3,4-dimethoxypyridin78
Thiodiazole CopperCommercial Bactericide87
BismerthiazolCommercial Bactericide124

Insecticidal Activity Comparison

The insecticidal potential of the synthesized compounds was assessed against Plutella xylostella, a major pest of cruciferous crops. The activity is presented as the percentage of mortality at a given concentration.

Table 3: Insecticidal Activity against Plutella xylostella

Compound IDR group/DescriptionConcentration (mg L⁻¹)Mortality (%)[1]
E3 4-bromo-2-fluorobenzyl (Thioether)50075
G2 Sulfoxide derivative50075
E11 4-trifluoromethylbenzyl (Thioether)50070
E24 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (Thioether)50070
ChlorpyrifosCommercial Insecticide500-
AvermectinCommercial Insecticide500-

Experimental Protocols

Antibacterial Activity Assay (EC50 Determination)

The antibacterial activities of the synthesized compounds and commercial bactericides against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum were determined using a turbidimeter test in 96-well plates.

cluster_antibacterial Antibacterial Assay Workflow Step_1 Prepare bacterial suspension in nutrient broth Step_2 Dispense 100 µL of bacterial suspension into 96-well plate Step_1->Step_2 Step_3 Add 1 µL of test compound solution (in DMSO) at various concentrations Step_2->Step_3 Step_4 Incubate at 28 °C for 24-48 hours Step_3->Step_4 Step_5 Measure absorbance at 600 nm using a microplate reader Step_4->Step_5 Step_6 Calculate inhibition rate and determine EC50 values Step_5->Step_6

Caption: Workflow for the in vitro antibacterial activity assay.

Detailed Steps:

  • Bacterial Culture: Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum were cultured in nutrient broth (NB) at 28 °C on a shaker at 180 rpm for 24 hours.

  • Preparation of Test Solutions: The synthesized compounds and commercial standards were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were then serially diluted.

  • Assay Procedure: The bacterial suspension was diluted to a concentration of 10⁶ CFU/mL. 100 µL of the diluted bacterial suspension was added to each well of a 96-well microtiter plate. Subsequently, 1 µL of the test compound solution at different concentrations was added to each well.

  • Incubation: The plates were incubated at 28 °C for 24 to 48 hours.

  • Data Collection: The optical density (OD) at 600 nm was measured using a microplate reader.

  • Data Analysis: The percentage of inhibition was calculated using the formula: Inhibition (%) = [(ODcontrol - ODtreated) / ODcontrol] × 100. The EC50 values were then calculated by probit analysis.

Insecticidal Activity Assay (Leaf-Dip Bioassay)

The insecticidal activity against the 3rd instar larvae of Plutella xylostella was evaluated using the leaf-dip method.

cluster_insecticidal Insecticidal Assay Workflow Step_1 Prepare test solutions of compounds in DMSO and water with Triton X-100 Step_2 Dip cabbage leaf discs (2 cm diameter) in test solution for 10-15 seconds Step_1->Step_2 Step_3 Air-dry the treated leaf discs Step_2->Step_3 Step_4 Place one treated leaf disc in each well of a 24-well plate Step_3->Step_4 Step_5 Introduce 10 third-instar P. xylostella larvae into each well Step_4->Step_5 Step_6 Incubate at 25±1 °C and 70-80% relative humidity for 48 hours Step_5->Step_6 Step_7 Record the number of dead larvae and calculate mortality rate Step_6->Step_7

Caption: Workflow for the leaf-dip insecticidal bioassay.

Detailed Steps:

  • Preparation of Test Solutions: The synthesized compounds were dissolved in DMSO and diluted with water containing 0.1% Triton X-100 to the desired concentrations.

  • Leaf Treatment: Fresh cabbage leaf discs with a diameter of 2 cm were dipped into the test solutions for 10-15 seconds. The treated leaves were then air-dried.

  • Bioassay Setup: One treated leaf disc was placed in each well of a 24-well plate. Ten 3rd instar larvae of P. xylostella were transferred into each well.

  • Incubation: The plates were maintained at 25 ± 1 °C with a 16:8 h (light:dark) photoperiod and 70-80% relative humidity.

  • Data Collection: The number of dead larvae was recorded after 48 hours. Larvae were considered dead if they did not move when prodded with a fine brush.

  • Data Analysis: The mortality rate was calculated and corrected using Abbott's formula if necessary.

Commercial Alternatives: A Closer Look

For a comprehensive comparison, it is essential to understand the benchmark compounds.

Thiodiazole Copper
  • Chemical Structure: 2-amino-5-mercapto-1,3,4-thiadiazole copper.[2]

  • Mode of Action: Thiodiazole copper is a broad-spectrum fungicide and bactericide with both protective and curative actions.[3][4] It functions through the combined effect of the thiodiazole group and copper ions. The thiodiazole moiety acts as a therapeutic agent within the plant, damaging bacterial cell walls.[4] The copper ions have a broader antimicrobial effect by denaturing proteins and inactivating enzymes in pathogens.[5][6]

Bismerthiazol
  • Chemical Structure: N,N'-methylenebis(5-amino-1,3,4-thiadiazole-2-thione).[7]

  • Mode of Action: Bismerthiazol is a systemic bactericide used to control bacterial diseases in plants, particularly bacterial leaf blight in rice.[8][9] It inhibits bacterial growth and also induces systemic acquired resistance (SAR) in the host plant.[7][10] This induction of plant defense mechanisms involves the production of reactive oxygen species and the reinforcement of plant cell walls.[7][11]

References

Comparative analysis of synthetic routes to trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. This powerful structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient and scalable synthetic routes to trifluoromethylpyridines is of paramount importance. This guide provides a comparative analysis of the three principal methodologies for their synthesis: Halogen Exchange (Halex), Cyclocondensation (Building Block Approach), and Direct C-H Trifluoromethylation.

At a Glance: Comparison of Synthetic Routes

ParameterHalogen Exchange (Halex)Cyclocondensation (Building Block)Direct C-H Trifluoromethylation
Starting Materials Picolines (methylpyridines)Trifluoromethyl-containing building blocks (e.g., trifluoroacetoacetates, trifluoroacetic anhydride), enamines, dicarbonylsPyridines, Pyridine N-oxides
Key Reagents Cl₂, HF, catalysts (e.g., FeCl₃, SbCl₅)Varies (e.g., base or acid catalysts)Trifluoromethylating agents (e.g., Togni's reagent, Umemoto's reagent, TFAA, CF₃SO₂Na), photocatalysts, transition metals
Reaction Conditions Often harsh (high temperatures and/or pressures), can be multi-stepGenerally milder than Halex, often one-potVaries from mild (photocatalytic) to moderate, often requires specific reagents and catalysts
Typical Yields 65-98% (product dependent)[1]60-90%[2]50-95% (highly substrate and method dependent)[1][3]
Regioselectivity Dictated by the starting picoline and chlorination stepsDetermined by the structure of the building blocks and reaction mechanismCan be a challenge, but modern methods offer high regioselectivity[4][5]
Substrate Scope Well-established for many isomers, particularly for agrochemical precursors[2][6]Broad, allows for the synthesis of diverse and highly substituted pyridinesRapidly expanding, with methods for late-stage functionalization of complex molecules
Advantages Cost-effective for large-scale production, utilizes readily available starting materialsHigh degree of flexibility in substituent patterns, access to complex structuresAtom-economical, suitable for late-stage functionalization, avoids pre-functionalization
Disadvantages Harsh reaction conditions, use of hazardous reagents (HF, Cl₂), can produce isomeric mixturesBuilding blocks can be expensive or require multi-step synthesisReagents can be expensive, regioselectivity can be an issue with some methods, optimization may be required

Synthetic Strategies Overview

The three primary strategies for synthesizing trifluoromethylpyridines each offer distinct advantages and are chosen based on factors such as desired substitution pattern, scale, and available starting materials.

Synthetic_Strategies cluster_Halex Halogen Exchange (Halex) cluster_Cyclo Cyclocondensation cluster_Direct Direct C-H Trifluoromethylation Picoline Picoline Trichloromethyl Trichloromethyl- pyridine Picoline->Trichloromethyl Chlorination TFMP Trifluoromethyl- pyridine Trichloromethyl->TFMP Fluorination (HF) BuildingBlock CF₃ Building Block TFMP_Cyclo Trifluoromethyl- pyridine BuildingBlock->TFMP_Cyclo Acyclic Acyclic Precursors Acyclic->TFMP_Cyclo Pyridine Pyridine TFMP_Direct Trifluoromethyl- pyridine Pyridine->TFMP_Direct CF₃ Source

Caption: Overview of the three main synthetic routes to trifluoromethylpyridines.

Experimental Protocols

Halogen Exchange (Halex) Route: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This method is a widely used industrial process for the production of key agrochemical intermediates.[2][6] It involves the initial chlorination of a picoline followed by a fluorine exchange reaction.

Step 1: Chlorination of 3-Picoline to 2,3-Dichloro-5-(trichloromethyl)pyridine

A multi-step chlorination process is typically employed, starting with the radical chlorination of the methyl group, followed by chlorination of the pyridine ring.

Step 2: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine

  • Procedure: In a suitable pressure reactor, 2,3-dichloro-5-(trichloromethyl)pyridine is reacted with anhydrous hydrogen fluoride (HF). The reaction can be carried out in the liquid phase, often in the presence of a catalyst such as ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅), or in the vapor phase at elevated temperatures.

  • Reaction Conditions:

    • Temperature: 150-170 °C[1]

    • Reaction Time: 11-18 hours[1]

    • Catalyst: Ferric chloride is commonly used.[1]

  • Work-up: After the reaction is complete, the mixture is carefully quenched, neutralized (e.g., with sodium bicarbonate solution), and the organic product is extracted. The crude product is then purified by distillation.

  • Yield: Yields for this step can be high, with reports of up to 98% selectivity and 100% conversion under optimized conditions.[1] A yield of 65% has also been reported for a similar process.[1]

Halex_Workflow Start 3-Picoline Chlorination1 Radical Chlorination (Methyl Group) Start->Chlorination1 Intermediate1 3-(Trichloromethyl)pyridine Chlorination1->Intermediate1 Chlorination2 Ring Chlorination Intermediate1->Chlorination2 Intermediate2 2,3-Dichloro-5- (trichloromethyl)pyridine Chlorination2->Intermediate2 Fluorination Fluorination with HF (e.g., FeCl₃ catalyst, 150-170°C) Intermediate2->Fluorination Product 2,3-Dichloro-5- (trifluoromethyl)pyridine Fluorination->Product

Caption: Workflow for the Halex synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Cyclocondensation Route: Synthesis of 6-(Trifluoromethyl)pyrid-2-one

This approach builds the pyridine ring from acyclic precursors, one of which contains the trifluoromethyl group. This method offers great flexibility in accessing a wide range of substituted pyridines.[2]

  • Procedure: A common strategy involves the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound (or its equivalent) with an enamine or ammonia. For the synthesis of 6-(trifluoromethyl)pyrid-2-one, trifluoroacetic anhydride can be used as the CF₃ building block.

  • Key Reagents: Trifluoroacetic anhydride, enamines, or other suitable nitrogen sources.

  • Reaction Conditions: The reaction conditions are generally milder than the Halex method and can often be performed in a one-pot fashion.

  • Work-up: The work-up typically involves removal of solvent, followed by purification of the product by crystallization or chromatography.

  • Yield: Good to excellent yields are often reported for cyclocondensation reactions.

Cyclocondensation_Workflow BuildingBlock Trifluoroacetic Anhydride (CF₃ Building Block) Condensation Cyclocondensation BuildingBlock->Condensation Enamine Enamine Enamine->Condensation Intermediate Dihydropyridinone Intermediate Condensation->Intermediate Aromatization Aromatization Intermediate->Aromatization Product 6-(Trifluoromethyl)pyrid-2-one Aromatization->Product

Caption: Cyclocondensation workflow for 6-(trifluoromethyl)pyrid-2-one synthesis.

Direct C-H Trifluoromethylation: Regioselective Synthesis via Pyridinium Salt Activation

This modern approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of a trifluoromethyl group onto the pyridine ring.[4][7] High regioselectivity can be achieved through various strategies, such as the activation of the pyridine ring as an N-pyridinium salt.[4][7]

  • Procedure:

    • N-Methylation: The starting pyridine is first converted to its N-methylpyridinium iodide salt by reaction with methyl iodide.

    • Trifluoromethylation: The N-methylpyridinium iodide salt is then treated with a trifluoromethylating agent, such as trifluoroacetic acid, in the presence of a promoter like silver carbonate in a suitable solvent (e.g., DMF).

  • Key Reagents: Pyridine, methyl iodide, trifluoroacetic acid, silver carbonate, DMF.

  • Reaction Conditions: The reaction is typically carried out at a moderately elevated temperature (e.g., 100 °C).

  • Work-up: The reaction mixture is worked up by standard extractive procedures, and the product is purified by column chromatography.

  • Yield: Good yields and excellent regioselectivity are often achieved with this method.[4][7]

Direct_Trifluoromethylation_Workflow Pyridine Substituted Pyridine N_Methylation N-Methylation (MeI) Pyridine->N_Methylation Pyridinium_Salt N-Methylpyridinium Iodide Salt N_Methylation->Pyridinium_Salt Trifluoromethylation Trifluoromethylation (TFA, Ag₂CO₃, DMF, 100°C) Pyridinium_Salt->Trifluoromethylation Product Regioselectively Trifluoromethylated Pyridine Trifluoromethylation->Product

Caption: Workflow for regioselective direct C-H trifluoromethylation.

Conclusion

The choice of synthetic route to trifluoromethylpyridines is a critical decision in the design and development of new pharmaceuticals and agrochemicals. The traditional Halex process remains a robust and cost-effective method for large-scale production of specific isomers. The cyclocondensation approach offers unparalleled flexibility for creating diverse and highly substituted trifluoromethylpyridines. Finally, direct C-H trifluoromethylation represents the cutting-edge of this field, providing atom-economical and late-stage functionalization strategies that are invaluable in drug discovery. A thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable researchers to select the optimal strategy for their specific synthetic goals.

References

Research Uncovers No Specific Cross-Reactivity Data for Antibodies to 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and public data sources reveals a significant gap in available information regarding the cross-reactivity of antibodies raised against derivatives of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine. Despite the importance of this compound class in the development of new pesticides, specific immunoassay data, including quantitative cross-reactivity analysis, appears to be unpublished or not readily accessible.

For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount. Cross-reactivity, the extent to which an antibody binds to non-target molecules, is a critical parameter in the validation of any immunoassay. However, dedicated studies detailing the development and characterization of antibodies for this compound and its derivatives, including cross-reactivity profiles against structurally similar compounds, were not identified.

The development of antibodies for small molecules like trifluoromethylpyridine derivatives typically involves a multi-step process. This process is initiated by the synthesis of a hapten, a small molecule that is chemically coupled to a larger carrier protein to make it immunogenic. This protein-hapten conjugate is then used to immunize an animal to produce antibodies.

The Hapten-Carrier Protein Conjugation and Immunization Workflow

The general workflow for producing antibodies against a small molecule like a this compound derivative is outlined below. This process is fundamental to generating the antibodies for which cross-reactivity would eventually be tested.

G cluster_hapten Hapten Synthesis & Conjugation cluster_immunization Immunization & Antibody Production cluster_assay Immunoassay Development & Validation A Synthesis of This compound Derivative (Hapten) B Activation of Hapten (e.g., with EDC/NHS) A->B C Conjugation to Carrier Protein (e.g., BSA, KLH) B->C D Immunization of Host Animal (e.g., Rabbit, Mouse) with Hapten-Carrier Conjugate C->D E Collection of Antiserum (Polyclonal) or Spleen Cells (Monoclonal) D->E F Purification of Antibodies E->F G Development of Immunoassay (e.g., ELISA) F->G H Determination of Antibody Titer and Sensitivity G->H I Cross-Reactivity Testing with Structurally Related Compounds H->I

A generalized workflow for the production and characterization of antibodies against small molecules.

Principles of Immunoassay for Cross-Reactivity Assessment

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are the standard method for determining antibody specificity. In a competitive ELISA format, which is commonly used for small molecules, the target analyte (the this compound derivative) in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites.

To assess cross-reactivity, structurally similar compounds are tested in the same assay. The concentration of each compound required to cause a 50% inhibition of the signal (IC50) is determined and compared to the IC50 of the target analyte. The cross-reactivity is then typically calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Competing Compound) x 100

A high percentage indicates significant cross-reactivity, meaning the antibody binds strongly to that related compound. Conversely, a low percentage signifies high specificity for the target analyte.

The Data Gap

While the principles and methodologies for generating and characterizing antibodies are well-established, the application of these techniques to this compound derivatives and the public dissemination of the resulting data are currently lacking. This absence of information presents a challenge for researchers who may be developing detection methods for this class of compounds or who need to assess the potential for off-target effects in biological systems.

Without experimental data, it is not possible to provide a comparative guide on the performance of antibodies raised against these specific derivatives. The scientific community would benefit from future studies that focus on the development of specific immunoassays for these compounds and a thorough evaluation of their cross-reactivity profiles. Such data would be invaluable for environmental monitoring, food safety testing, and toxicological research.

Benchmarking Catalyst Performance for Coupling Reactions with 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heteroaromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, pyridines bearing nitro and trifluoromethyl groups are of significant interest due to their unique electronic properties and potential as pharmacophores. This guide provides a comparative analysis of catalyst performance for various cross-coupling reactions with the challenging substrate, 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine. Due to the electron-deficient nature of the pyridine ring, accentuated by the nitro and trifluoromethyl substituents, the selection of an appropriate catalytic system is critical for achieving high efficiency and yields.

This document summarizes available data from the scientific literature on Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving this substrate. The quantitative data is presented in structured tables to facilitate direct comparison of catalyst efficacy. Detailed experimental protocols for representative reactions are also provided to aid in reproducibility and further methods development.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] For an electron-deficient substrate such as this compound, the choice of a palladium catalyst and ligand is crucial to overcome the inherent low reactivity of the C-Cl bond.[1] The data below, collated from various sources, showcases the performance of different catalytic systems in the coupling of this substrate with arylboronic acids.

Coupling PartnerCatalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Arylboronic AcidPd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012N/A
Arylboronic AcidPd₂(dba)₃SPhosK₃PO₄1,4-Dioxane11018N/A
Arylboronic AcidPd(OAc)₂RuPhosCs₂CO₃t-BuOH806N/A

N/A: Specific yield data for this exact substrate under these conditions was not available in the searched literature. The conditions are based on protocols for structurally similar, challenging electron-deficient chloropyridines and serve as a starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of challenging heteroaryl chlorides.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (K₃PO₄) B Add Catalyst System: - Pd₂(dba)₃ - SPhos A->B C Inert Atmosphere: Evacuate & Backfill (Ar) B->C D Add Solvents: - Anhydrous 1,4-Dioxane - Degassed Water C->D E Heat & Stir (e.g., 110 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool & Quench F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J Product Product J->Product

Suzuki-Miyaura Coupling Experimental Workflow.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds and is a powerful tool for the synthesis of arylamines.[3][4] The electron-withdrawing groups on this compound make it a challenging substrate for this transformation, often requiring highly active catalyst systems.

Amine Coupling PartnerCatalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Primary/Secondary Amine[Pd(cinnamyl)Cl]₂BippyPhosNaOt-BuToluene10016N/A
Primary/Secondary AminePd(OAc)₂RuPhosLiHMDSTHF6512N/A
NH Heterocycles[Pd(cinnamyl)Cl]₂BippyPhosK₂CO₃1,4-Dioxane11024N/A

N/A: Specific yield data for this exact substrate under these conditions was not available in the searched literature. The conditions are based on protocols for amination of other challenging (hetero)aryl chlorides and serve as a guide for reaction optimization.[5]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from methodologies developed for the amination of electron-deficient heteroaryl chlorides.[6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • [Pd(cinnamyl)Cl]₂ (1.5 mol%)

  • BippyPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, to a vial add [Pd(cinnamyl)Cl]₂, BippyPhos, and NaOt-Bu.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography.

Buchwald_Hartwig_Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArCl 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine ArCl->OxAdd PdII_complex L₂Pd(Ar)(Cl) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine R₂NH Amine->Ligand_Exchange Base Base (e.g., NaOt-Bu) Base->Ligand_Exchange Amido_complex L₂Pd(Ar)(NR₂) Ligand_Exchange->Amido_complex Reductive_Elimination Reductive Elimination Amido_complex->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Coupled Product Ar-NR₂ Reductive_Elimination->Product

Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Catalyst Performance in Heck and Sonogashira Couplings

Data for Heck[7] and Sonogashira[8] couplings with this compound are particularly scarce in the surveyed literature. The high electron deficiency and potential for side reactions make these transformations challenging. However, based on protocols for other trifluoromethyl-substituted aryl halides, the following conditions can be proposed as starting points for investigation.

Heck Coupling - Proposed Conditions:

Alkene PartnerCatalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Styrene / AcrylatePd(OAc)₂P(o-tol)₃Et₃NDMF100-12012-24N/A
Styrene / AcrylatePdCl₂(PPh₃)₂XantphosKOAcDCE80-10016N/A

N/A: Specific yield data for this exact substrate is not available. These conditions are based on successful Heck reactions with other electron-deficient and trifluoromethylated aryl halides.[9]

Sonogashira Coupling - Proposed Conditions:

Alkyne PartnerPd CatalystCu Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Terminal AlkynePd(PPh₃)₄CuIEt₃NTHF25-5016N/A
Terminal AlkynePdCl₂(PPh₃)₂CuIDIPAToluene60-8012N/A

N/A: Specific yield data for this exact substrate is not available. These conditions are derived from general protocols for Sonogashira couplings of heteroaryl chlorides.[10]

Experimental Protocol: Sonogashira Coupling

This generalized protocol is based on standard procedures for the Sonogashira coupling of heteroaryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature.

  • Monitor by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography.

Sonogashira_Logic Start Start: 2-Chloro-3-nitro-6- (trifluoromethyl)pyridine + Terminal Alkyne Catalyst Catalytic System: - Pd(0) Catalyst - Cu(I) Co-catalyst - Amine Base Start->Catalyst Reaction Sonogashira Coupling Catalyst->Reaction Product 2-Alkynyl-3-nitro-6- (trifluoromethyl)pyridine Reaction->Product

Logical Flow of the Sonogashira Coupling Reaction.

Conclusion

The cross-coupling of this compound presents a significant synthetic challenge due to the electronic nature of the substrate. While direct comparative studies on catalyst performance are limited, this guide provides a framework for approaching Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions based on established protocols for analogous challenging substrates. The selection of bulky, electron-rich phosphine ligands, such as SPhos, RuPhos, and BippyPhos, in combination with appropriate palladium precatalysts and bases, is a crucial starting point for developing efficient and high-yielding transformations. The experimental protocols and workflows provided herein are intended to serve as a valuable resource for researchers in the synthesis of novel, highly functionalized pyridine derivatives for applications in drug discovery and materials science. Further screening and optimization of reaction conditions are encouraged to identify the ideal catalytic system for specific coupling partners.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine was located. The following guidance is based on the safety data sheets of structurally similar compounds, including other chlorinated, nitrated, and trifluoromethyl-substituted pyridines. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, and its chemical relatives, are typically classified as hazardous materials.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Handling of this and similar compounds requires stringent safety measures to prevent exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for spills or if ventilation is inadequate.Prevents inhalation of harmful dust or vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste.

  • Waste Collection:

    • Carefully transfer the waste material into a designated, clearly labeled, and sealable hazardous waste container.

    • Avoid creating dust. If the material is a solid, sweep it up carefully. Do not use compressed air for cleaning.

    • Ensure the container is compatible with the chemical and is in good condition.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as outlined in Table 1.

  • Containment:

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials in a sealed bag and dispose of them as hazardous waste.

  • Reporting: Report the spill to your supervisor and the EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Accidental Release? ppe->spill container Place in a Labeled, Sealable Hazardous Waste Container storage Store in a Designated, Secure, and Ventilated Area container->storage ehs Contact EHS for Hazardous Waste Pickup storage->ehs end End: Proper Disposal and Spill Management ehs->end spill->container No contain Contain Spill with Inert Absorbent spill->contain Yes cleanup Clean Spill Area & Dispose of Cleanup Materials as Hazardous Waste contain->cleanup report Report Spill to Supervisor and EHS cleanup->report report->ppe

Caption: Disposal and Spill Response Workflow.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. Always prioritize safety and consult with your institution's EHS department for guidance.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.